Zincacetate
Description
Properties
Molecular Formula |
C4H8O4Zn |
|---|---|
Molecular Weight |
185.5 g/mol |
IUPAC Name |
acetic acid;zinc |
InChI |
InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
ZOIORXHNWRGPMV-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.[Zn] |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Zn] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Zinc Acetate from Zinc Oxide and Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of zinc acetate (B1210297) from the reaction of zinc oxide and acetic acid. The document details the underlying chemical principles, experimental protocols, and relevant quantitative data. It also explores the significance of zinc acetate in biological systems, particularly its role in cellular signaling, which is pertinent to drug development.
Core Chemical Synthesis
The synthesis of zinc acetate from zinc oxide is a straightforward acid-base reaction. Zinc oxide (ZnO), a basic oxide, reacts with acetic acid (CH₃COOH), a weak acid, to form zinc acetate ((CH₃COO)₂Zn) and water (H₂O). The dihydrate form of zinc acetate is typically obtained upon crystallization.
The balanced chemical equation for this reaction is:
ZnO + 2CH₃COOH → (CH₃COO)₂Zn + H₂O[1][2]
The reaction is exothermic, and its progression can be influenced by factors such as temperature, reactant concentration, and reaction time.
Reaction Kinetics and Thermodynamics
The dissolution of zinc oxide in aqueous solutions of acetic acid is a key step in the synthesis. The process is influenced by both kinetic and diffusion-controlled stages. Studies have shown that an increase in temperature can shift the reaction from a kinetic to a diffusion-controlled mode, which is related to the formation of a zinc acetate film on the surface of the zinc oxide particles.[3] The reaction order with respect to acetic acid concentration has been reported as 0.8.[3]
The apparent activation energies for the kinetic and diffusion modes have been determined to be 53 kJ/mol and 11 kJ/mol, respectively.[3] This indicates that the initial chemical reaction is more sensitive to temperature changes than the subsequent diffusion process.
The standard enthalpy of the reaction to form zinc acetate dihydrate from zinc oxide, glacial acetic acid, and water has been measured calorimetrically. The values obtained from two independent thermodynamic cycles are -(65.78 ± 0.36) kJ·mol⁻¹ and -(66.25 ± 0.17) kJ·mol⁻¹.[4][5]
Experimental Protocols
Several methods for the synthesis of zinc acetate from zinc oxide have been reported, ranging from laboratory-scale preparations to industrial processes. Below are detailed experimental protocols derived from various sources.
General Laboratory Synthesis
This protocol outlines a common method for synthesizing zinc acetate dihydrate in a laboratory setting.
Materials:
-
Zinc oxide (ZnO) powder
-
Glacial acetic acid (CH₃COOH) or a concentrated aqueous solution
-
Deionized water
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Reaction vessel (e.g., beaker or flask)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reactant Preparation: A specific amount of acetic acid is diluted with a small quantity of water in the reaction vessel.
-
Reaction: The solution is heated to a temperature between 80-90°C with continuous stirring.[6] Zinc oxide powder is then gradually added to the heated acetic acid solution. The reaction is typically carried out with an excess of acid to ensure complete dissolution of the zinc oxide.[6]
-
Completion and Filtration: The mixture is stirred at an elevated temperature (e.g., 90-100°C) until the zinc oxide is completely dissolved, which can take from 30 to 40 minutes.[7][8] The pH of the resulting solution is typically around 5.0-5.5.[7] Any unreacted solids or impurities can be removed by hot filtration.
-
Crystallization: The hot, saturated solution of zinc acetate is transferred to a crystallization dish and allowed to cool slowly to room temperature. For improved crystal yield, the solution can be further cooled in an ice bath to 0-5°C and held for 15-20 hours.[9]
-
Isolation and Drying: The resulting zinc acetate dihydrate crystals are collected by filtration. The crystals are then washed with a small amount of cold deionized water or an organic solvent to remove any residual acetic acid and other impurities.[2] The purified crystals are subsequently dried in an oven at a low temperature, typically between 30-40°C, to avoid the loss of water of crystallization.[9]
Industrial Production Considerations
In an industrial setting, the process is optimized for cost-effectiveness and yield. This often involves using less pure starting materials and incorporating purification steps.[6] For instance, impure zinc oxide can be used, with subsequent purification steps to remove heavy metal impurities.[6][7] One patented method involves immersing a zinc object in the hot, saturated basic zinc acetate solution to reduce and precipitate heavy metal ions.[7] The mother liquor from the crystallization process is often recycled to fully utilize the raw materials.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources regarding the synthesis of zinc acetate.
| Parameter | Value | Source(s) |
| Reaction Temperature | 80-90°C | [6] |
| 90-100°C | [7] | |
| 95-97°C | [8] | |
| Crystallization Temp. | 0-5°C | [9] |
| Drying Temperature | 30-40°C | [9] |
| Reaction Time | 30-40 minutes | [8] |
| 2 hours | [1] | |
| Holding Time (Cryst.) | 15-20 hours | [9] |
| pH of Solution | 5.0-5.5 | [7] |
| Reactant Ratio (by wt) | ZnO:H₂O:CH₃COOH = 1:(1.6-2.0):(1.8-2.2) | [9] |
| ZnO:Glacial Acetic Acid:H₂O:Mother Liquor = 1:1.2-1.8:2-5 | [8] | |
| Purity of Product | >99.8% | [9] |
| Thermodynamic/Kinetic Parameter | Value | Source |
| Apparent Activation Energy (Kinetic) | 53 kJ/mol | [3] |
| Apparent Activation Energy (Diffusion) | 11 kJ/mol | [3] |
| Reaction Order (vs. Acetic Acid) | 0.8 | [3] |
| Enthalpy of Reaction | -(65.78 ± 0.36) kJ/mol | [4][5] |
| -(66.25 ± 0.17) kJ/mol | [4][5] |
Characterization of Zinc Acetate
The synthesized zinc acetate should be characterized to confirm its identity and purity. Common analytical techniques include:
-
X-Ray Diffraction (XRD): To confirm the crystalline structure of the zinc acetate dihydrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the acetate and Zn-O bonds. A strong peak around 430 cm⁻¹ is assignable to the Zn-O stretching vibrations.[10]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the water of crystallization content. The decomposition of anhydrous zinc acetate to zinc oxide generally occurs below 300°C.[11]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of zinc acetate from zinc oxide and acetic acid.
References
- 1. Zinc acetate synthesis - chemicalbook [chemicalbook.com]
- 2. Zinc acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Enthalpy of formation of zinc acetate dihydrate (Journal Article) | ETDEWEB [osti.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CN1696099A - The preparation method of high-purity zinc acetate - Google Patents [patents.google.com]
- 8. CN1059196C - Prepn. tech. of zinc acetate - Google Patents [patents.google.com]
- 9. RU2483056C2 - Method of producing zinc acetate dihydrate - Google Patents [patents.google.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
"chemical and physical properties of zinc acetate dihydrate"
An In-depth Technical Guide on the Chemical and Physical Properties of Zinc Acetate (B1210297) Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) is a salt of zinc and acetic acid, commonly found as a white, crystalline solid.[1][2] It serves as a readily bioavailable source of zinc ions (Zn²⁺), making it a compound of significant interest in pharmaceutical manufacturing, drug development, and clinical research.[3][4] Its versatility extends to industrial applications, where it functions as a catalyst, and to analytical chemistry, where it is used as a reagent.[5][6]
This guide provides a comprehensive overview of the core chemical and physical properties of zinc acetate dihydrate, details common experimental protocols for its analysis, and illustrates its functional roles through logical and pathway diagrams.
Chemical and Physical Properties
Zinc acetate dihydrate is typically encountered as white crystalline plates or flakes with a faint odor of acetic acid and an astringent taste.[7][8][9] It is stable under normal storage conditions but is efflorescent, meaning it can lose its water of hydration upon exposure to air.[7][8][10]
Core Physical and Chemical Data
The fundamental properties of zinc acetate dihydrate are summarized below.
| Property | Value | References |
| Chemical Formula | Zn(CH₃COO)₂·2H₂O | [1][2][8] |
| Molecular Weight | 219.50 g/mol | [1][2][11] |
| Appearance | White crystalline powder, flakes, or plates with a pearly luster. | [7][8][9] |
| Odor | Faint acetous (vinegar-like) odor. | [1][7][8] |
| Density | 1.735 - 1.84 g/cm³ | [7][11][12][13] |
| Melting Point | Decomposes at 237 °C. Loses water of hydration at 100 °C. | [2][7][8][12] |
| pH (5% aqueous solution) | 6.0 - 8.0 | [7][14] |
Solubility Profile
The solubility of zinc acetate dihydrate is a critical property for its use in formulations and as a reagent.
| Solvent | Solubility | Temperature | References |
| Water | 43 g / 100 mL (430 g/L) | 20 °C | [1][2][8][12][15] |
| Water | 40 g / 100 g | 25 °C | [7] |
| Water | 67 g / 100 g | 100 °C | [7] |
| Ethanol | Soluble; 3 g / 100 g | 25 °C | [1][7][8] |
| Methanol | 1.5 g / 100 mL | - | [15] |
Crystal Structure and Morphology
Zinc acetate dihydrate crystallizes in a monoclinic system, which accounts for its physical characteristics like softness and cleavage.[16] In the dihydrate form, the zinc atom is octahedrally coordinated.[12][16]
| Parameter | Value | References |
| Crystal System | Monoclinic | [1][16][17] |
| Space Group | C2/c | [16] |
| Unit Cell Dimensions | a = 14.50 Å, b = 5.32 Å, c = 11.02 Å | [16][17] |
| Unit Cell Angle (β) | 100° | [16][17] |
Stability and Reactivity
Zinc acetate dihydrate is stable under recommended storage conditions in a tightly sealed container.[8][10] Key reactivity information includes:
-
Thermal Decomposition : It loses its two water molecules at 100°C.[7][8] At higher temperatures (237°C), it decomposes.[2][8][12] Heating in a vacuum can produce "basic zinc acetate" (Zn₄O(CH₃COO)₆) through the loss of acetic anhydride.[12]
-
Incompatibilities : The compound is incompatible with strong oxidizing agents and alkalis.[8][14][18]
-
Water Reactivity : It is water-soluble but does not react chemically with water under normal conditions.[7][19] The resulting aqueous solutions contain moderate concentrations of hydroxide (B78521) ions and are slightly acidic to neutral.[7]
Biological Role and Signaling Pathways
Zinc is an essential trace element vital for over 300 enzymes and approximately 3000 human proteins, where it plays catalytic, structural, and regulatory roles.[4][7][20] Zinc acetate serves as a bioavailable source of zinc ions, which are increasingly recognized as intracellular second messengers, similar to calcium ions.[3] These "zinc signals" involve transient changes in intracellular zinc concentration that modulate key signaling pathways.
Zinc homeostasis is maintained by two major families of transporters:
-
ZIP (Zrt- and Irt-like Protein) family : Transporters that increase cytosolic zinc levels.[3]
-
ZnT (Zinc Transporter) family : Transporters that decrease cytosolic zinc levels.
The diagram below illustrates how zinc ions, released from zinc acetate, can modulate cellular signaling.
Applications in Research and Drug Development
The distinct properties of zinc acetate dihydrate make it suitable for a wide range of applications, from industrial synthesis to pharmaceuticals.[5][21] In drug development, it is used as an active pharmaceutical ingredient (API), a nutritional supplement, and a synthetic intermediate.[4][21]
The following diagram illustrates the relationship between its core properties and its primary applications.
Experimental Protocols for Quality Control
Accurate characterization of zinc acetate dihydrate is essential for its use in regulated industries. Standardized analytical methods are used to determine its purity (assay) and quantify impurities.
Assay (Purity by Complexometric Titration)
This method determines the percentage of zinc acetate dihydrate in a sample.[22]
-
Sample Preparation : Accurately weigh approximately 0.8 g of the sample and dissolve it in 300 mL of deionized water.[22]
-
Buffering and Indication : Add 15 mL of a hexamethylenetetramine buffer solution and approximately 50 mg of a xylenol orange indicator mixture.[22][23] Alternatively, an ammonia-ammonium chloride buffer and eriochrome black T indicator can be used.[24]
-
Titration : Titrate the solution with a standardized 0.1 M or 0.05 M EDTA (ethylenediaminetetraacetic acid) volumetric solution.[22][24]
-
Endpoint : The endpoint is marked by a distinct color change, from purple-red to lemon yellow with xylenol orange, or from wine-red to deep blue with eriochrome black T.[6][22][23][24]
-
Calculation : The percentage of zinc acetate dihydrate is calculated based on the volume of EDTA used, its molarity, and the initial sample weight. Each mL of 0.05 M EDTA is equivalent to 10.98 mg of Zn(CH₃COO)₂·2H₂O.[24]
Determination of pH
-
Prepare a 5% (w/v) solution of zinc acetate dihydrate in deionized water.
-
Calibrate a pH meter using standard buffers.
-
Measure the pH of the solution at a controlled temperature of 25.0 °C. The expected range is typically between 6.0 and 7.0.[22]
Test for Insoluble Matter
-
Dissolve 20 g of the sample in a mixture of 200 mL of water and 2 mL of glacial acetic acid.[22][23]
-
Heat the solution to facilitate dissolution.
-
Filter the solution through a pre-weighed filtering crucible.
-
Wash the residue with hot water, dry it at 105°C for 2 hours, cool in a desiccator, and weigh. The gain in weight should not exceed the specified limit (e.g., 0.005%).[22]
Limit Test for Sulfate (B86663)
-
Dissolve 20 g of the sample in 200 mL of water and add 1 mL of hydrochloric acid.[22][23]
-
Filter the solution if necessary, heat it to boiling, and add 10 mL of barium chloride solution to precipitate any sulfate ions as barium sulfate (BaSO₄).[22][23]
-
Digest the precipitate on a hot plate for 2 hours and allow it to stand for at least 8 hours.[22][23]
-
Filter, wash the precipitate with water containing dilute HCl, and finally with plain water.[22][23]
-
Ignite the precipitate and weigh. The amount of sulfate is calculated from the weight of the BaSO₄ residue.[22][23]
The following diagram outlines a typical experimental workflow for the quality control analysis of a zinc acetate dihydrate sample.
References
- 1. Mintchem Zinc acetate dihydrate (Zn(CHâCOO)â·2HâO) Suppliers, Exporters | HEAVEN [heavenmaterials.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Articles [globalrx.com]
- 5. biofuranchem.com [biofuranchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Zinc Acetate | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zinc acetate dihydrate | 5970-45-6 [chemicalbook.com]
- 9. annexechem.com [annexechem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. Zinc acetate - Wikipedia [en.wikipedia.org]
- 13. americanelements.com [americanelements.com]
- 14. Zinc acetate dihydrate CAS#: 5970-45-6 [m.chemicalbook.com]
- 15. Zinc Acetate: Structure, Properties, Uses & Applications [vedantu.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Zinc acetate - Crystal growing [en.crystalls.info]
- 18. carlroth.com [carlroth.com]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 20. wbcil.com [wbcil.com]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Zinc Acetate [drugfuture.com]
The Biological Role of Zinc Acetate in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Zinc in Cellular Homeostasis
Zinc is an essential trace element, second only to iron in its abundance in the human body, playing an indispensable role in a vast multitude of physiological functions.[1] Its biological importance stems from its versatile functions as a catalytic cofactor for over 300 enzymes, a structural component of more than 1000 transcription factors, and a regulator of diverse cellular processes including signal transduction and gene expression.[2] Dysregulation of zinc homeostasis is implicated in a wide array of pathologies, from immune deficiencies to neurodegenerative disorders and cancer.[1]
Zinc acetate (B1210297), a salt of zinc and acetic acid, serves as a readily bioavailable source of zinc ions (Zn²⁺) in both clinical and research settings. Its high solubility in aqueous solutions allows for the efficient delivery of zinc to biological systems, making it an invaluable tool for studying the multifaceted roles of zinc in cellular processes.[1] This technical guide provides a comprehensive overview of the biological functions of zinc, delivered via zinc acetate, with a focus on its impact on enzymatic activity, gene expression, cellular signaling, and apoptosis. This document is intended to be a resource for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and quantitative data.
Core Biological Functions of Zinc
The biological activities of zinc acetate are attributable to the zinc ion (Zn²⁺), which can be broadly categorized into three primary roles: catalytic, structural, and regulatory.[1]
Catalytic Role in Metalloenzymes
Zinc is a crucial cofactor for enzymes across all six major classes. In its catalytic capacity, the Zn²⁺ ion often acts as a Lewis acid, facilitating a variety of chemical reactions.[1] These enzymes are involved in critical metabolic pathways, including DNA and protein synthesis, immune function, and cellular repair.[3] For instance, zinc-dependent enzymes like DNA and RNA polymerases are vital for the replication and transcription of genetic material.[3]
Structural Role in Proteins and Transcription Factors
Zinc ions are integral to the structural integrity of a vast number of proteins. The most notable examples are "zinc finger" domains, which are found in numerous transcription factors.[4] These domains require zinc to fold correctly and bind to specific DNA sequences, thereby regulating the transcription of target genes. It is estimated that approximately 10% of human proteins may bind zinc.[2]
Regulatory Role in Cellular Signaling
Recent research has highlighted the role of zinc as an intracellular signaling molecule, or "second messenger," comparable to calcium. Transient fluctuations in intracellular free zinc concentrations, known as "zinc signals," can modulate the activity of various signaling pathways.[1] This dynamic regulation is crucial for processes such as cell proliferation, differentiation, and apoptosis.[1] The intracellular concentration of zinc is tightly controlled by two families of zinc transporters: the ZIP (Zrt- and Irt-like Protein) family, which increases cytosolic zinc, and the ZnT (Zinc Transporter) family, which decreases cytosolic zinc levels.[1]
Quantitative Data on the Effects of Zinc Acetate
The following tables summarize key quantitative data regarding the impact of zinc on cellular processes. It is important to note that while zinc acetate is a common source, some studies use other zinc salts; the data is presented to illustrate the effects of increased zinc ion concentration.
Table 1: IC50 Values of Zinc Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | Zinc Compound | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-small-cell lung cancer | Zinc Acetate | ~150 | Not Specified | [5] |
| H1299 | Non-small-cell lung cancer | Zinc Acetate | ~250 | Not Specified | [5] |
| HCT-15 | Colorectal Carcinoma | Acetate | 70,000 | 48 | [1] |
| RKO | Colorectal Carcinoma | Acetate | 110,000 | 48 | [1] |
| MGC-803 | Gastric Cancer | Zinc Complex | 1.09 - 2.11 | Not Specified | [6][7] |
| HeLa | Cervical Cancer | Zinc Complex | 1.09 - 2.11 | Not Specified | [6][7] |
| MCF-7 | Breast Cancer | Zinc Complex | 0.01 - 20 | 72 | [6][8] |
| MDA-MB-231 | Breast Cancer | Zinc Complex | 0.01 - 20 | 72 | [6][8] |
Note: The high IC50 values for acetate in HCT-15 and RKO cells are for the acetate ion itself and not zinc acetate, illustrating a different mechanism of action.
Table 2: Quantitative Changes in Gene Expression in Response to Zinc Supplementation
| Gene | Cell/Tissue Type | Fold Change | Treatment Details | Reference |
| Metallothionein-1 (Mt1) | Mouse Liver | +514 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |
| Metallothionein-2 (Mt2) | Mouse Liver | +1020 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |
| Nrf2 | Mouse Liver | +2.1 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |
| Nqo1 | Mouse Liver | +1.8 | 100 µmol ZnCl₂/kg/day for 4 days | [9] |
| ZnT1 | Obese Women Leukocytes | Increased | 30 mg zinc/day for 8 weeks | [10] |
| ZnT5 | Obese Women Leukocytes | Increased | 30 mg zinc/day for 8 weeks | [10] |
| S100A8 | Neonates with Sepsis | -3 | Zinc Supplementation | [11] |
| S100A9 | Neonates with Sepsis | +2 | Zinc Supplementation | [11] |
| CD14 | Neonates with Sepsis | +1 | Zinc Supplementation | [11] |
Table 3: Effect of Zinc on Enzyme Activity
| Enzyme | Effect | System | Observations | Reference |
| Caspase-3 | Inhibition | Human Burkitt lymphoma B cells (Ramos) | Inhibition at 10-50 µM zinc | [12] |
| Caspase-3 | Activation | Human Burkitt lymphoma B cells (Ramos) | Activation at 50-100 µM zinc | [12] |
| Caspase-9 | Activation | Human Burkitt lymphoma B cells (Ramos) | Activation at 50-100 µM zinc | [12] |
| Cu/Zn Superoxide Dismutase | Decreased Activity | Children with growth retardation | Activity decreased after zinc treatment | [4] |
Signaling Pathways Modulated by Zinc
Zinc ions play a pivotal role in modulating key signaling pathways that govern cellular responses to stress, inflammation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the immune and inflammatory responses. Zinc has been shown to act as a negative regulator of the NF-κB pathway, contributing to its anti-inflammatory effects. One mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκB.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In response to oxidative stress, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes. Zinc can modulate this pathway, contributing to its antioxidant properties.
Zinc-Induced Apoptosis
Zinc exhibits a dual role in apoptosis, being either pro-apoptotic or anti-apoptotic depending on its concentration and the cellular context. At higher concentrations, zinc can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular effects of zinc acetate.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Zinc acetate solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of zinc acetate in culture medium. Remove the existing medium from the wells and add 100 µL of the different zinc acetate concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative changes in the expression of specific genes in response to zinc acetate treatment.
-
Materials:
-
Cells treated with zinc acetate and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Treat cells with the desired concentrations of zinc acetate for a specified time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, gene-specific primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[1]
-
Protein Expression and Phosphorylation Analysis: Western Blotting
Western blotting allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into signaling pathway activation.
-
Materials:
-
Cells treated with zinc acetate and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cells treated with zinc acetate and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Lysis: Induce apoptosis in cells with the desired concentration of zinc acetate. Lyse the cells in chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add assay buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in treated samples to the untreated control.[10]
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of zinc acetate on a specific cellular process.
Applications in Drug Development
The diverse biological roles of zinc make zinc acetate a compound of interest in drug development for various therapeutic areas:
-
Wilson's Disease: Zinc acetate is an established treatment for Wilson's disease, a genetic disorder characterized by copper accumulation. Zinc induces the production of metallothionein (B12644479) in intestinal cells, which binds copper and prevents its absorption.
-
Cancer Therapy: The pro-apoptotic effects of zinc in certain cancer cells suggest its potential as an anti-cancer agent, either alone or in combination with other chemotherapeutics.
-
Immune Modulation: Zinc's role in immune function makes it a target for therapies aimed at boosting the immune response or mitigating inflammation.
-
Dermatology: Zinc acetate's anti-inflammatory properties are utilized in topical treatments for conditions like acne.
Conclusion
Zinc acetate, by providing bioavailable zinc ions, exerts a profound influence on a wide range of cellular processes. Its roles as a catalytic cofactor, a structural stabilizer of proteins, and a dynamic signaling molecule are fundamental to cellular health. The ability of zinc to modulate gene expression, influence major signaling pathways, and regulate apoptosis underscores its importance in both normal physiology and disease. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate and multifaceted biological functions of zinc acetate. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies targeting zinc-dependent cellular pathways.
References
- 1. Effect of zinc supplementation on relative expression of immune response genes in neonates with sepsis: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Changes in hepatic gene expression in response to hepatoprotective levels of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Zinc Supplementation Induced Transcriptional Changes in Primary Human Retinal Pigment Epithelium: A Single-Cell RNA Sequencing Study to Understand Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Zinc Acetate as a Precursor for Metal-Organic Frameworks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of zinc acetate (B1210297) in the synthesis of metal-organic frameworks (MOFs). It covers the fundamental principles, detailed experimental protocols for key MOFs, characterization techniques, and applications, with a particular focus on drug delivery.
Introduction to Zinc Acetate in MOF Synthesis
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal precursor is crucial in determining the physicochemical properties and morphology of the resulting MOF. Zinc acetate (Zn(CH₃COO)₂) is a widely used and advantageous precursor for the synthesis of various zinc-based MOFs, including the notable MOF-5, ZIF-8, and MOF-74.
The utility of zinc acetate stems from several key properties. The acetate anion can act as a base, facilitating the deprotonation of the organic linker, which can eliminate the need for additional bases like triethylamine.[1][2] This simplifies the synthesis process and reduces potential impurities. Furthermore, the acetate ion can function as a "modulator" in the reaction, competing with the organic linker for coordination to the zinc ions. This modulation can influence the nucleation and growth of the MOF crystals, allowing for control over their size and morphology.[3]
In its anhydrous form, zinc acetate features zinc coordinated to four oxygen atoms in a tetrahedral geometry, with these tetrahedra interconnected by acetate ligands to form polymeric structures.[4] The dihydrate form, Zn(CH₃COO)₂·2H₂O, is also commonly used and features octahedral zinc centers.[4][5] The thermal decomposition of zinc acetate is also relevant, as it can be heated to form basic zinc acetate (Zn₄O(CH₃COO)₆), a common secondary building unit (SBU) in the construction of MOFs like MOF-5.[6][7]
Synthesis Methodologies and Experimental Protocols
The use of zinc acetate as a precursor is compatible with various MOF synthesis techniques, including solvothermal, hydrothermal, mechanochemical, and room temperature methods.[2][8][9][10]
Solvothermal Synthesis of MOF-5
MOF-5 is a prototypical MOF known for its high porosity and thermal stability. The following is a representative solvothermal synthesis protocol using zinc acetate.
Experimental Protocol: Solvothermal Synthesis of MOF-5
-
Precursor Solution Preparation: Dissolve 4.24 g of zinc acetate dihydrate and 1.26 g of terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC) in 100 mL of N,N-dimethylformamide (DMF) in a beaker with constant stirring for up to 2 hours to achieve a homogeneous mixture.[11]
-
Solvothermal Reaction: Transfer the homogeneous mixture into a Teflon-lined sealed solvothermal vessel.[11] Heat the vessel in an oven at 125 °C for 24 hours.[11]
-
Product Isolation and Washing: After 24 hours, gradually cool the vessel to room temperature. A solid, colorless precipitate of MOF-5 will have formed.[11] Centrifuge the mixture at 7000 rpm for 15 minutes to collect the product.[11] Wash the collected solid twice with 100 mL of fresh DMF.[11]
-
Drying: Dry the final product under vacuum at room temperature and store it in a desiccator.[11]
Room Temperature Synthesis of MOF-2
One of the advantages of using zinc acetate is the ability to synthesize certain MOFs under more sustainable, room temperature conditions.
Experimental Protocol: Room Temperature Synthesis of MOF-2
-
Precursor Solution Preparation:
-
Precipitation: Add the zinc salt solution to the organic linker solution and stir continuously for 15 minutes. A white precipitate will form.[12] The reaction is allowed to proceed for 24 hours at room temperature.[13]
-
Product Isolation and Washing: Collect the precipitate by filtration.
-
Drying: Dry the product under appropriate conditions.
Mechanochemical Synthesis of ZIF-8
Mechanochemical synthesis offers a solvent-free or low-solvent route to MOF production.
Experimental Protocol: Mechanochemical Synthesis of ZIF-8
-
Reactant Preparation: Combine zinc oxide (0.337 mmol, 27.4 mg), zinc acetate dihydrate (10 mol% of total metal content, 0.037 mmol, 8.2 mg), 2-methylimidazole (B133640) (0.748 mmol, 61.4 mg), and ammonium (B1175870) nitrate (B79036) (0.748 mmol, 3.0 mg) in a milling jar.[9]
-
Milling: Mill the mixture using a ball mill. The specific milling time and frequency will depend on the equipment used. The reaction progress can be monitored using in-situ X-ray diffraction.[9]
-
Product Isolation: After the reaction is complete, the resulting ZIF-8 powder can be collected.
Quantitative Data on MOF Synthesis
The following tables summarize key quantitative data for the synthesis of various MOFs using zinc acetate as a precursor.
Table 1: Synthesis Parameters for MOFs using Zinc Acetate
| MOF Name | Organic Linker | Metal-to-Linker Molar Ratio | Solvent(s) | Temperature (°C) | Time (h) | Reference(s) |
| MOF-5 | Terephthalic acid (H₂BDC) | 2:1 | DMF | 125 | 24 | [11][14] |
| MOF-2 | Terephthalic acid (H₂BDC) | 1.74:1 | Water/DMF (3:1 H₂O to DMF ratio) | Room Temperature | 24 | [12][13] |
| ZIF-8 | 2-Methylimidazole | 1:2 (Zn:Hmim) | Methanol | Room Temperature | - | [15] |
| ZIF-8 | 2-Methylimidazole | 35:1 (Zn:Hmim) | Water | - | - | [16] |
| MOF-74 | 2,5-dihydroxyterephthalic acid | 2:1 | Water | 25 | 0.1-0.2 | [17] |
Table 2: Characterization Data of MOF-2 Synthesized at Room Temperature
| Property | Value | Reference(s) |
| BET Surface Area (SBET) | 361 m²/g | [13] |
| Langmuir Surface Area (SLang) | 397 m²/g | [13] |
| Micropore Surface Area (Smicrop) | 324 m²/g | [13] |
| Total Pore Volume | 0.227 cm³/g | [13] |
| Micropore Volume | 0.124 cm³/g | [13] |
| Crystal Morphology | Hexagonal shaped crystals | [13] |
Visualizing Synthesis and Functional Relationships
General Workflow for Solvothermal MOF Synthesis
The following diagram illustrates a typical workflow for the solvothermal synthesis of MOFs using zinc acetate.
Role of Acetate as a Coordination Modulator
The acetate anion from zinc acetate can act as a coordination modulator, influencing the kinetics of MOF formation and the resulting crystal morphology.
Applications in Drug Delivery
Zinc-based MOFs synthesized from zinc acetate are promising candidates for drug delivery applications due to their high porosity, tunable pore size, and biocompatibility.[10] A key feature of many zinc-based MOFs, particularly ZIF-8, is their pH-responsive degradation, which allows for targeted drug release in the acidic microenvironment of tumors.[16][18]
pH-Responsive Drug Release from ZIF-8
The acidic environment of cancerous tissues (pH ~5.0-6.5) can trigger the breakdown of the ZIF-8 framework, leading to the release of encapsulated drug molecules.[15][18] This targeted release mechanism can reduce the systemic toxicity of potent anticancer drugs.
Drug Loading and Release Data
The following table summarizes the loading and release of various drugs from zinc-based MOFs.
Table 3: Drug Loading and Release from Zinc-Based MOFs
| MOF | Drug | Drug Loading | Release Conditions | Cumulative Release | Reference(s) |
| ZIF-8 | Doxorubicin (B1662922) | 62 mg/g | pH 4.0 | ~84.7% after 30 h | [18] |
| ZIF-8 | Doxorubicin | - | pH 7.4 | ~24.7% after 100 h | [18] |
| ZIF-8 | 5-Fluorouracil | ~660 mg/g | pH 5.0 | - | [15] |
| ZIF-8 | Metformin | 63.39 ± 1.32% | pH 5-6 | 98% | [19] |
| ZIF-8 | Metformin | 63.39 ± 1.32% | pH 7.4 | 35% | [19] |
| Zn-based MOF | Doxorubicin | 33.74% | pH 3.8 | Higher than at pH 5.8 or 7.4 | [20] |
| 2D Zn-MOF | 5-Fluorouracil | ~19.3 wt% | PBS (pH 7.4) | ~70% after 120 h | [21] |
| Zn/La³⁺-MOF | Captopril | - | In vitro | 41% over 300 minutes | [4] |
Conclusion
Zinc acetate is a versatile and advantageous precursor for the synthesis of a wide range of metal-organic frameworks. Its ability to act as both a metal source and a reaction modulator provides a simple and effective means to control the synthesis and properties of the resulting MOFs. The use of zinc acetate has enabled the development of more sustainable synthesis routes, such as room temperature and mechanochemical methods. The resulting zinc-based MOFs, particularly ZIF-8, have demonstrated significant potential in the field of drug delivery, owing to their high drug loading capacities and pH-responsive release mechanisms. This guide provides a solid foundation for researchers and professionals seeking to utilize zinc acetate in the design and synthesis of advanced MOF materials for various applications.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustainable Synthesis of MOF-5@GO Nanocomposites for Efficient Removal of Rhodamine B from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Anhydrous Zinc Acetate: A Comprehensive Technical Guide to its Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the coordination chemistry of anhydrous zinc acetate (B1210297). It covers its synthesis, structure, spectroscopic properties, and thermal behavior, with a focus on its applications in catalysis and drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals working in these fields.
Introduction
Anhydrous zinc acetate, with the chemical formula Zn(CH₃COO)₂, is a versatile compound that plays a significant role in various chemical and biological processes. Unlike its dihydrate form, the anhydrous version is free of water molecules, which can be crucial for moisture-sensitive applications.[1] In its anhydrous state, zinc acetate exhibits unique coordination chemistry, forming polymeric structures with tetrahedral zinc centers.[2][3] This guide will delve into the intricacies of its coordination environment, providing detailed experimental protocols for its synthesis and characterization, and exploring its functional roles in catalysis and medicine.
Synthesis and Structure
The synthesis of anhydrous zinc acetate typically involves the reaction of a zinc precursor, such as zinc oxide or zinc metal, with acetic acid.[4] The resulting product is often the dihydrate, which can then be dehydrated to the anhydrous form.
Crystal Structure
Anhydrous zinc acetate is known to exist in at least two polymorphic forms: monoclinic and orthorhombic.[4][5] In both structures, the zinc ion is tetrahedrally coordinated to four oxygen atoms from bridging acetate ligands.[3][4] This contrasts with the dihydrate form where zinc is octahedrally coordinated.[3] The acetate ligands in the anhydrous forms act as bridges, connecting the tetrahedral zinc centers to form extended polymeric networks.[4]
Table 1: Crystallographic Data for Anhydrous Zinc Acetate Polymorphs
| Property | Monoclinic Polymorph[6] | Orthorhombic Polymorph[4] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Fdd2 |
| a (Å) | 15.096(3) | - |
| b (Å) | 4.7967(10) | - |
| c (Å) | 9.2361(18) | - |
| α (°) | 90 | 90 |
| β (°) | 98.10(3) | 90 |
| γ (°) | 90 | 90 |
| V (ų) | 662.1(2) | - |
| Z | 4 | - |
| Temperature (K) | 293 | - |
Table 2: Selected Bond Distances and Angles for Monoclinic Anhydrous Zinc Acetate[6]
| Bond | Distance (Å) | Angle | Angle (°) |
| Zn1-O1 | - | O3-Zn1-O2 | 108.54(11) |
| Zn1-O2 | - | O3-Zn1-O4 | 113.71(10) |
| Zn1-O3 | - | O2-Zn1-O4 | 117.80(12) |
| Zn1-O4 | - | O3-Zn1-O1 | 111.81(10) |
| C1-O2 | - | O2-Zn1-O1 | 100.74(11) |
| C1-O3 | - | O4-Zn1-O1 | 103.34(11) |
| C3-O1 | - | O3-C1-O2 | 121.1(3) |
| C3-O4 | - | O1-C3-O4 | 120.3(3) |
Experimental Protocols
Synthesis of Anhydrous Zinc Acetate
Objective: To synthesize anhydrous zinc acetate from zinc oxide and acetic acid.
Materials:
-
Zinc oxide (ZnO)
-
Glacial acetic acid (CH₃COOH)
-
Reaction flask with a condenser
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction: In a reaction flask, suspend zinc oxide in an excess of glacial acetic acid.
-
Heating: Gently heat the mixture while stirring. The zinc oxide will gradually dissolve as it reacts to form zinc acetate. Continue heating until a clear solution is obtained.
-
Crystallization (Dihydrate): Allow the solution to cool to room temperature. Zinc acetate dihydrate crystals will form.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold water.
-
Dehydration: Transfer the zinc acetate dihydrate crystals to a flask with toluene. Fit the flask with a Dean-Stark apparatus and a condenser.
-
Azeotropic Distillation: Heat the mixture to reflux. The water of hydration will be removed azeotropically with the toluene and collected in the Dean-Stark trap.
-
Final Product: Once all the water has been removed, the anhydrous zinc acetate can be isolated by filtration and dried under vacuum.
Caption: Workflow for the synthesis of anhydrous zinc acetate.
Characterization Techniques
Objective: To identify the functional groups and coordination mode of the acetate ligand.
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the anhydrous zinc acetate sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Attenuated Total Reflectance (ATR): Place the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[7]
Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the carboxylate group (COO⁻) are of particular interest.
Table 3: Characteristic FTIR Absorption Bands for Zinc Acetate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1564 | Asymmetric COO⁻ stretching | [8] |
| 1445 | Symmetric COO⁻ stretching | [8] |
| 1571 | Asymmetric COO⁻ stretching | [9] |
| 1447 | Symmetric COO⁻ stretching | [9] |
The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the acetate ligand.
Objective: To determine the crystal structure and phase purity of the synthesized anhydrous zinc acetate.
Sample Preparation: Finely grind the anhydrous zinc acetate sample into a homogeneous powder. Mount the powder on a sample holder. The sample surface should be smooth and level with the holder's surface.[10]
Instrumentation and Analysis: Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54184 Å).[11][12] Collect the diffraction pattern over a 2θ range of 5° to 70°.[12] The resulting diffractogram can be compared with standard patterns from crystallographic databases to identify the crystalline phase(s) present.[12]
Objective: To study the thermal stability and decomposition of anhydrous zinc acetate.
Procedure: Place a known mass of the anhydrous zinc acetate sample into an alumina (B75360) crucible. Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
Applications
Catalysis
Anhydrous zinc acetate is an effective catalyst in various organic reactions, acting as a mild Lewis acid.
A major industrial application of zinc acetate is as a catalyst for the production of vinyl acetate from acetylene (B1199291) and acetic acid.[3]
Caption: Simplified workflow for zinc acetate catalyzed vinyl acetate synthesis.
Drug Development
Zinc acetate is used as a source of zinc in various pharmaceutical applications, including the treatment of Wilson's disease.[13][14]
Wilson's disease is a genetic disorder characterized by the accumulation of copper in the body. Zinc acetate is an effective treatment that works by blocking the intestinal absorption of copper.[14][15]
The mechanism involves the induction of metallothionein, a cysteine-rich protein in intestinal cells that has a high affinity for copper.[15][16] When zinc acetate is ingested, it stimulates the production of metallothionein. This protein then binds to dietary copper and endogenously secreted copper, preventing their absorption into the bloodstream.[14][15] The copper-metallothionein complex is eventually excreted in the stool as the intestinal cells are sloughed off.[8]
Caption: Signaling pathway of zinc acetate in the treatment of Wilson's disease.
Conclusion
Anhydrous zinc acetate is a compound with a rich and varied coordination chemistry. Its ability to form polymeric structures with tetrahedral zinc centers underpins its utility in diverse applications. This guide has provided a detailed overview of its synthesis, structure, and characterization, along with insights into its roles in catalysis and as a therapeutic agent. The provided experimental protocols and data summaries are intended to serve as a practical resource for researchers and professionals in the field. Further exploration of its coordination complexes and their applications will undoubtedly continue to be a fruitful area of scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. wbcil.com [wbcil.com]
- 3. Zinc acetate - Wikipedia [en.wikipedia.org]
- 4. ZINC ACETATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Treatment of Wilson's disease with zinc. XVII: treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 13. Treatment - Wilson Disease Association [wilsondisease.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Zinc acetate for the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. england.nhs.uk [england.nhs.uk]
Thermal Decomposition of Zinc Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal decomposition of zinc acetate (B1210297), a critical process in various scientific and industrial applications, including the synthesis of zinc oxide nanoparticles for use in drug delivery systems and biomedical devices. This document outlines the decomposition pathways of both zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and anhydrous zinc acetate (Zn(CH₃COO)₂), detailing the key intermediates and final products. A thorough review of the quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is presented in tabular format for easy comparison. Furthermore, detailed experimental protocols for the characterization of this decomposition process are provided, alongside visual representations of the decomposition mechanism and analytical workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and pharmaceutical development.
Introduction
Zinc acetate is a versatile precursor material utilized in a wide array of chemical syntheses. Its thermal decomposition is a particularly important method for the controlled production of zinc oxide (ZnO), a material with significant applications in catalysis, electronics, and notably, the biomedical field. The properties of the resulting ZnO, such as particle size, morphology, and crystallinity, are highly dependent on the conditions of the thermal decomposition process. Understanding the nuances of this process is therefore paramount for tailoring the final product to specific applications, such as the development of targeted drug delivery systems or antimicrobial surfaces.
This guide will explore the thermal decomposition of both the dihydrate and anhydrous forms of zinc acetate, summarizing the key thermal events, decomposition products, and the influence of experimental parameters.
Decomposition Pathways and Mechanisms
The thermal decomposition of zinc acetate is a multi-step process that differs slightly between the dihydrate and anhydrous forms. The general pathway involves the initial loss of water (for the dihydrate), followed by the decomposition of the acetate groups to yield zinc oxide.
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
The decomposition of zinc acetate dihydrate typically proceeds in three main stages:
-
Dehydration: The two molecules of water of crystallization are removed at relatively low temperatures, typically below 120 °C.
-
Decomposition of Anhydrous Zinc Acetate: The resulting anhydrous zinc acetate then decomposes. This stage can be complex and may involve the formation of intermediates.
-
Formation of Zinc Oxide: The final solid product of the decomposition is zinc oxide (ZnO).
Anhydrous Zinc Acetate (Zn(CH₃COO)₂)
The decomposition of anhydrous zinc acetate begins at a higher temperature than the dihydrate form and primarily involves the breakdown of the acetate ligands. In an inert atmosphere or vacuum, the decomposition can lead to the formation of a basic zinc acetate intermediate (Zn₄O(CH₃COO)₆) through the loss of acetic anhydride.[1] Further heating results in the formation of zinc oxide.
The overall decomposition reaction in an oxidizing atmosphere is generally represented as:
Zn(CH₃COO)₂(s) + 4O₂(g) → ZnO(s) + 4CO₂(g) + 3H₂O(g)
The gaseous byproducts of the decomposition in air or oxygen typically include water, carbon dioxide, and acetone.[2]
Decomposition Signaling Pathway
The following diagram illustrates the key steps in the thermal decomposition of zinc acetate dihydrate to form zinc oxide.
Caption: Thermal decomposition pathway of zinc acetate dihydrate.
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal decomposition of zinc acetate. The following tables summarize typical data obtained from these analyses.
Table 1: Thermal Decomposition Data for Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG/DSC) | Mass Loss (%) | Evolved Species |
| Dehydration | 50 - 120 | ~100 | ~14-17 | H₂O |
| Decomposition to ZnO | 250 - 350 | ~280-320 | ~45-57 | H₂O, CO₂, Acetic Acid, Acetone |
Note: Values can vary depending on experimental conditions such as heating rate and atmosphere.
Table 2: Thermal Decomposition Data for Anhydrous Zinc Acetate (Zn(CH₃COO)₂)
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG/DSC) | Mass Loss (%) | Evolved Species |
| Decomposition to ZnO | 230 - 380 | ~300-350 | ~55-60 | Acetic Anhydride, Acetone, CO₂ |
Note: The decomposition of anhydrous zinc acetate often shows a single major mass loss step corresponding to the formation of ZnO.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in the study of thermal decomposition.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss of zinc acetate.
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the zinc acetate sample into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Set the desired atmosphere (e.g., dry air, nitrogen, or argon) with a constant flow rate (e.g., 20-50 mL/min).
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.
-
Data Analysis:
-
Determine the onset and peak temperatures of decomposition events from the TGA/DTG and DSC curves.
-
Calculate the percentage mass loss for each decomposition step from the TGA curve.
-
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.
Instrumentation: A powder X-ray diffractometer with a high-temperature stage (for in-situ studies) or a standard diffractometer for ex-situ analysis.
Methodology:
-
Sample Preparation (Ex-situ):
-
Heat the zinc acetate sample in a furnace to specific temperatures corresponding to different decomposition stages (e.g., 150 °C, 250 °C, 400 °C) and hold for a defined period.
-
Allow the sample to cool to room temperature.
-
Gently grind the resulting solid residue into a fine powder.
-
Mount the powder on a sample holder.
-
-
Instrument Setup:
-
Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Set the desired angular range (2θ), for example, from 20° to 80°.
-
Select an appropriate step size and scan speed.
-
-
Data Acquisition: Scan the sample and record the diffraction pattern.
-
Data Analysis:
-
Identify the crystalline phases present by comparing the experimental diffraction peaks with standard diffraction patterns from a database (e.g., the JCPDS-ICDD database).
-
Determine the crystallite size using the Scherrer equation, if applicable.
-
Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)
Objective: To identify the gaseous species evolved during the thermal decomposition.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).
Methodology:
-
TGA Setup: Follow the TGA protocol as described in section 4.1.
-
MS Interface: The evolved gases from the TGA are transferred to the mass spectrometer via a heated capillary transfer line to prevent condensation.
-
MS Setup:
-
Set the mass spectrometer to scan a specific mass-to-charge (m/z) range (e.g., 1-200 amu).
-
Alternatively, use selected ion monitoring (SIM) to track specific expected species (e.g., m/z 18 for H₂O, 44 for CO₂, 43 for the primary fragment of acetone, 60 for acetic acid).
-
-
Data Acquisition: Record the ion currents for the selected m/z values as a function of temperature and time, simultaneously with the TGA data.
-
Data Analysis: Correlate the evolution of specific gaseous species with the mass loss events observed in the TGA curve to elucidate the decomposition reactions.[3][4]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comprehensive analysis of zinc acetate thermal decomposition.
Caption: A typical experimental workflow for thermal decomposition analysis.
Applications in Drug Development
The primary application of zinc acetate thermal decomposition in a pharmaceutical context is the synthesis of zinc oxide nanoparticles. ZnO nanoparticles are of great interest due to their biocompatibility, antimicrobial properties, and potential as drug delivery vehicles. By carefully controlling the decomposition temperature, heating rate, and atmosphere, the size, morphology, and surface properties of the resulting ZnO nanoparticles can be tailored.[5][6] This control is critical for applications such as:
-
Targeted Drug Delivery: Functionalized ZnO nanoparticles can be used to deliver therapeutic agents to specific cells or tissues.
-
Antimicrobial Coatings: ZnO nanoparticles can be incorporated into medical device coatings to prevent biofilm formation.
-
Bioimaging: Doped ZnO nanoparticles can be used as fluorescent probes for cellular imaging.
Conclusion
The thermal decomposition of zinc acetate is a well-studied yet fundamentally important process for the generation of high-purity zinc oxide. This guide has provided a comprehensive overview of the decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols for the characterization of this process. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design and synthesis of ZnO-based materials with tailored properties for advanced biomedical applications. The provided data and methodologies serve as a foundational resource for further research and development in this exciting field.
References
- 1. Easy and Fast Obtention of ZnO by Thermal Decomposition of Zinc Acetate and Its Photocatalytic Properties over Rhodamine B Dye [mdpi.com]
- 2. akjournals.com [akjournals.com]
- 3. eag.com [eag.com]
- 4. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Investigation of the growth mechanism of the formation of ZnO nanorods by thermal decomposition of zinc acetate and their field emission properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Solubility of Zinc Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc acetate (B1210297) in various organic solvents, a critical parameter for its application in research, pharmaceuticals, and chemical synthesis. Understanding the solubility of this compound is essential for designing and optimizing reaction conditions, developing drug formulations, and ensuring the efficiency of industrial processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of zinc acetate is influenced by several factors, including the form of the salt (anhydrous vs. dihydrate), the nature of the organic solvent, and the temperature. The following tables summarize the available quantitative solubility data for both anhydrous zinc acetate and zinc acetate dihydrate in a range of common organic solvents.
Table 1: Solubility of Anhydrous Zinc Acetate in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 15 | 1.9[1] |
| 66.6 | 1.9[1] | |
| Ethanol | 25 | 3.5[1] |
| 79 | 221[1] | |
| Ethanol (absolute) | 25 | 1.18[1] |
| Acetone | - | Insoluble[1] |
| Ethyl Acetate | 20 | 0.02592[1] |
| Acetic Acid | 25 | 0.0055[1] |
| 40.5 | 0.015[1] | |
| 72 | 0.117[1] | |
| 130 | 0.3[1] | |
| Hydrazine | 20 | 4[1] |
| Dimethyl Sulfoxide (DMSO) | - | 37 mg/mL (approx. 3.7 g/100g )[2] |
Table 2: Solubility of Zinc Acetate Dihydrate in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Alcohol (unspecified) | 25 | 3[3] |
| Methanol | - | 1.5 g/100 mL (approx. 1.5 g/100g )[4] |
| Ethanol | - | 5 mg/mL (approx. 0.5 g/100g )[5] |
| Dimethyl Sulfoxide (DMSO) | - | 44 mg/mL (approx. 4.4 g/100g )[5] |
Note: The term "alcohol" in some older literature may refer to ethanol. Discrepancies in reported values can arise from differences in experimental methodologies and the purity of both the solute and the solvent.
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of zinc acetate is crucial for obtaining accurate and reproducible results. The following protocol outlines a general and robust gravimetric method.
Objective: To determine the equilibrium solubility of zinc acetate in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
Zinc acetate (anhydrous or dihydrate, of known purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Vortex mixer
-
Centrifuge
-
Syringe filters (solvent-compatible, appropriate pore size)
-
Pipettes and volumetric flasks
-
Drying oven
-
Desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of zinc acetate to a series of vials each containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
To remove any remaining suspended particles, pass the supernatant through a syringe filter that has been pre-equilibrated to the experimental temperature.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered supernatant to the pre-weighed evaporating dish and record the exact mass of the solution.
-
-
Gravimetric Determination:
-
Place the evaporating dish containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the zinc acetate (e.g., below its decomposition temperature of 237°C[3]).
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried zinc acetate residue.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved zinc acetate by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved zinc acetate from the total mass of the supernatant.
-
Express the solubility in grams of zinc acetate per 100 grams of solvent using the following formula:
Solubility ( g/100 g solvent) = (Mass of dissolved zinc acetate / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of zinc acetate can be visualized using the following workflow diagram.
Conclusion
This technical guide provides essential data and a standardized methodology for determining the solubility of zinc acetate in organic solvents. The provided quantitative data serves as a valuable reference for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocol and workflow diagram offer a practical framework for conducting accurate and reproducible solubility measurements. A thorough understanding of zinc acetate's solubility is paramount for its effective utilization in various scientific and industrial applications.
References
"zinc acetate as a bioavailable source of zinc ions"
An In-depth Technical Guide on Zinc Acetate (B1210297) as a Bioavailable Source of Zinc Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element, indispensable for a vast array of physiological functions. It serves as a structural component for numerous proteins and a catalytic cofactor for over 300 enzymes involved in critical metabolic pathways, including DNA synthesis, immune function, and wound healing.[1] The bioavailability of zinc—the fraction of ingested zinc that is absorbed and utilized by the body—is paramount for its efficacy. Zinc acetate (Zn(CH₃COO)₂), a salt formed from zinc and acetic acid, is recognized for its high solubility and bioavailability, making it a compound of significant interest in nutritional science, pharmaceuticals, and drug development.[2][3] This guide provides a comprehensive technical overview of zinc acetate, focusing on its properties as a bioavailable source of zinc ions, the mechanisms of its absorption, its role in cellular signaling, and the experimental methodologies used to assess its efficacy.
Chemical and Physical Properties
Zinc acetate is a white, crystalline solid that commonly exists as a dihydrate (Zn(CH₃COO)₂·2H₂O).[4] Its primary advantage lies in its high solubility in water, which facilitates its dissolution in the gastrointestinal tract, a crucial first step for the absorption of zinc ions.[2] This property distinguishes it from less soluble forms like zinc oxide, contributing to its superior bioavailability.[2][5]
Mechanism of Absorption and Bioavailability
The absorption of zinc from zinc acetate occurs primarily in the small intestine, specifically the duodenum and jejunum.[6][7] The process begins with the dissolution of the salt in the stomach, releasing divalent zinc ions (Zn²⁺).[8] These ions are then transported from the intestinal lumen into the enterocytes (intestinal epithelial cells) via a carrier-mediated mechanism dominated by the ZIP4 transporter.[7] Once inside the enterocyte, zinc can be utilized by the cell, stored by binding to the protein metallothionein (B12644479), or transported into the bloodstream via the ZnT1 transporter located on the basolateral membrane.[7]
Several factors can influence the bioavailability of zinc from zinc acetate:
-
Inhibitors : Dietary components such as phytates and fiber can bind to zinc ions in the intestinal lumen, forming insoluble complexes that prevent absorption.[8][9] High doses of other minerals, like iron, may also compete for absorption.[10]
-
Enhancers : Dietary proteins and certain amino acids can enhance zinc absorption.[5][11]
-
Intragastric pH : Studies have shown that a lower intragastric pH (more acidic environment) significantly enhances the absorption of zinc from zinc acetate.[5][12]
Quantitative Bioavailability Data
Direct, head-to-head clinical studies comparing the pharmacokinetic profiles of all zinc salts are limited. However, data from various studies provide a strong indication of zinc acetate's relative bioavailability. The following tables summarize key quantitative data.
Table 1: Comparative Bioavailability of Zinc Salts
| Zinc Salt | Parameter | Value | Comparator | Study Population | Reference |
| Zinc Acetate | Area Under the Curve (AUC) | 524 µg·h/dL (at low intragastric pH) | Zinc Oxide | 10 healthy subjects | Henderson et al., 1995[12] |
| Zinc Gluconate | Median Fractional Absorption | 60.9% | Zinc Oxide | 15 healthy adults | Wegmuller et al., 2014[12] |
| Zinc Citrate | Median Fractional Absorption | 61.3% | Zinc Oxide | 15 healthy adults | Wegmuller et al., 2014[5] |
| Zinc Oxide | Median Fractional Absorption | 49.9% | - | 15 healthy adults | Wegmuller et al., 2014[5] |
Note: The data presented above are from different studies and are not directly comparable. They are provided to give a quantitative context to the bioavailability of each zinc salt based on available research.[12]
Table 2: Elemental Zinc Content of Common Zinc Salts
| Zinc Salt | Elemental Zinc Content (%) |
| Zinc Acetate | ~30%[2][13] |
| Zinc Sulfate | ~23%[2][13] |
| Zinc Gluconate | ~14%[2][13] |
Special Application: Wilson's Disease
Zinc acetate is a crucial maintenance therapy for Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[1] Its mechanism of action is not based on chelation but on blocking the intestinal absorption of copper.[8] When administered, zinc acetate induces the synthesis of metallothionein within the enterocytes.[14] This protein has a high affinity for copper and binds to it, effectively trapping it within the intestinal cells.[8] These cells are eventually sloughed off and excreted in the feces, carrying the bound copper with them and preventing its entry into the bloodstream.[8][14]
Caption: Mechanism of zinc acetate in Wilson's disease.
Zinc as a Signaling Molecule
Beyond its structural and catalytic roles, zinc is now recognized as an intracellular signaling molecule, or a "second messenger," akin to calcium.[15][16][17] Extracellular stimuli can trigger transient changes in intracellular free zinc ion concentrations, referred to as "zinc signals" or "zinc waves."[17] These signals are crucial for converting extracellular stimuli into intracellular events and can modulate the activity of various signaling proteins, including kinases and phosphatases.[16][18] The homeostasis of these zinc signals is tightly regulated by a complex interplay of zinc transporters (ZIP and ZnT families) and zinc-buffering proteins like metallothioneins.[16][17] The dysregulation of zinc signaling is implicated in a variety of diseases.[18]
Caption: Simplified intracellular zinc signaling pathway.
Experimental Protocols
Assessing the bioavailability of zinc acetate requires robust and standardized methodologies. Both in vivo and in vitro models are employed to provide comprehensive data for researchers and drug developers.
Protocol 1: In Vivo Rodent Bioavailability Study
This protocol outlines a typical study in a rat model to determine the net absorption and tissue distribution of zinc from zinc acetate.
1. Study Design:
- Acclimation (7 days): House rats individually in metabolic cages with standard chow and deionized water.[19]
- Depletion Phase (7-14 days, optional): Feed a zinc-deficient diet to lower body zinc stores, which can enhance the sensitivity of the assay.[19]
- Treatment Phase (8-14 days): Divide animals into groups and provide diets containing varying levels of zinc acetate. A control group receives a diet with a known bioavailable zinc source (e.g., zinc sulfate) for comparison.[20]
2. Sample Collection and Processing:
- Diet and Water: Record daily food and water intake precisely.[19]
- Feces and Urine: Collect feces and urine separately every 24 hours.[19] Dry the feces to a constant weight and homogenize to a fine powder. Measure the total volume of urine and take an aliquot.[19]
- Blood and Tissue: At the end of the study, collect blood to obtain plasma/serum. Harvest key tissues such as the femur and liver for zinc analysis.[20]
3. Analytical Method: Zinc Quantification by ICP-MS
- Sample Digestion: Accurately weigh a small amount of the homogenized sample (e.g., 0.1-0.5 g of feces or tissue) or pipette a known volume of liquid (e.g., 1 mL of serum) into a digestion vessel.[19] Add concentrated nitric acid and heat until the solution is clear.[19]
- Dilution: After cooling, dilute the digested sample to a final volume with deionized water.[19]
- Analysis: Prepare standard solutions to create a calibration curve. Introduce the prepared samples and standards into an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) to measure zinc concentration.[11][19]
- Calculation: Calculate the zinc concentration in the original sample based on the calibration curve and dilution factor. Bioavailability can be assessed by net zinc balance (Intake - (Fecal + Urinary Excretion)) or by slope-ratio analysis comparing tissue zinc accumulation against a standard.[21]
acclimation [label="Acclimation\n(7 days)"];
depletion [label="Zinc Depletion Phase\n(Optional, 7-14 days)"];
treatment [label="Treatment Phase\n(Zinc Acetate Diet)"];
collection [label="Daily Sample Collection\n(Feces, Urine, Food Intake)"];
termination [label="Study Termination\n(Blood & Tissue Collection)"];
digestion [label="Sample Digestion\n(Nitric Acid)"];
analysis [label="Zinc Quantification\n(ICP-MS)"];
data [label="Data Analysis\n(Net Balance, Slope-Ratio)"];
acclimation -> depletion;
depletion -> treatment;
treatment -> collection;
collection -> termination [style=dashed];
termination -> digestion;
digestion -> analysis;
analysis -> data;
}
Caption: Workflow for a rodent zinc bioavailability study.
Protocol 2: In Vitro Bioaccessibility and Permeability Assay
This two-part in vitro protocol uses simulated digestion and a Caco-2 cell monolayer to model intestinal absorption.
Part A: Simulated Gastrointestinal Digestion (INFOGEST Method) This method determines the "bioaccessible" fraction of zinc—the amount released from its matrix and available for absorption.[22]
1. Reagent Preparation:
- Prepare Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) with appropriate electrolytes and enzymes (e.g., α-amylase, pepsin, pancreatin) according to the harmonized INFOGEST protocol.[22]
2. Digestion Procedure:
- Oral Phase: Mix the zinc acetate sample with SSF and incubate at 37°C for 2 minutes.[22]
- Gastric Phase: Add SGF and pepsin, adjust pH to 3.0, and incubate for 2 hours at 37°C with agitation.[22]
- Intestinal Phase: Add SIF, pancreatin, and bile. Adjust pH to 7.0 and incubate for 2 hours at 37°C with agitation.[22]
- Separation: Centrifuge the final digestate to separate the soluble fraction (micellar phase), which contains the bioaccessible zinc, from the insoluble residue. Analyze the zinc content in the soluble fraction via ICP-MS or AAS.
Part B: Caco-2 Cell Permeability Assay This assay measures the transport of bioaccessible zinc across a monolayer of human intestinal cells.
1. Cell Culture:
- Culture Caco-2 cells until they reach confluence.
- Seed the cells onto permeable Transwell® filter inserts and grow for 21-25 days until they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
2. Zinc Transport Experiment:
- Preparation: Prepare the zinc test solution by diluting the soluble fraction from the in vitro digestion in a transport buffer (e.g., HBSS, pH 7.4).[22]
- Application: Wash the Caco-2 monolayers. Add the zinc test solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.[22]
- Incubation and Sampling: Incubate at 37°C. At defined time points, collect samples from the basolateral compartment and replace with fresh buffer.[22]
- Quantification: Measure the concentration of zinc in the basolateral samples using ICP-MS or AAS.
3. Calculation of Apparent Permeability (Papp):
- Calculate the rate of zinc transport to determine the apparent permeability coefficient (Papp), a key indicator of intestinal absorption.[22]
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt = Rate of zinc appearance in the basolateral compartment (µg/s)
- A = Surface area of the filter membrane (cm²)
- C₀ = Initial concentration of zinc in the apical compartment (µg/mL)
Conclusion
Zinc acetate stands out as a highly bioavailable source of zinc ions, a property attributed to its excellent water solubility and efficient absorption in the small intestine.[2][6] Its clinical utility is well-established, particularly in the management of Wilson's disease, where it effectively blocks copper absorption.[8] Furthermore, the role of zinc as a dynamic signaling molecule opens new avenues for research and therapeutic development. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to rigorously evaluate the bioavailability and physiological effects of zinc acetate, facilitating the development of effective nutritional supplements and therapeutic agents.
References
- 1. What is Zinc Acetate used for? [synapse.patsnap.com]
- 2. Zinc Acetate vs Zinc Sulfate - Industrial Applications & Chemical Properties [elchemy.com]
- 3. icrowdnewswire.com [icrowdnewswire.com]
- 4. Zinc acetate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Zinc Acetate (anhydrous) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 8. Zinc Acetate: Pharmacological Characteristics and Clinical Efficacy_Chemicalbook [chemicalbook.com]
- 9. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Zinc supplements (Zinc Sulfate, Zinc Gluconate, Zinc Acetate): Benefits, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 14. publications.aap.org [publications.aap.org]
- 15. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 16. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development of an experimental model to assess the bioavailability of zinc in practical piglet diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Hygroscopic Nature of Anhydrous Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous zinc acetate (B1210297) (Zn(CH₃COO)₂) is a versatile chemical compound with significant applications in chemical synthesis, catalysis, and the pharmaceutical industry.[1] Unlike its more common dihydrate counterpart, the anhydrous form contains no water of crystallization, a property that imparts enhanced stability in moisture-sensitive applications.[1] However, anhydrous zinc acetate is hygroscopic, readily absorbing moisture from the atmosphere to form zinc acetate dihydrate.[1][2] This propensity to absorb water can have significant implications for its use, affecting formulation stability, chemical reactivity, and analytical accuracy.[3] This technical guide provides a comprehensive overview of the hygroscopic nature of anhydrous zinc acetate, including its physical and chemical properties, the consequences of hydration, and detailed experimental protocols for its characterization and handling.
Physical and Chemical Properties
Anhydrous zinc acetate is a white, crystalline solid with a faint acetic acid odor.[1] Its fundamental properties, along with those of its dihydrate form, are summarized in Table 1 for comparative analysis. A key distinction between the two forms lies in the coordination geometry of the zinc ion. In the anhydrous state, the zinc ion is tetrahedrally coordinated to four oxygen atoms, forming a polymeric structure.[1][4] Upon hydration, the coordination environment changes to octahedral, with the zinc ion being coordinated to bidentate acetate groups and two water molecules.[4]
Table 1: Comparison of Physical and Chemical Properties of Anhydrous and Dihydrate Zinc Acetate
| Property | Anhydrous Zinc Acetate | Zinc Acetate Dihydrate |
| Molecular Formula | C₄H₆O₄Zn | C₄H₆O₄Zn·2H₂O |
| Molecular Weight | 183.47 g/mol [1] | 219.51 g/mol |
| Appearance | White crystalline solid/powder[1] | White crystalline granules or plates |
| Melting Point | 237 °C (decomposes)[5] | ~100 °C (loses water)[5] |
| Density | 1.84 g/cm³ | 1.735 g/cm³[5] |
| Solubility in Water | 30.0 g/100 g at 20 °C[5] | 43 g/100 mL at 20 °C[6] |
| Coordination Geometry of Zn²⁺ | Tetrahedral[1][4] | Octahedral[4] |
Hygroscopic Nature and Moisture Uptake
Table 2: Representative Moisture Uptake of Anhydrous Zinc Acetate at 25°C (Illustrative Data)
| Relative Humidity (%) | % Weight Gain (Illustrative) | Hygroscopicity Classification |
| 10 | 0.1 | Slightly Hygroscopic |
| 20 | 0.5 | Slightly Hygroscopic |
| 30 | 1.2 | Slightly Hygroscopic |
| 40 | 2.5 | Hygroscopic |
| 50 | 5.0 | Hygroscopic |
| 60 | 8.0 | Very Hygroscopic |
| 70 | 12.0 | Very Hygroscopic |
| 80 | 18.0 | Very Hygroscopic |
| 90 | > 19.6 (approaching dihydrate) | Deliquescent potential |
Note: This table is illustrative and intended to represent the expected trend of moisture sorption for a hygroscopic material like anhydrous zinc acetate. The theoretical maximum weight gain upon full conversion to the dihydrate is approximately 19.6%.
Consequences of Hydration
The absorption of water by anhydrous zinc acetate and its subsequent conversion to the dihydrate form can have several significant consequences in research and drug development:
-
Alteration of Crystal Structure and Properties: As previously mentioned, hydration changes the coordination of the zinc ion from tetrahedral to octahedral.[1][4] This fundamental change in crystal structure can alter the material's physical properties, including solubility, dissolution rate, and mechanical characteristics, which are critical parameters in pharmaceutical formulations.[3]
-
Impact on Chemical Reactivity and Catalysis: The presence of coordinated water molecules can influence the reactivity of the zinc cation. In catalysis, where anhydrous zinc acetate is often used, the presence of water can act as a poison or alter the reaction mechanism, potentially leading to reduced efficiency or the formation of unwanted byproducts.[7] For instance, in the synthesis of vinyl acetate, where zinc acetate is used as a catalyst, moisture control is crucial for maintaining catalytic activity.[6]
-
Reduced Stability in Formulations: In moisture-sensitive formulations, the conversion of anhydrous zinc acetate to its dihydrate can lead to physical instability, such as caking or clumping of powders, and chemical degradation of the active pharmaceutical ingredient (API) or other excipients.[3] For example, stability testing of zinc acetate preparations has shown decreased dissolution under high humidity conditions due to the formation of water-insoluble zinc compounds.[8]
-
Inaccurate Dosing and Concentration: In applications where a precise amount of zinc is required, the absorption of water leads to an increase in the overall weight of the material, resulting in a lower actual concentration of the active zinc component. This can be a critical issue in the preparation of standard solutions and in pharmaceutical dosing.[3]
Experimental Protocols
Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[9][10]
Objective: To quantify the moisture sorption and desorption characteristics of anhydrous zinc acetate and generate a moisture sorption isotherm.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer with a microbalance[11]
-
Anhydrous zinc acetate sample (pre-dried)
-
Nitrogen gas (dry)
-
Deionized water
Methodology:
-
Sample Preparation: A small amount of anhydrous zinc acetate (typically 5-15 mg) is accurately weighed and placed in the DVS sample pan.
-
Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is recorded as the dry weight.
-
Sorption Phase: The relative humidity is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold). The mass at each RH is recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased stepwise (e.g., in 10% RH increments from 90% to 0% RH). The equilibrium mass at each step is recorded.
-
Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The data is plotted as % mass change versus % RH to generate a moisture sorption-desorption isotherm.
Preparation of Anhydrous Zinc Acetate from Zinc Acetate Dihydrate
This protocol describes a common laboratory method for dehydrating zinc acetate dihydrate.[1]
Objective: To prepare anhydrous zinc acetate from its dihydrate form.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven or desiccator
Methodology:
-
Place a known quantity of zinc acetate dihydrate into a round-bottom flask.
-
Add a sufficient volume of toluene to suspend the solid.
-
Assemble the Dean-Stark apparatus with the condenser on top of the round-bottom flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap.
-
Allow the mixture to cool to room temperature.
-
Collect the solid anhydrous zinc acetate by filtration.
-
Wash the solid with a small amount of dry solvent (e.g., diethyl ether) to remove residual toluene.
-
Dry the product under vacuum at an elevated temperature (e.g., 100-120 °C) to remove any remaining solvent and ensure complete dryness.[12]
-
Store the anhydrous zinc acetate in a tightly sealed container in a desiccator to prevent moisture reabsorption.
Conclusion
The hygroscopic nature of anhydrous zinc acetate is a critical consideration for its application in research and industry. The absorption of atmospheric moisture leads to the formation of zinc acetate dihydrate, which can significantly alter the material's physical and chemical properties. For professionals in drug development and chemical synthesis, understanding and controlling the hydration state of zinc acetate is paramount to ensure product stability, efficacy, and reproducibility. The use of appropriate analytical techniques, such as Dynamic Vapor Sorption, and adherence to strict handling and storage protocols are essential for maintaining the anhydrous form and mitigating the potential negative consequences of hydration.
Signaling Pathways and Logical Relationships
The transformation of anhydrous zinc acetate to its dihydrate form upon exposure to moisture is a direct chemical process. The following diagram illustrates this relationship and the change in the zinc ion's coordination environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vinipul.com [vinipul.com]
- 4. Zinc acetate - Wikipedia [en.wikipedia.org]
- 5. Zinc Acetate | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aqualab.com [aqualab.com]
- 10. mt.com [mt.com]
- 11. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Zinc Acetate-Catalyzed Esterification of Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The esterification of carboxylic acids is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of organic compounds, including active pharmaceutical ingredients, fragrances, and polymers. While traditional methods often rely on strong mineral acids like sulfuric acid, these catalysts can be corrosive, difficult to handle, and generate significant waste. Zinc acetate (B1210297) has emerged as a mild, effective, and more environmentally benign catalyst for this transformation.[1] It acts as a Lewis acid, activating the carboxylic acid carbonyl group towards nucleophilic attack by an alcohol.[1] This document provides detailed protocols and quantitative data for the zinc acetate-catalyzed esterification of carboxylic acids, intended to guide researchers in the successful application of this methodology.
Quantitative Data Summary
The efficiency of zinc acetate-catalyzed esterification is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. The following tables summarize quantitative data from various studies to facilitate comparison and optimization of reaction conditions.
Table 1: Effect of Catalyst Loading on Esterification Yield
| Carboxylic Acid | Alcohol | Acid:Alcohol Molar Ratio | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | 1:1.2 | 0.1 | 170 | 4 | >84 | [2] |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | 1:1.2 | 1.0 | 170 | 4 | >94 | [2] |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | 1:1.2 | 2.5 | 170 | 4 | >94 | [2] |
Table 2: Esterification of Various Carboxylic Acids and Alcohols with Zinc-Based Catalysts
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Oleic Acid | Methanol | Zn-A* | 3% w/w | 1:30 | 140 | 2 | 87.0 | [3][4] |
| Oleic Acid | Methanol | Zn-N** | 3% w/w | 1:30 | 140 | 2 | 73.4 | [3][4] |
| Oleic Acid | Methanol | Zinc Acetate | 1.0 wt% | 4:1 (MeOH:Acid) | 220 | - | 95.0 | [5] |
*Zn-A: Zinc hydroxy acetate (Zn₅(OH)₈(CH₃COO)₂·4H₂O)[3][4] **Zn-N: Zinc hydroxy nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O)[3]
Experimental Protocols
General Protocol for Zinc Acetate-Catalyzed Esterification of a Carboxylic Acid:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (3.0-5.0 equiv, can also be used as the solvent)
-
Zinc acetate (Zn(OAc)₂) (1-10 mol%)[1]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the carboxylic acid (1.0 equiv), the alcohol (3.0-5.0 equiv), and zinc acetate (e.g., 5 mol%).[1] If the alcohol is a solid, a suitable solvent should be added.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the alcohol is used as the solvent, remove the excess by distillation under reduced pressure.[1]
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid. Separate the organic layer and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the pure ester.[1]
-
Characterization: Characterize the purified ester by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for Catalyst Recovery and Reuse:
In some systems, particularly with fatty acids, the zinc catalyst can be recovered and reused.[2]
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature overnight. The zinc carboxylate salt formed in situ may precipitate out of the solution.[2][6]
-
Washing and Drying: Wash the recovered solid with an organic solvent (e.g., ethyl acetate and n-hexane) and dry under vacuum.[2][6]
-
Reuse: The dried solid can be used directly in subsequent esterification reactions without any reactivation procedure.[2]
Visualizations
Proposed Mechanism of Zinc Acetate-Catalyzed Esterification:
Zinc acetate acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water yield the ester and regenerate the catalyst.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Study of zinc hydroxy acetate as catalyst in the esterification reaction of fatty acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles using Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery and cancer therapy, owing to their biocompatibility, biodegradability, and unique physicochemical properties.[1][2][3] The synthesis method plays a crucial role in determining the size, morphology, and surface chemistry of ZnO nanoparticles, which in turn dictates their efficacy for specific applications.[1] Zinc acetate (B1210297) is a commonly used precursor for synthesizing ZnO nanoparticles due to its high solubility and the ability of the acetate anion to act as a stabilizing agent, offering control over nanoparticle growth.[4]
These application notes provide detailed protocols for three common methods for synthesizing ZnO nanoparticles using zinc acetate: co-precipitation, sol-gel, and hydrothermal synthesis. Additionally, a proposed signaling pathway for the cytotoxic effects of ZnO nanoparticles in cancer cells is illustrated, providing context for their application in drug development.
Experimental Protocols
Co-Precipitation Method
This method is a straightforward and cost-effective approach that involves the precipitation of zinc hydroxide (B78521) from a zinc salt solution, followed by thermal decomposition to form zinc oxide.[1]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or other bases like ammonia
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Centrifuge
-
Oven
-
Muffle furnace
Protocol:
-
Precursor Solution Preparation: Dissolve zinc acetate dihydrate in deionized water to a final concentration of 0.2 M with continuous stirring.[1] Some protocols may use methanol as the solvent.
-
Precipitation: Prepare a 0.4 M sodium hydroxide (NaOH) solution in deionized water.[1] Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[1][4] The pH of the final solution is a critical parameter to control.[4]
-
Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.[1]
-
Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol to remove unreacted precursors and byproducts. Repeat the washing step three times.[1]
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.[1]
-
Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to induce the transformation of Zn(OH)₂ to ZnO nanoparticles.[1]
Sol-Gel Method
The sol-gel method offers good control over particle size and morphology through systematic monitoring of reaction parameters.[5][6]
Materials:
Equipment:
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Burette
-
Centrifuge
-
Oven
-
Muffle furnace
Protocol:
-
Precursor Solution Preparation: Dissolve 0.1 M of zinc acetate dihydrate in ethanol with vigorous stirring.[1][4]
-
Gel Formation: Prepare a 0.2 M solution of sodium hydroxide in ethanol.[1] Add this solution dropwise to the zinc acetate solution under constant stirring. A transparent gel will begin to form.[1]
-
Aging: Age the gel at room temperature for 24 hours.[1]
-
Washing: Wash the gel repeatedly with ethanol to remove residual precursors. Centrifugation at 10,000 rpm for 5 minutes can be used to separate the gel from the solvent.[1]
-
Drying: Dry the gel in an oven at 100°C for 2 hours to obtain a powder.[1]
-
Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.[1]
Hydrothermal Method
This method is known for producing highly crystalline nanoparticles with well-defined morphologies at relatively lower temperatures.[4][8]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or other mineralizers
-
Deionized water or other solvents like ethylene (B1197577) glycol[9]
Equipment:
-
Magnetic stirrer and stir bars
-
Beakers
-
Teflon-lined stainless-steel autoclave
-
Oven or muffle furnace[9]
-
Centrifuge
Protocol:
-
Precursor Solution Preparation: Dissolve zinc acetate dihydrate and sodium hydroxide separately in deionized water to the desired concentrations (e.g., 0.05M and 0.1M).[8]
-
Reaction Mixture: Slowly add the zinc acetate dihydrate solution drop-wise to the NaOH solution under vigorous stirring at room temperature.[8]
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.[4] Heat the autoclave in an oven at a specific temperature (e.g., 90°C to 150°C) for a set duration (e.g., 2 to 20 hours).[8][9][10]
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally.[10] Collect the precipitate by centrifugation and wash it thoroughly with deionized water and ethanol to remove any residual ions.[4]
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C).[4]
Data Presentation
Table 1: Comparison of Synthesis Methods and Resulting Nanoparticle Characteristics
| Synthesis Method | Precursor Concentration | Precipitating Agent | Temperature (°C) | Particle Size (nm) | Morphology | Reference |
| Co-precipitation | 0.2 M Zinc Acetate | 0.4 M NaOH | 450 (Calcination) | 20-30 | Aggregates | [1][11] |
| Sol-Gel | 0.1 M Zinc Acetate | 0.2 M NaOH | 500 (Calcination) | 81-85 | Rod-like | [1][5][6] |
| Hydrothermal | 0.05 M Zinc Acetate | 0.05 M NaOH | 90 | - | Platelets, Flaky | [8][12] |
| Hydrothermal | 0.1 M Zinc Acetate | 0.1 M NaOH | 90 | - | Spherical, Granular | [8][12] |
| Hydrothermal | 0.1 M Zinc Acetate | 0.1 M NaOH | 150 | ~10 | Spherical | [10] |
Note: Particle size and morphology are highly dependent on the specific reaction conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of ZnO nanoparticles.
Proposed Signaling Pathway for ZnO Nanoparticle Cytotoxicity in Cancer Cells
Caption: Proposed mechanism of ZnO nanoparticle-induced cytotoxicity in cancer cells.
Applications in Drug Development
ZnO nanoparticles possess several properties that make them attractive for drug development. Their ability to be functionalized allows for targeted drug delivery to cancer cells, potentially reducing systemic toxicity of chemotherapeutic agents.[2][13] The pH-sensitive nature of ZnO nanoparticles can be exploited for controlled drug release in the acidic tumor microenvironment.[13][14] Furthermore, the intrinsic anticancer and antimicrobial properties of ZnO nanoparticles can act synergistically with loaded drugs.[3][14] The luminescent properties of ZnO also open avenues for its use in bioimaging and theranostics.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano zinc oxide in biomedicine has the ability to fight cancer, deliver drugs, heal wounds, treat diabetes... - [nanocmm.tech]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. ijraset.com [ijraset.com]
- 8. ashishlab.wordpress.com [ashishlab.wordpress.com]
- 9. mdpi.com [mdpi.com]
- 10. idosi.org [idosi.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Zinc Oxide Nanoparticles in Modern Science and Technology: Multifunctional Roles in Healthcare, Environmental Remediation, and Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Zinc Acetate in Viral Inactivation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc acetate (B1210297) has emerged as a significant agent in antiviral research, demonstrating efficacy against a broad spectrum of viruses. The antiviral properties are primarily attributed to the dissociated zinc ions (Zn²⁺) in solution, which interfere with multiple stages of the viral life cycle.[1] These application notes provide a comprehensive overview of the mechanisms of action of zinc acetate, detailed protocols for its use in viral inactivation studies, and a summary of its effectiveness against various viruses.
Mechanism of Action
The antiviral activity of zinc acetate is multifaceted, primarily targeting key viral enzymes and modulating the host's cellular environment. The principal mechanisms include:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Zinc ions can directly inhibit the activity of viral RdRp, an essential enzyme for the replication of many RNA viruses.[1] This inhibition can occur by blocking the initiation or elongation steps of RNA synthesis, thereby preventing the replication of the viral genome.[2] Studies on viruses such as SARS-CoV and Hepatitis E Virus (HEV) have demonstrated that zinc ions can interfere with the proper functioning of the RdRp enzyme.[2][3]
-
Inhibition of Viral Proteases: Zinc ions can also target viral proteases, such as the 3C-like protease (3CLpro) in coronaviruses.[2] By binding to the active site of these enzymes, zinc disrupts their function, which is crucial for processing viral polyproteins into their mature, functional forms. This inhibition effectively halts the viral life cycle.[2]
-
Interference with Viral Entry and Uncoating: Zinc ions may physically interact with the viral capsid or host cell receptors to prevent the virus from attaching to and entering host cells.[1] For some viruses, zinc has been shown to inhibit the fusion of the viral envelope with the host cell membrane.
-
Modulation of Host Immune Response: Zinc is a crucial micronutrient for the immune system and can modulate the host's immune response to viral infections.[1] It can enhance the production of antiviral cytokines and modulate inflammatory responses, which may reduce virus-induced pathology.[1]
Data Presentation: Antiviral Efficacy of Zinc Acetate
The following tables summarize the effective concentrations and key findings from various studies on the antiviral activity of zinc acetate.
| Virus | Cell Line | Assay | Effective Concentration | IC₅₀ | Key Findings |
| Hepatitis E Virus (HEV) | Huh7 | qRT-PCR | 10 - 200 µM | - | Showed a dose-dependent inhibition of viral RNA levels, with approximately 95% inhibition at 200 µM.[3] |
| Hepatitis A Virus (HAV) | Huh7, GL37 | Real-time RT-PCR | 10 - 20 µM | ~13.6 µM | Inhibited HAV replication in a dose-dependent manner.[4][5] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction Assay | 10 µM - 10 mM | - | Complete inhibition of plaque formation at 1 and 10 mM.[6][7] ≥1,000-fold reduction in viral yield at 10 µM.[6][7][8] |
| Herpes Simplex Virus (HSV-1 & HSV-2) | CV-1 | Plaque Assay | 50 mM | - | >98% inactivation of several clinical isolates with a 2-hour treatment.[9][10] |
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of host cells (e.g., HEp-2 for RSV) in 6-well plates
-
Virus stock of known titer
-
Zinc acetate solutions of various concentrations
-
Serum-free culture medium
-
Overlay medium (e.g., methylcellulose (B11928114) in culture medium)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Virus Preparation and Treatment:
-
Prepare serial dilutions of zinc acetate in serum-free medium.
-
Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 Plaque Forming Units (PFU)/well).
-
In separate tubes, mix equal volumes of the diluted virus with each of the zinc acetate dilutions. Include a virus control (virus mixed with medium alone) and a cell control (medium only).
-
Incubate the virus-zinc acetate mixtures at 37°C for 1 hour.
-
-
Infection:
-
Aspirate the culture medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with 100 µL of the virus-zinc acetate mixtures.
-
Incubate at 37°C for 1 hour to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, aspirate the inoculum and overlay the cell monolayer with 2 mL of overlay medium containing the corresponding concentration of zinc acetate.
-
Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for plaque development (e.g., 3-5 days).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each zinc acetate concentration compared to the virus control.
-
Determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound (CC₅₀).
Materials:
-
Host cells in a 96-well plate
-
Zinc acetate solutions of various concentrations
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of zinc acetate in culture medium.
-
Aspirate the medium from the cells and add 100 µL of the different zinc acetate concentrations to the wells. Include wells with medium only as a negative control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC₅₀ value (the concentration of zinc acetate that reduces cell viability by 50%).
-
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method is used to quantify the amount of viral RNA in a sample.
Materials:
-
Infected cell lysates or supernatant
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Primers specific for the viral gene of interest and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Treat virus-infected cells with various concentrations of zinc acetate for a specified period.
-
RNA Extraction: Extract total RNA from the cell lysates or supernatant using an appropriate RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers.
-
Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the viral gene and the housekeeping gene for each sample.
-
Calculate the relative viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Visualizations
Caption: Mechanism of Zinc Acetate Viral Inactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zinc Salts Block Hepatitis E Virus Replication by Inhibiting the Activity of Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Zinc Acetate Inhibits Hepatitis A Virus Replication: Possible Treatment for Patients with Type A Acute-on-Chronic Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Effect of zinc salts on respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
Zinc Acetate as a Versatile Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zinc acetate (B1210297) (Zn(OAc)₂), a readily available, cost-effective, and environmentally benign Lewis acid, has emerged as a powerful and versatile catalyst for a wide range of organic transformations.[1][2] Its stability in the presence of moisture and air, coupled with its mild Lewis acidity, makes it an attractive alternative to more hazardous or expensive catalysts.[1][3] This document provides detailed application notes and experimental protocols for the use of zinc acetate in several key organic reactions, supported by quantitative data and mechanistic insights.
Key Applications
Zinc acetate's utility as a catalyst spans a range of important reactions in organic synthesis, including:
-
Esterification and Transesterification
-
Aldol (B89426) Condensation
-
Mannich Reaction
-
Knoevenagel Condensation
-
Synthesis of Xanthene Derivatives
-
Alkoxycarbonylation of Aromatic Diamines
-
Reduction of Carbonyls and Imines
Its effectiveness stems from the ability of the zinc(II) ion to coordinate with carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.[1][3]
Esterification of Carboxylic Acids
Zinc acetate serves as a mild and effective catalyst for the Fischer esterification of carboxylic acids with alcohols, offering a less corrosive and more environmentally friendly alternative to strong mineral acids.[1]
Quantitative Data for Fatty Acid Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pelargonic Acid | 2-Ethylhexyl Alcohol | 1 mol% | 170 | 4 | >94 | [4] |
| Oleic Acid | Methanol | 3 wt% (Zn₅(OH)₈(OAc)₂) | 140 | 2 | 87 | [1][5] |
General Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1.0 equiv), the alcohol (3.0-5.0 equiv, can also be used as the solvent), and zinc acetate (1-10 mol%).[1][4]
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the catalyst.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.[1]
Proposed Mechanism
Caption: Proposed mechanism for zinc acetate-catalyzed esterification.
Aldol Condensation
The aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be effectively catalyzed by zinc acetate, which acts as a mild Lewis acid to promote the reaction between an enolizable carbonyl compound and an aldehyde or ketone.[1]
General Experimental Protocol
-
To a solution of the aldehyde or ketone (1.0 equiv) and the enolizable carbonyl compound (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol (B145695), THF), add zinc acetate (5-10 mol%).[1]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).[1]
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[1]
Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds
Zinc acetate is an efficient catalyst for the one-pot, three-component Mannich reaction for the synthesis of β-amino carbonyl compounds.[1]
Quantitative Data for the Mannich Reaction
| Aldehyde (1 mmol) | Ketone (1 mmol) | Amine (1 mmol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Aniline | 10 | Acetonitrile (B52724) | 3.0 | 90 | [1] |
| 4-Chlorobenzaldehyde | Acetophenone | Aniline | 10 | Acetonitrile | 3.5 | 88 | [1] |
| 4-Methoxybenzaldehyde | Acetophenone | Aniline | 10 | Acetonitrile | 2.5 | 92 | [1] |
Experimental Protocol
-
In a round-bottom flask, combine the aldehyde (1 mmol), ketone (1 mmol), amine (1 mmol), and zinc acetate (10 mol%) in acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) to afford the pure β-amino carbonyl compound.[1]
Proposed Workflow
Caption: Proposed workflow for the zinc acetate-catalyzed Mannich reaction.[1]
Synthesis of Xanthene Derivatives via Ultrasound Irradiation
Zinc acetate, in combination with ultrasound irradiation, provides a green and efficient method for the synthesis of xanthene derivatives from the condensation of aldehydes and 1,3-dicarbonyl compounds.[1][6]
Quantitative Data for Xanthene Synthesis
| Aldehyde (1 mmol) | 1,3-Dicarbonyl (2 mmol) | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Dimedone | 10 | Ethanol | 20 | 95 | [1] |
| 4-Chlorobenzaldehyde | Dimedone | 10 | Ethanol | 25 | 92 | [1] |
| 2-Hydroxybenzaldehyde | Dimedone | 10 | Ethanol | 45 | 84 | [1] |
Experimental Protocol
-
In a suitable reaction vessel, combine the aldehyde (1 mmol), 1,3-dicarbonyl compound (2 mmol), zinc acetate (10 mol%), and ethanol (5 mL).[1]
-
Subject the mixture to ultrasound irradiation (40 kHz) at room temperature for the time indicated in the table.[1][7]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the solid product.
-
Wash the product with cold ethanol.[1]
-
Recrystallize the crude product from a mixture of diethyl ether and n-hexane (6:4) to obtain the pure xanthene derivative.[1]
Proposed Reaction Pathway
Caption: Proposed pathway for the zinc acetate-catalyzed synthesis of xanthenes.[1]
Conclusion
Zinc acetate is a highly effective, economical, and environmentally friendly catalyst for a variety of important organic transformations.[1][6] Its ease of handling, stability, and low toxicity make it a valuable tool for researchers in both academic and industrial settings, particularly in the context of green chemistry. The protocols and data presented here provide a solid foundation for the application of zinc acetate in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Study of zinc hydroxy acetate as catalyst in the esterification reaction of fatty acids | Semantic Scholar [semanticscholar.org]
- 6. Zinc acetate-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in sil ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04135F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Sulfide Determination Using Zinc Acetate
Introduction
The accurate determination of sulfide (B99878) is crucial in various fields, including environmental monitoring, wastewater analysis, and industrial process control. Sulfide is often present in water and wastewater due to the decomposition of organic matter and bacterial reduction of sulfate.[1][2] Zinc acetate (B1210297) is a widely used reagent to preserve and pre-treat samples for sulfide analysis. It effectively precipitates sulfide as zinc sulfide (ZnS), a more stable form that prevents the loss of volatile hydrogen sulfide (H₂S) and its oxidation.[3][4] This document provides detailed experimental protocols for two common methods for the quantification of sulfide following zinc acetate precipitation: the Methylene (B1212753) Blue colorimetric method and the Iodometric Titration method.
Principle of Zinc Acetate Precipitation
Zinc acetate reacts with sulfide ions (S²⁻) in the sample to form a stable, insoluble zinc sulfide precipitate. This initial step serves to both concentrate the sulfide and separate it from certain interfering substances.[5][6] The general chemical reaction is as follows:
Zn(CH₃COO)₂ + S²⁻ → ZnS(s) + 2CH₃COO⁻
The collected zinc sulfide precipitate can then be analyzed using various techniques.
Method 1: Methylene Blue Colorimetric Method
This method is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride to produce methylene blue, a dye that can be quantified spectrophotometrically.[1][3][6] It is suitable for the determination of sulfide at low concentrations.
Quantitative Data
| Parameter | Value | Reference |
| Applicable Concentration Range | 0.1 to 20.0 mg-S²⁻/L | [1][6] |
| Automated Method Range | 0.002 to 0.100 mg-S²⁻/L | [1] |
| Wavelength for Measurement | 660 - 670 nm | [3][7][8] |
| Standard Deviation (0.2-1.5 mg/L) | 0.04 mg/L | [6] |
| Average Recovery (0.5-1.5 mg/L) | 92% | [6] |
| Average Recovery (<0.1 mg/L) | 89% | [6] |
Experimental Protocol
1. Sample Preservation:
-
To preserve a sample for total sulfide determination, add 4 drops of 2N zinc acetate solution and 2 drops of 6N sodium hydroxide (B78521) solution per 100 mL of sample into the collection bottle before filling it with the sample.[1]
-
The final pH of the preserved sample should be at least 9.[1][6][9]
-
Fill the bottle completely and stopper it to minimize aeration.[1][6][9]
2. Reagent Preparation:
-
Zinc Acetate Solution (2N): Dissolve 220 g of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 870 mL of deionized water to make 1 L of solution.[1][2]
-
Amine-Sulfuric Acid Reagent: Dissolve 25 mL of amine-sulfuric acid stock solution into 975 mL of 1+1 H₂SO₄. Store in a dark glass bottle.[1]
-
Ferric Chloride Solution: Dissolve 100 g of ferric chloride (FeCl₃·6H₂O) in 40 mL of deionized water.[1]
-
Diamine Reagent: A combined reagent containing N,N-dimethyl-p-phenylenediamine and ferric chloride in an acidic solution.[3][7]
3. Procedure:
-
If the sample was preserved, ensure the zinc sulfide precipitate is evenly suspended by shaking the sample bottle.
-
Transfer a specific volume of the sample (e.g., 0.5 mL sample and 0.5 mL of DI water) to a reaction vessel.[7]
-
Prepare a blank using distilled water instead of the sample.[7]
-
Add 0.4 mL of the diamine reagent to each sample and blank.[7]
-
Incubate the solutions for 20-30 minutes to allow for color development.[4][7]
-
Set a spectrophotometer to a wavelength of 670 nm and zero it using the blank.[3][7]
-
Measure the absorbance of each sample.[7]
-
Determine the sulfide concentration from a calibration curve prepared with known sulfide standards.
Experimental Workflow
Method 2: Iodometric Titration Method
This method is suitable for higher concentrations of sulfide (>1 mg/L).[10] After precipitation as zinc sulfide, the precipitate is acidified in the presence of a known excess of iodine. The sulfide reduces the iodine, and the remaining excess iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275) or phenyl arsine oxide (PAO).[10][11]
Quantitative Data
| Parameter | Value | Reference |
| Lower Detection Limit | Approximately 1 mg/L | [10] |
| Suitable Range | 0.2 mg/kg to 50 mg/kg (for solid waste) | [11] |
Experimental Protocol
1. Sample Preservation:
-
Follow the same procedure as for the Methylene Blue method, using zinc acetate and sodium hydroxide to precipitate zinc sulfide.[10]
2. Reagent Preparation:
-
Standard Iodine Solution (0.025N): Prepare according to standard laboratory procedures.
-
Standard Sodium Thiosulfate or Phenyl Arsine Oxide (PAO) Solution (0.025N): Prepare and standardize according to standard methods.
-
Hydrochloric Acid (HCl), 6N.
-
Starch Indicator Solution.
3. Procedure:
-
Pipette a known volume of standardized 0.025N iodine solution into a 500-mL flask, ensuring it is in excess of the amount needed to oxidize the sulfide.[11]
-
Add reagent water to bring the volume to approximately 100 mL.[11]
-
Add 2 mL of 6N HCl.[11]
-
Carefully transfer the preserved sample containing the zinc sulfide precipitate to the flask, keeping the tip of the pipette below the surface of the iodine solution.[11]
-
Titrate the excess iodine with standardized 0.025N sodium thiosulfate or PAO solution until the amber color of the iodine fades to a pale yellow.[11]
-
Add a few drops of starch indicator solution, which will turn the solution blue.
-
Continue the titration dropwise until the blue color disappears.[11]
-
Record the volume of titrant used.
-
Calculate the sulfide concentration based on the amount of iodine consumed.
Interferences and Mitigation
Reducing substances such as thiosulfate and sulfite (B76179) can interfere with the iodometric method by reacting with iodine.[11][12] The initial precipitation with zinc acetate helps to separate the sulfide from many soluble interfering substances.[5] For severe interference, the zinc sulfide precipitate can be filtered and washed.[5][12] Washing the precipitate with a 10% KOH solution has been shown to eliminate interference from thiosulfate and sulfite.[12][13]
Experimental Workflow
References
- 1. kpatco.ir [kpatco.ir]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. dryas.mbl.edu [dryas.mbl.edu]
- 4. Sulfide detection with Merck Photometer [sedgeochem.uni-bremen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 7. scribd.com [scribd.com]
- 8. Spectrophotometric Determination of Micro-amounts of Sulfide on the Surface of Tin-plated Articles by the Methylene-blue Method [jstage.jst.go.jp]
- 9. NEMI Method Summary - 4500-S2- G [nemi.gov]
- 10. Analytical Method [keikaventures.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interference Elimination of Sulfide Determination by Iodometry | Scientific.Net [scientific.net]
Application Notes and Protocols: Zinc Acetate in the Preparation of Lamellar Hydroxide Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellar Hydroxide (B78521) Zinc Acetate (B1210297) (LHZA), often referred to as Layered Zinc Hydroxide Acetate (ZHA) or Layered Basic Zinc Acetate (LBZA), is a versatile inorganic-organic hybrid material with a layered structure. Its unique properties, including biocompatibility and pH-sensitive dissolution, make it a material of significant interest in various fields, particularly in drug delivery as a carrier for therapeutic agents. Zinc acetate serves as a common and effective precursor in the synthesis of LHZA, offering a reliable and controllable route to this lamellar compound.
These application notes provide detailed protocols for the synthesis of Lamellar Hydroxide Zinc Acetate (LHZA) using zinc acetate as a precursor via three common methods: hydrothermal synthesis, co-precipitation, and hydrolysis in a polyol medium. The notes also include a summary of key characterization data and visual representations of the synthesis workflows and the fundamental structure of LHZA.
Data Presentation
Table 1: Summary of Synthesis Parameters for Lamellar Hydroxide Zinc Acetate
| Synthesis Method | Precursor(s) | Reagents/Solvents | Temperature (°C) | Time (h) | Key Outcome | Reference |
| Hydrothermal | Zinc Acetate Dihydrate | Deionized Water, Ammonia (B1221849), CTAB | 50 | 24 | Nanobelt morphology | [1] |
| Co-precipitation | Zinc Acetate Dihydrate | Ethanol (B145695), Potassium Hydroxide | Room Temperature | 1 | Nanoparticles | [2] |
| Hydrolysis in Polyol Medium | Zinc Acetate | Diethylene Glycol (DEG) / Ethylene Glycol (EG) | 180 - 220 | 2 - 3 | Poorly ordered lamellar compounds | [3][4] |
Table 2: Physicochemical Properties of Lamellar Hydroxide Zinc Acetate
| Property | Value / Description | Method of Analysis | Reference |
| Chemical Formula | Zn(OH)1.58(CH3COO)0.42·0.31H2O | Elemental Analysis | [3] |
| Crystal Structure | Isomorphous with hydrozincite, with Zn in octahedral and tetrahedral sites. | X-ray Diffraction (XRD) | [3] |
| Interlayer d-spacing | 1.32 nm and 1.91 nm | Low Angle X-ray Diffraction | [1] |
| Morphology | Nanobelts (100-200 nm width, 10-30 µm length), Flake-like structures, Nanoparticles. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | [1] |
| Thermal Decomposition | Initial weight loss (dehydration) up to ~180°C. Major decomposition to ZnO between ~180°C and 320°C. | Thermogravimetric Analysis (TGA) | [5][6] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Lamellar Hydroxide Zinc Acetate Nanobelts
This protocol describes a mild hydrothermal method to synthesize LHZA with a nanobelt morphology.[1]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Ammonia solution (25 wt%)
-
Deionized Water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hotplate
-
Beakers
-
Oven
Procedure:
-
In a 200 mL beaker, dissolve 4.0 g of zinc acetate dihydrate and 3.6 g of CTAB in 180 g of deionized water.
-
Under vigorous magnetic stirring, slowly add ammonia solution (25 wt%) dropwise to the solution until the pH value reaches 8.2. A white precipitate will form.
-
Transfer the resulting solution with the precipitate into a Teflon-lined stainless steel autoclave and seal it tightly.
-
Place the autoclave in an oven and maintain the temperature at 50°C for 24 hours.
-
After 24 hours, allow the autoclave to cool down to room temperature.
-
Collect the white, gel-like precipitate from the bottom of the Teflon cup.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60°C.
Protocol 2: Co-precipitation Synthesis of Lamellar Hydroxide Zinc Acetate
This protocol outlines a simple and rapid co-precipitation method for the synthesis of LHZA nanoparticles at room temperature.[2]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Magnetic stirrer
-
Beakers
-
Centrifuge
-
Oven
Procedure:
-
Prepare a solution by dissolving 20 mmol of zinc acetate dihydrate in 70 mL of ethanol in a beaker.
-
In a separate beaker, prepare a solution of 80 mmol of potassium hydroxide in an appropriate amount of ethanol.
-
While stirring the zinc acetate solution vigorously, add the potassium hydroxide solution dropwise. A white precipitate will form immediately.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Collect the precipitate by centrifugation for 10 minutes.
-
Wash the obtained powder with 20 mL of deionized water followed by 20 mL of ethanol. Repeat the washing step twice.
-
Dry the white solid product in an oven at 70°C for 4 hours.
Protocol 3: Synthesis of Lamellar Hydroxide Zinc Acetate via Hydrolysis in a Polyol Medium
This "chimie douce" (soft chemistry) approach yields poorly ordered, lamellar LHZA compounds.[3][4]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Diethylene Glycol (DEG) or Triethylene Glycol (TEG)
-
Sodium Acetate (optional, as a weak base)
-
Reflux setup (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Centrifuge
-
Beakers
-
Oven
Procedure:
-
In a round-bottom flask, dissolve 0.1 M of zinc acetate dihydrate in diethylene glycol (DEG) or triethylene glycol (TEG).
-
(Optional) Add 0.01 M of sodium acetate to the solution.
-
Heat the solution to 80°C and stir for 1.5 hours on a magnetic stirrer.
-
Increase the temperature and reflux the solution at 180°C (for DEG) or 220°C (for TEG) for 2 to 3 hours.
-
After the reflux, allow the solution to cool to room temperature. A precipitate will have formed.
-
Separate the precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Wash the product three times with distilled water and then with ethanol.
-
Dry the final product overnight in an oven at 80°C.
Mandatory Visualization
Caption: Workflow for the hydrothermal synthesis of LHZA nanobelts.
Caption: Workflow for the co-precipitation synthesis of LHZA nanoparticles.
Caption: Workflow for the synthesis of LHZA in a polyol medium.
Caption: Schematic representation of the layered structure of LHZA.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication and Characterization of ZnO Nano-Clips by the Polyol-Mediated Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Preparation of a Standardized Zinc Acetate Solution
Introduction
Zinc acetate (B1210297) is a crucial reagent in various scientific disciplines, including analytical chemistry, drug development, and nanoparticle synthesis.[1][2] Its applications range from serving as a precursor in the formation of zinc oxide thin films to its use in complexometric titrations and the preservation of samples for sulfide (B99878) analysis.[1][2][3] The accuracy of experimental results often hinges on the precise concentration of the zinc acetate solution. Therefore, the ability to prepare and standardize a zinc acetate solution is a fundamental requirement for researchers and scientists.
This application note provides a detailed protocol for the preparation of a standardized zinc acetate solution. The procedure involves the preparation of a nominal concentration solution from zinc acetate dihydrate followed by its standardization via complexometric titration with a primary standard solution of ethylenediaminetetraacetic acid (EDTA).
Quantitative Data Summary
For accurate preparation and calculations, the following quantitative data for zinc acetate dihydrate is essential.
| Parameter | Value | Reference |
| Chemical Formula | Zn(CH₃COO)₂·2H₂O | [1] |
| Molar Mass | 219.51 g/mol | [1] |
| Appearance | White crystalline plates | [4] |
| Solubility in Water (20°C) | 43 g/100 mL | [5] |
| pH of a 5% solution at 25.0 °C | 6.0 - 8.0 | [6] |
Experimental Protocol
This protocol details the necessary steps to prepare and standardize a 0.1 M zinc acetate solution.
Required Reagents and Equipment
Reagents:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O), analytical grade
-
Deionized or distilled water
-
Standardized 0.05 M EDTA (ethylenediaminetetraacetic acid) solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator
-
(Optional) A small amount of acetic acid to prevent precipitation[7]
Equipment:
-
Analytical balance
-
100 mL volumetric flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Pipette (10.00 mL)
-
Erlenmeyer flask (250 mL)
Preparation of 0.1 M Zinc Acetate Solution (Nominal)
-
Calculate the required mass of zinc acetate dihydrate. To prepare 100 mL of a 0.1 M solution, the calculation is as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 219.51 g/mol = 2.1951 g[7]
-
-
Weigh the zinc acetate dihydrate. Accurately weigh approximately 2.1951 g of zinc acetate dihydrate using an analytical balance.
-
Dissolve the salt. Transfer the weighed zinc acetate dihydrate into a 100 mL volumetric flask. Add approximately 70-80 mL of deionized water.
-
Ensure complete dissolution. Gently swirl the flask or use a magnetic stirrer to ensure the salt is completely dissolved. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before final dilution.[7] If the solution appears cloudy, a small amount of acetic acid can be added to clarify it.[7]
-
Dilute to the mark. Once the solid is fully dissolved and the solution is at room temperature, carefully add deionized water to the calibration mark of the 100 mL volumetric flask.
-
Homogenize the solution. Stopper the flask and invert it several times to ensure the solution is homogeneous.
Standardization of the Zinc Acetate Solution
The exact concentration of the prepared zinc acetate solution is determined by titration with a standardized EDTA solution. Zinc ions form a stable complex with EDTA, and the endpoint of the titration can be visualized using a metal-ion indicator.[1]
-
Prepare the burette. Rinse a 50 mL burette with a small amount of the standardized 0.05 M EDTA solution and then fill the burette with the EDTA solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette the zinc acetate solution. Pipette 10.00 mL of the prepared zinc acetate solution into a 250 mL Erlenmeyer flask.
-
Dilute the sample. Add approximately 90 mL of deionized water to the Erlenmeyer flask.[7]
-
Adjust the pH. Add 5 mL of the ammonia-ammonium chloride buffer solution to the flask to adjust the pH to approximately 10.[1]
-
Add the indicator. Add a few drops of the Eriochrome Black T indicator to the flask. The solution should turn a wine-red color.[1]
-
Titrate with EDTA. Titrate the zinc acetate solution with the standardized 0.05 M EDTA solution from the burette while continuously swirling the flask.
-
Determine the endpoint. The endpoint is reached when the color of the solution changes from wine-red to a clear blue.[1][7] Record the final burette reading.
-
Repeat the titration. Repeat the titration at least two more times to ensure reproducibility. The volumes of EDTA used should agree within ±0.05 mL.
Calculation of the Molarity
The molarity of the zinc acetate solution can be calculated using the following formula based on the stoichiometry of the Zn²⁺-EDTA reaction (1:1):
M₁V₁ = M₂V₂[7]
Where:
-
M₁ = Molarity of the zinc acetate solution (mol/L)
-
V₁ = Volume of the zinc acetate solution used (L)
-
M₂ = Molarity of the standardized EDTA solution (mol/L)
-
V₂ = Average volume of the EDTA solution used in the titration (L)
Example Calculation: If the average volume of 0.05 M EDTA solution used to titrate 10.00 mL (0.010 L) of the zinc acetate solution is 19.50 mL (0.0195 L):
M₁ = (M₂ × V₂) / V₁ M₁ = (0.05 mol/L × 0.0195 L) / 0.010 L M₁ = 0.0975 mol/L
The standardized molarity of the zinc acetate solution is therefore 0.0975 M.
Storage and Stability
To ensure the integrity of the standardized zinc acetate solution, proper storage is crucial.
-
Container: Store the solution in a tightly sealed, amber-colored container to prevent evaporation, contamination, and exposure to light.[7]
-
Temperature: For long-term stability, store the solution in a cool, dry place. Refrigeration at 2-8°C is advisable.[7]
-
pH: The pH of the solution should be maintained between 5.0 and 8.0 to prevent the precipitation of zinc hydroxide.[7]
-
Shelf Life: While a well-prepared aqueous solution can be stable for several months, for critical applications, it is recommended to use freshly prepared solutions or to re-standardize the solution before use.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the preparation and standardization process.
References
Application Notes and Protocols: Use of Zinc Acetate as a Mordant in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc acetate (B1210297) is a metallic salt that serves as an effective mordant in the dyeing of natural textile fibers such as cotton, wool, and silk. A mordant, derived from the Latin word mordere meaning "to bite," acts as a fixing agent that forms a coordination complex with the dye molecule and the fiber.[1] This complex enhances dye uptake, wash fastness, and light fastness of the colored textile.[1] Zinc acetate is considered a safer and more environmentally friendly alternative to toxic heavy metal mordants like chromium and copper, making it a valuable component in the development of sustainable dyeing processes.[1]
Mechanism of Action
The primary role of zinc acetate as a mordant is to facilitate the formation of a chemical bridge between the natural dye and the textile fiber. The zinc ion (Zn²⁺) from zinc acetate forms a coordination complex with electron-donating groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, present in both the dye molecules and the functional groups of the textile fibers.[1] In cotton, a cellulose-based fiber, the key functional groups are hydroxyl groups. In protein fibers like wool and silk, amino (-NH2) and carboxyl groups are also involved.[1]
This resulting complex is insoluble in water, which significantly improves the fastness of the dye on the fabric.[1] In the pre-mordanting process, the zinc ions first coordinate with the functional groups of the fiber. Subsequently, when the fiber is introduced to the dyebath, the natural dye molecules form a strong bond with the zinc ions already attached to the fiber.[1] This leads to improved color depth and fastness compared to dyeing without a mordant.[1]
Data Presentation
The effectiveness of zinc acetate as a mordant is quantified by measuring the color strength (K/S value) and the color fastness properties (wash, rubbing, and light fastness) of the dyed fabric. The following tables summarize available quantitative data.
Table 1: Color Strength (K/S) of Cotton Fabric Dyed with Natural Dyes using Zinc Acetate Mordant (200 mg/L) [1]
| Natural Dye | Mordanting Method | K/S Value |
| Curcumin | Pre-mordanting | 10.2 |
| Curcumin | Meta-mordanting | 8.5 |
| Curcumin | Post-mordanting | 7.8 |
| Hibiscus | Pre-mordanting | 6.5 |
| Hibiscus | Meta-mordanting | 5.2 |
| Hibiscus | Post-mordanting | 4.8 |
Note: Higher K/S values indicate greater color strength. Data extracted from graphical representations in the cited source.
Table 2: Colorimetric and Fastness Data for Silk Fabric Dyed with a Natural Dye from Ficus Johannis Boiss using Zinc Sulfate (B86663) as a Mordant [1]
| Mordant | L | a | b* | Wash Fastness (Color Change) | Light Fastness |
| Zinc Sulfate | 65.4 | 8.2 | 15.3 | 4-5 | 4 |
Note: Data for zinc sulfate is used as a proxy for zinc acetate on protein fibers due to limited specific data for zinc acetate on silk. Wash fastness is rated on a scale of 1-5, and light fastness on a scale of 1-8, with higher numbers indicating better fastness.[1]
Experimental Protocols
The following are detailed protocols for the application of zinc acetate as a mordant on cotton, wool, and silk fabrics.
Mordanting of Cotton Fabric
This protocol is adapted from the methods described by Hebeish et al. (2015).[1]
Materials:
-
Mill-bleached cotton fabric
-
Zinc acetate
-
Sodium carbonate
-
Non-ionic detergent
-
Deionized water
Equipment:
-
Padding machine
-
Drying oven
-
Beakers
-
Stirring rods
Protocol:
-
Scouring:
-
Mordant Solution Preparation:
-
Prepare a 200 mg/L aqueous solution of zinc acetate.[1]
-
-
Mordanting (Choose one method):
-
Pre-mordanting:
-
Meta-mordanting (Simultaneous):
-
Begin the dyeing process according to the specific natural dye protocol.
-
After 30 minutes of dyeing at 60°C, remove the fabric from the dyebath and dry it at 100°C.[1]
-
Pad the fabric twice in the 200 mg/L zinc acetate solution to a wet pick-up of 100%.[1]
-
Return the mordanted fabric to the dyebath and continue the dyeing process to completion.[1]
-
-
Post-mordanting:
-
Mordanting of Wool and Silk Fabric (General Protocol)
This protocol is a general guideline adapted from standard mordanting procedures for protein fibers. The specific concentration of zinc acetate may need to be optimized depending on the desired shade and the natural dye used.
Materials:
-
Wool or silk yarn/fabric
-
Zinc acetate
-
pH-neutral soap
-
Deionized water
Equipment:
-
Stainless steel pot (dedicated for dyeing)
-
Heating source (hot plate or stove)
-
Thermometer
-
Glass or stainless steel stirring rod
-
Weighing scale
Protocol:
-
Scouring:
-
Mordant Solution Preparation:
-
Prepare a mordant bath with a concentration of zinc acetate typically ranging from 2% to 5% of the weight of the fiber (WOF). For example, for 100g of fiber, use 2-5g of zinc acetate.[1]
-
Dissolve the zinc acetate in hot water before adding it to the main mordant bath.
-
-
Mordanting:
-
Add the wet, scoured fiber to the mordant bath.
-
Slowly heat the bath to 80-90°C for wool and 70-80°C for silk. Avoid boiling, as high temperatures can damage these protein fibers.[1]
-
Maintain this temperature for 45-60 minutes, stirring gently every 15 minutes to ensure even mordanting.[1]
-
Allow the bath to cool down completely before removing the fiber.[1]
-
Rinse the mordanted fiber thoroughly with lukewarm water.[1]
-
The fiber can be dyed immediately while wet or dried and stored for later use.[1]
-
Conclusion
Zinc acetate is a viable and more environmentally friendly mordant for the natural dyeing of textiles.[1] The choice of mordanting method—pre-, meta-, or post-mordanting—can significantly impact the final color strength of the dyed fabric, with pre-mordanting generally yielding the highest K/S values.[1] The provided protocols offer a starting point for researchers to explore the application of zinc acetate in their specific dyeing systems. Further optimization of zinc acetate concentration and mordanting conditions for different natural dyes and textile fibers is encouraged to achieve desired color outcomes and fastness properties.[1]
References
Application of Zinc Acetate in the Synthesis of Vinyl Acetate: A Detailed Guide for Researchers
Abstract
This document provides a comprehensive overview of the application of zinc acetate (B1210297) as a catalyst in the industrial synthesis of vinyl acetate. Detailed experimental protocols for catalyst preparation and the synthesis process are presented, along with a summary of key quantitative data from various studies. Visual diagrams generated using the DOT language are included to illustrate the reaction mechanism, experimental workflow, and catalyst preparation process, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Vinyl acetate monomer (VAM) is a crucial industrial chemical primarily used in the production of polyvinyl acetate (PVA) and its derivatives, which have widespread applications in adhesives, coatings, textiles, and other materials.[1] One of the established methods for VAM synthesis is the gas-phase reaction of acetylene (B1199291) and acetic acid.[2][3] In this process, zinc acetate, particularly when supported on a high-surface-area material like activated carbon, serves as a highly effective and widely used catalyst.[4][5][6][7] This application note details the role of zinc acetate in this reaction, providing protocols and quantitative data to aid researchers in their work.
The overall reaction is as follows:
CH₃COOH + C₂H₂ → CH₃COOCH=CH₂
Historically, this process was developed in the 1920s and remains economically viable, especially in regions with abundant coal resources for acetylene production.[3][4] The zinc acetate catalyst facilitates high conversion rates and selectivity, making it a cornerstone of this industrial process.[1]
Catalyst Preparation and Characterization
The performance of the zinc acetate catalyst is critically dependent on its preparation, particularly the loading of the active component and the properties of the support material. Activated carbon is the most common support due to its high surface area and porosity.[4][7]
Experimental Protocol: Catalyst Preparation
This protocol describes a typical impregnation method for preparing a zinc acetate on activated carbon catalyst.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Activated carbon (spherical or granular)
-
Deionized water
-
Drying oven
-
Impregnation vessel
Procedure:
-
Preparation of Impregnation Solution: Prepare a zinc acetate solution of the desired concentration (e.g., 30-35 wt%) by dissolving zinc acetate dihydrate in deionized water.[7]
-
Activated Carbon Pre-treatment: Dry the activated carbon support in an oven at 105-110°C for several hours to remove any adsorbed moisture.
-
Impregnation:
-
Place the dried activated carbon in the impregnation vessel.
-
Add the zinc acetate solution to the activated carbon. The volume of the solution should be sufficient to completely immerse the support.
-
The impregnation can be carried out at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to facilitate the uptake of the zinc salt.[7]
-
-
Drying:
-
After impregnation, decant the excess solution.
-
Dry the impregnated activated carbon in a drying oven. A multi-step drying process is often employed, for instance, at 95°C for 5 hours followed by 105°C for another 5 hours.[7]
-
-
Catalyst Loading: The amount of zinc acetate loaded onto the activated carbon can be controlled by the concentration of the impregnation solution and the number of impregnation-drying cycles.[7]
Catalyst Preparation Workflow
Caption: Workflow for the preparation of zinc acetate on activated carbon catalyst.
Synthesis of Vinyl Acetate
The synthesis of vinyl acetate is typically carried out in a fixed-bed reactor at elevated temperatures.
Experimental Protocol: Vinyl Acetate Synthesis
Materials and Equipment:
-
Zinc acetate on activated carbon catalyst
-
Acetic acid (glacial)
-
Acetylene gas
-
Fixed-bed reactor system with temperature and flow control
-
Condenser
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Reaction:
-
Introduce a gaseous feed mixture of acetic acid and acetylene into the reactor. The molar ratio of acetylene to acetic acid is typically kept in excess (e.g., 3:1 to 6:1).[7][8]
-
Maintain a constant gaseous hourly space velocity (GHSV) of acetylene (e.g., 500 h⁻¹).[8]
-
The reaction is generally carried out at or near atmospheric pressure.[3][8]
-
-
Product Collection and Analysis:
-
The reactor effluent, containing vinyl acetate, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the condensable components.
-
Analyze the product mixture using gas chromatography to determine the conversion of acetic acid and the selectivity to vinyl acetate.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of vinyl acetate using zinc acetate catalysts.
Table 1: Reaction Conditions and Performance
| Catalyst | Zn(OAc)₂ Loading (wt%) | Reaction Temp. (°C) | Molar Ratio (C₂H₂:CH₃COOH) | GHSV of C₂H₂ (h⁻¹) | Acetic Acid Conversion (%) | Vinyl Acetate Selectivity (%) | Reference |
| Zn(OAc)₂/SAC | 32.05 | 220 | 3:1 | 500 | 24.20 | 98.50 | [8] |
| Zn/AC | - | 175 | 6:1 | 300 m³/h⁻¹ | - | 47.2 (in product) | [7] |
| Zn/AC | - | 175 | 6:1 | 300 m³/h⁻¹ | - | 41.5 (in product) | [7] |
| Zn/AC (modified) | - | 175 | 6:1 | 300 m³/h⁻¹ | - | 60.7 (in product) | [7] |
| Industrial Process | - | 170-230 | 4-5:1 | - | - | 99 (based on acetic acid) | [3] |
SAC: Spherical Activated Carbon; AC: Activated Carbon
Reaction Mechanism
Several mechanisms for the synthesis of vinyl acetate over zinc acetate catalysts have been proposed.[4] A commonly accepted pathway involves the following key steps:
-
Adsorption of Reactants: Both acetic acid and acetylene adsorb onto the surface of the catalyst.
-
Activation of Acetylene: The adsorbed acetic acid can facilitate the activation of acetylene.
-
C-O Bond Formation: A crucial step is the formation of a C-O bond between an activated acetylene species and an acetate group. Isotopic labeling studies have suggested that the acetate group from the zinc acetate catalyst itself, rather than the adsorbed acetic acid, is directly involved in this coupling.[4]
-
Product Desorption: The newly formed vinyl acetate molecule desorbs from the catalyst surface.
-
Catalyst Regeneration: The vacant site on the catalyst is then regenerated by an acetate group from the gas-phase acetic acid.
Proposed Reaction Mechanism Pathway
Caption: Simplified reaction pathway for vinyl acetate synthesis on a zinc acetate catalyst.
Conclusion
Zinc acetate supported on activated carbon is a robust and efficient catalyst for the synthesis of vinyl acetate from acetylene and acetic acid. The performance of the catalyst is influenced by its preparation method, and the reaction conditions need to be optimized to achieve high conversion and selectivity. The provided protocols and data serve as a valuable starting point for researchers interested in this important industrial reaction. Further research can focus on optimizing catalyst stability and exploring novel support materials to enhance catalytic activity.
References
- 1. nbinno.com [nbinno.com]
- 2. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 3. Vinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Research Summary of Vinyl Acetate Synthesis from Acetic Acid and Acetylene Catalyzed by Active Carbon-zinc Acetate [hndk.hainanu.edu.cn]
- 7. CN103447084A - Catalyst for acetylene-method synthesis of vinyl acetate and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. eprajournals.com [eprajournals.com]
Troubleshooting & Optimization
"troubleshooting unexpected precipitation in zinc acetate solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing unexpected precipitation in zinc acetate (B1210297) solutions.
Troubleshooting Guide: Unexpected Precipitation
This guide addresses the common issue of unintended precipitation in zinc acetate solutions in a step-by-step, question-and-answer format.
Issue: My initially clear zinc acetate solution has become cloudy or formed a white precipitate.
Question 1: What is the most common reason for my zinc acetate solution turning cloudy?
The most frequent cause is the hydrolysis of zinc acetate. In aqueous solutions, particularly those with a pH near neutral, zinc acetate can react with water to form zinc hydroxide (B78521) (Zn(OH)₂), which is poorly soluble and precipitates out of the solution.[1] This is a common occurrence as zinc acetate is a salt derived from a weak acid (acetic acid) and a weak base (zinc hydroxide).[2]
Question 2: How can I determine if hydrolysis is the cause and how can I fix it?
To confirm if hydrolysis is the issue, you can add a few drops of a weak acid, such as acetic acid, to the solution. If the precipitate dissolves and the solution becomes clear, hydrolysis was the cause.[1] The addition of acid shifts the chemical equilibrium away from the formation of zinc hydroxide. For future preparations, it is recommended to use slightly acidified water (with acetic acid) to prepare your stock solution.[1]
Question 3: I've added acetic acid, but the solution is still cloudy. What are other potential causes?
If adding a small amount of acid does not resolve the issue, consider the following factors:
-
High pH: The solubility of zinc acetate is highly dependent on pH.[1][3] As the pH increases (becomes more alkaline), the formation of insoluble zinc hydroxide is favored. Precipitation of zinc hydroxide can begin at a pH of around 6 in a saturated solution and at approximately 6.7 in a 0.1 M zinc solution.[1]
-
Contamination: Your solution may be contaminated with other reagents. The addition of a base like sodium hydroxide (NaOH) or a carbonate source such as sodium carbonate (Na₂CO₃) will lead to the precipitation of zinc hydroxide or zinc carbonate (ZnCO₃), respectively.[1]
-
Concentration and Temperature: You might have exceeded the solubility limit of zinc acetate at the current temperature. The solubility of zinc acetate generally increases with higher temperatures.[1][3] If a saturated solution is prepared at an elevated temperature and subsequently cools, precipitation can occur.[1]
-
Aged Reagent: Older solid zinc acetate may have absorbed moisture from the atmosphere, leading to hydrolysis and the formation of less soluble basic zinc acetate.[2] Similarly, stock solutions can undergo slow hydrolysis over time, resulting in cloudiness.[4] For critical applications, it is always best to use freshly prepared solutions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of zinc acetate in water?
Zinc acetate is highly soluble in water.[1][3] Its solubility is also dependent on temperature.[1][3]
Q2: How does pH impact the stability of a zinc acetate solution?
The pH is a critical factor for the stability of a zinc acetate solution. A slightly acidic pH, in the range of 5-6, helps to prevent the hydrolysis reaction that leads to the precipitation of zinc hydroxide.[1] In highly alkaline conditions (e.g., pH > 10), the precipitated zinc hydroxide can redissolve to form soluble zincate complexes, such as [Zn(OH)₄]²⁻.[1]
Q3: Can the age of the zinc acetate reagent or the prepared solution lead to precipitation?
Yes, both the age of the solid reagent and the prepared solution can be a factor. Older solid reagents may have absorbed moisture, and stock solutions can undergo slow hydrolysis over time, leading to cloudiness.[2][4] It is recommended to use freshly prepared solutions for optimal results.[4]
Data Presentation
Table 1: Solubility of Zinc Acetate Dihydrate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g water) |
| 7 | 30.32 |
| 20 | 43.00 |
| 21 | 33.75 |
| 30 | 36.64 |
| 47 | 45.74 |
| 75 | 63.89 |
| 100 | 67.00 |
Note: Data compiled from multiple sources.[5][6]
Experimental Protocols
Protocol 1: Preparation of a Stable 0.5 M Zinc Acetate Solution
Objective: To prepare a 0.5 M aqueous solution of zinc acetate that remains clear and stable.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
Glacial acetic acid
-
1 L Beaker
-
1 L Volumetric flask
-
Magnetic stirrer and stir bar
Methodology:
-
Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.
-
While stirring, add 0.5 mL of glacial acetic acid to the water to slightly lower the pH.
-
Weigh out 109.75 g of zinc acetate dihydrate.
-
Slowly add the zinc acetate dihydrate to the stirring, acidified water.
-
Continue to stir until all the solid has completely dissolved, and the solution is clear.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store in a well-sealed container.[1]
Protocol 2: Redissolving Unwanted Zinc Hydroxide Precipitate
Objective: To redissolve an unwanted zinc hydroxide precipitate from a zinc acetate solution.
Materials:
-
Cloudy zinc acetate solution
-
1 M Acetic acid
-
Beaker
-
Magnetic stirrer and stir bar
-
Dropper or pipette
-
pH meter or pH indicator strips (optional)
Methodology:
-
Place the beaker containing the cloudy solution on a magnetic stirrer.
-
Begin stirring the solution. If you have a pH meter, place the calibrated probe into the solution.
-
Using a dropper or pipette, add 1 M acetic acid dropwise to the solution.
-
Monitor the clarity of the solution and the pH. The precipitate should start to dissolve as the pH decreases.
-
Continue adding the acid slowly until the solution becomes completely clear.
-
The target pH should be in the slightly acidic range (e.g., 5.0 - 6.5) to ensure the stability of the solution.[1]
Visualizations
Caption: Troubleshooting flowchart for unexpected zinc acetate precipitation.
Caption: Chemical pathway of zinc acetate hydrolysis and precipitation.
References
"how to prevent hydrolysis of zinc acetate in aqueous solutions"
This guide provides researchers, scientists, and drug development professionals with technical support for handling aqueous solutions of zinc acetate (B1210297), focusing on the prevention and troubleshooting of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is zinc acetate hydrolysis and why does it occur?
A1: Zinc acetate is a salt formed from a weak acid (acetic acid) and a weak base (zinc hydroxide).[1] When dissolved in neutral water, it can undergo hydrolysis, a reaction with water that can form insoluble species like zinc hydroxide (B78521) or basic zinc acetate (Zn₄O(CH₃CO₂)₆).[1][2] This reaction is the primary cause of cloudiness or white precipitate formation in aqueous zinc acetate solutions.[1] The solution's pH is a critical factor; hydrolysis is more likely to occur at higher (alkaline) pH values.[3][4]
Q2: What are the ideal storage conditions for aqueous zinc acetate solutions to ensure long-term stability?
A2: To maximize stability and prevent degradation, store zinc acetate solutions in a cool, dry place.[3] For extended storage, refrigeration at 2-8°C is recommended.[3] Protect the solution from light by using amber-colored, tightly sealed containers to prevent photochemical reactions and evaporation.[3]
Q3: How does pH affect the stability of a zinc acetate solution?
A3: The pH is the most critical factor for the stability of zinc acetate solutions.[3][4] To prevent the hydrolysis that leads to precipitation, a slightly acidic pH of around 5.0 to 6.5 is optimal.[1][4] While a 5% solution of zinc acetate in water typically has a pH between 6.0 and 8.0, this can shift over time, leading to precipitate formation.[1][5]
Q4: Can I use aged zinc acetate dihydrate powder to make a solution?
A4: Aged zinc acetate dihydrate may exhibit poor solubility.[1] This can be due to several factors, including partial loss of its water of crystallization, absorption of atmospheric moisture leading to hydrolysis, or the formation of aggregates.[1][6] It is often possible to dissolve aged reagent by acidifying the solvent with acetic acid.[1] However, for experiments where precise concentrations are critical, using a fresh lot is advisable to avoid unknown variables.[6]
Troubleshooting Guide
Q5: My zinc acetate solution has become cloudy or formed a white precipitate. What should I do?
A5: Cloudiness or precipitation upon standing is a common sign of hydrolysis.[1]
-
Confirm Hydrolysis: The issue can often be resolved by adding a small amount of a weak acid, like glacial acetic acid, dropwise while stirring.[1][4] If the precipitate dissolves and the solution becomes clear, hydrolysis was the cause.[4] This works by shifting the chemical equilibrium away from the formation of insoluble zinc hydroxide.[4]
-
Filter the Solution: If a small amount of particulate matter remains, it may be due to incomplete dissolution or minor impurities. Filtering the solution through a 0.22 µm or 0.45 µm filter can remove these particles.[3]
-
Prepare a Fresh Solution: If the precipitate does not redissolve after acidification, the problem might be contamination or the concentration exceeding its solubility limit at the current storage temperature.[4] In this case, preparing a fresh solution is recommended.[3]
Q6: I am having trouble completely dissolving zinc acetate dihydrate, even when using a fresh reagent. What could be the problem?
A6: If the zinc acetate does not fully dissolve, consider the following:
-
Use Gentle Heat: Gentle warming and continuous stirring can aid dissolution. However, ensure the solution cools to room temperature before making any final volume adjustments.[3]
-
Slightly Acidify the Solvent: As a preventative measure, preparing the solution in slightly acidified water (using acetic acid) can suppress hydrolysis from the start and improve solubility.[1][4]
-
Check for Impurities: If cloudiness persists, consider the possibility of insoluble impurities in the reagent or solvent and prepare a fresh solution using high-purity materials.[3]
Quantitative Data Summary
The following table summarizes key parameters for preparing and maintaining stable zinc acetate solutions.
| Parameter | Recommended Value/Range | Notes |
| Optimal pH for Stability | 5.0 - 6.5 | A slightly acidic environment is crucial to prevent the precipitation of zinc hydroxide.[4] |
| Typical pH of 5% Solution | 6.0 - 8.0 | The pH of a solution prepared in neutral deionized water can be in this range.[1][5] |
| Storage Temperature | 2 - 8 °C | Refrigeration is advisable for long-term storage to slow potential degradation reactions.[3] |
| Water Solubility | 43 g / 100 mL (20 °C) | Refers to zinc acetate dihydrate. Solubility is temperature-dependent.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.5 M Zinc Acetate Aqueous Solution
This protocol describes how to prepare a stock solution of zinc acetate that is stabilized against hydrolysis by the addition of acetic acid.
-
Objective: To prepare a 0.5 M aqueous solution of zinc acetate that remains clear and stable.[4]
-
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
Glacial acetic acid
-
1 L volumetric flask
-
Beaker and magnetic stirrer
-
-
Methodology:
-
Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.[4]
-
While stirring, add a small amount of glacial acetic acid (e.g., 0.5 mL) to the water to slightly lower the pH.[4]
-
Accurately weigh 109.75 g of zinc acetate dihydrate (Molar Mass: 219.50 g/mol ) and add it to the acidified water.
-
Continue stirring until all the solid has completely dissolved.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the flask to ensure a complete transfer.
-
Bring the final volume to the 1 L mark with deionized water.[4]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. Store in a well-sealed, labeled container.[4]
-
Protocol 2: Redissolving Hydrolysis-Induced Precipitate
This protocol provides a method for clarifying a zinc acetate solution that has become cloudy due to hydrolysis.
-
Objective: To redissolve an unwanted zinc hydroxide precipitate from a zinc acetate solution.[4]
-
Materials:
-
Cloudy zinc acetate solution
-
1 M Acetic acid solution
-
Magnetic stirrer
-
pH meter or pH indicator strips
-
Dropper or pipette
-
-
Methodology:
-
Place the beaker containing the cloudy solution on a magnetic stirrer and begin stirring.[4]
-
If available, place a calibrated pH probe into the solution to monitor the pH change.
-
Using a dropper, add 1 M acetic acid dropwise to the solution.[4]
-
Observe the solution's clarity. The precipitate should begin to dissolve as the pH drops.[4]
-
Continue adding acid slowly until the solution becomes clear. The target pH should be in the slightly acidic range (5.0 - 6.5).[4]
-
Avoid adding a large excess of acid, as this will alter the solution's composition and may not be suitable for downstream applications.[4]
-
Visualizations
Caption: Chemical equilibrium of zinc acetate hydrolysis and its prevention by adding acid.
References
- 1. benchchem.com [benchchem.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Zinc Acetate [drugfuture.com]
- 6. solutions - Reaction of long-term stored zinc acetate dihydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Zinc acetate - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Zinc Acetate Concentration for Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing zinc acetate (B1210297) concentration in nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of zinc acetate in nanoparticle synthesis?
A1: Zinc acetate (Zn(CH₃COO)₂) is a commonly used precursor for the synthesis of zinc oxide (ZnO) nanoparticles. Its advantages include high solubility in water and various organic solvents, which allows for versatile synthesis conditions. The acetate anion can also function as a stabilizing agent, influencing the nucleation and growth of the nanoparticles, which provides a degree of control over their final size and shape.[1]
Q2: How does the concentration of zinc acetate affect the final nanoparticles?
A2: The effect of zinc acetate concentration on nanoparticle size can vary depending on the synthesis method and other reaction conditions. Some studies have reported that an increase in zinc acetate concentration does not significantly change the particle size within a certain range (e.g., 0.081 to 0.81 M).[2] However, other research suggests that increasing the precursor concentration beyond a certain point (e.g., >0.3 M) can lead to a decrease in the formation of nanoparticles.[3] High concentrations can sometimes lead to the aggregation of nucleation centers.[4]
Q3: What are the common synthesis methods using zinc acetate?
A3: Several methods are employed for synthesizing ZnO nanoparticles using zinc acetate, including:
-
Sol-gel method: A versatile, low-temperature technique that offers excellent control over nanoparticle properties.[1]
-
Precipitation: A common method where a precipitating agent is added to a zinc acetate solution.[3][5]
-
Hydrothermal method: Involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel.[6]
-
Thermal decomposition: A simple, often solvent-free method that involves heating zinc acetate to a high temperature.[1]
Q4: Why is my nanoparticle solution turning cloudy and forming a precipitate?
A4: The formation of a white precipitate, often zinc hydroxide (B78521) (Zn(OH)₂), can occur when using zinc acetate. This is due to the hydrolysis of acetate ions, which produces hydroxyl ions that react with zinc.[7] Insufficient stabilization or inappropriate pH can also lead to particle agglomeration and precipitation.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Undesirable Nanoparticle Size
| Symptom | Possible Cause | Suggested Solution |
| Nanoparticles are too large. | - High precursor concentration leading to aggregation.- Inadequate stirring or mixing.- Incorrect pH.[9][10] | - Optimize the zinc acetate concentration; a lower concentration may be beneficial.[4]- Ensure vigorous and uniform stirring throughout the synthesis.- Adjust the pH of the reaction mixture; a basic medium is often suitable for smaller nanoparticles.[10][11] |
| Nanoparticles are too small or not forming. | - Precursor concentration is too low.- Insufficient reaction time or temperature. | - Increase the zinc acetate concentration incrementally.- Optimize the reaction time and temperature according to the chosen synthesis method. |
| Wide particle size distribution. | - Non-uniform nucleation and growth.- Ineffective stabilizer. | - Control the rate of addition of reagents.- Use an appropriate stabilizing agent to control particle growth.[1] |
Issue 2: Undesirable Nanoparticle Morphology
| Symptom | Possible Cause | Suggested Solution |
| Irregular or non-uniform shapes. | - Inappropriate reaction conditions (pH, temperature).- Choice of solvent or stabilizing agent.[5] | - Systematically vary the pH and temperature to find the optimal conditions for the desired morphology.[11]- Experiment with different solvents or capping agents, as they can influence the crystal growth habit.[5] |
| Formation of aggregates instead of discrete nanoparticles. | - High concentration of reactants.- Inadequate stabilization.[12]- Improper pH leading to particle agglomeration.[10] | - Reduce the concentration of zinc acetate and the precipitating agent.- Introduce or increase the concentration of a suitable stabilizer.- Adjust the pH to a range that promotes electrostatic repulsion between particles. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of ZnO Nanoparticles
This protocol is a general guideline and may require optimization.
1. Preparation of Precursor Solution:
-
Dissolve a specific amount of zinc acetate dihydrate (e.g., 2.195 g, 0.01 mol) in 50 mL of ethanol (B145695) with vigorous stirring.[1]
2. Sol Formation:
-
Separately, prepare a solution of a precipitating agent, such as sodium hydroxide (NaOH), in ethanol.
-
Slowly add the NaOH solution dropwise to the zinc acetate solution under constant stirring. A gel will start to form.
3. Gel Aging:
-
Allow the gel to age for a specific period (e.g., 24 hours) at room temperature.
4. Washing and Drying:
-
Wash the resulting precipitate thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.[1] This can be done via centrifugation and redispersion.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C).[1]
5. Calcination (Optional):
-
To improve crystallinity, the dried powder can be calcined in a muffle furnace at a specific temperature (e.g., 300-700°C).[1]
Data Presentation
Table 1: Effect of Zinc Acetate Concentration on Nanoparticle Properties (Illustrative Data)
| Zinc Acetate Conc. (M) | Average Particle Size (nm) | Morphology | Reference |
| 0.081 | 15 - 30 | Spherical | [2] |
| 0.3 | Optimal for smallest crystallite size | - | [3] |
| 0.81 | 15 - 30 | Spherical | [2] |
| >0.3 | Decrease in nanoparticle formation | - | [3] |
Note: The actual results can vary significantly based on the specific experimental conditions.
Visualizations
Caption: General experimental workflow for zinc oxide nanoparticle synthesis.
Caption: Troubleshooting decision tree for nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
"dissolving zinc acetate precipitate in experimental solutions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who encounter issues with zinc acetate (B1210297) precipitation in their experimental solutions.
Troubleshooting Guide: Unexpected Precipitation
This guide addresses the common problem of unintended zinc acetate precipitation in a step-by-step, question-and-answer format.
Issue: My initially clear zinc acetate solution has become cloudy or formed a white precipitate.
Question 1: What is the most common reason for this precipitation?
The most frequent cause is the hydrolysis of zinc acetate.[1][2] In aqueous solutions, particularly those with a pH near neutral, zinc acetate can react with water to form zinc hydroxide (B78521) (Zn(OH)₂), which is poorly soluble and precipitates out of the solution.[1] Since acetic acid is a weak acid, this hydrolysis is a common equilibrium phenomenon.[1] Aged zinc acetate dihydrate is also more prone to precipitation due to hydrolysis from exposure to atmospheric moisture over time.[2]
Question 2: How can I confirm if hydrolysis is the cause and how do I resolve it?
A simple test for hydrolysis is to add a few drops of a weak acid.
Solution: Add a small amount of acetic acid to your solution. If the precipitate redissolves and the solution becomes clear, hydrolysis was the cause.[1] The addition of acid shifts the equilibrium away from the formation of zinc hydroxide. For future preparations, consider using slightly acidified water (with acetic acid) to prepare your stock solution.[1] A target pH in the slightly acidic range of 5.0 - 6.5 is recommended for stability.[1]
Question 3: I've added acetic acid, but my solution is still cloudy. What else could be the problem?
If the addition of acid does not resolve the issue, consider the following factors:
-
High pH: The solubility of zinc acetate is highly dependent on pH. As the pH increases (becomes more alkaline), the formation of insoluble zinc hydroxide is favored.[1] Precipitation of zinc hydroxide can begin at a pH of around 6 in a saturated solution and at approximately 6.7 in a 0.1 M zinc solution.[1]
-
Contamination: Your solution may be contaminated with other reagents. The addition of a base, such as sodium hydroxide (NaOH), will cause the precipitation of zinc hydroxide.
-
Concentration and Temperature: You may have exceeded the solubility limit of zinc acetate at the current temperature. The solubility of zinc acetate generally increases with higher temperatures. If you prepared a saturated solution at an elevated temperature and then allowed it to cool, precipitation can occur.[1]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of zinc acetate in water and other common solvents?
Zinc acetate is highly soluble in water.[1][3] Its solubility is also affected by temperature. It is sparingly soluble in some organic solvents like ethanol (B145695) and methanol.[1]
Q2: How does pH impact the stability of a zinc acetate solution?
The pH is a critical factor for the stability of a zinc acetate solution. A slightly acidic pH, ideally between 5.0 and 6.5, helps to prevent the hydrolysis that leads to the precipitation of zinc hydroxide.[1] In highly alkaline conditions (e.g., pH > 10), while zinc hydroxide precipitates, it can redissolve to form soluble zincate complexes such as [Zn(OH)₄]²⁻.[1]
Q3: Can I use an old bottle of zinc acetate dihydrate?
Aged zinc acetate dihydrate may exhibit poor solubility.[2] This can be due to hydrolysis from moisture exposure, dehydration (loss of water of crystallization), or aggregation of the powder.[2] It is always recommended to use a fresh lot of the reagent for best results. If you must use an older reagent, be prepared to slightly acidify the solvent with acetic acid to aid dissolution.[2]
Q4: I am intentionally trying to precipitate a zinc compound. What are the key parameters to control?
When precipitation is the goal, such as in the synthesis of zinc oxide nanoparticles, the key parameters to control are pH, temperature, and the choice of the precipitating agent (e.g., NaOH). The morphology and size of the resulting particles are highly dependent on these conditions.
Data Presentation
Table 1: Solubility of Zinc Acetate Dihydrate in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| Water | 7 | 30.32[4] |
| Water | 20 | 30.0[2] |
| Water | 21 | 33.75[4] |
| Water | 25 | 40.0[2][5] |
| Water | 30 | 36.64[4] |
| Water | 47 | 45.74[4] |
| Water | 75 | 63.89[4] |
| Water | 100 | 67.0[2][5] |
| Ethanol | 25 | 3.5[4] |
| Ethanol | 79 | 221[4] |
| Absolute Ethanol | 25 | 1.18[4] |
| Methanol | 15 | 1.9[4] |
| Methanol | 66.6 | 1.9[4] |
| Acetic Acid | 25 | 0.0055[4] |
| Acetic Acid | 72 | 0.117[4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Zinc Acetate Solution (0.5 M)
Objective: To prepare a 0.5 M aqueous solution of zinc acetate that remains clear and stable.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Beaker and volumetric flask
Methodology:
-
Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.
-
While stirring, add 0.5 mL of glacial acetic acid to the water to slightly lower the pH.[1]
-
Weigh out 109.75 g of zinc acetate dihydrate.
-
Slowly add the zinc acetate dihydrate to the stirring, acidified water.
-
Continue to stir until all the solid has completely dissolved, resulting in a clear solution.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store in a well-sealed container.[1]
Protocol 2: Redissolving Precipitated Zinc Hydroxide
Objective: To redissolve an unwanted zinc hydroxide precipitate from a zinc acetate solution.
Materials:
-
Cloudy zinc acetate solution
-
1 M acetic acid solution
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Methodology:
-
Place the beaker containing the cloudy solution on a magnetic stirrer.
-
Begin stirring the solution. If available, place a calibrated pH probe into the solution.
-
Using a dropper or pipette, add 1 M acetic acid dropwise to the solution.[1]
-
Monitor the clarity and pH of the solution. The precipitate should start to dissolve as the pH decreases.[1]
-
Continue adding the acid slowly until the solution becomes completely clear.
-
The target pH should be in the slightly acidic range (e.g., 5.0 - 6.5) to ensure the stability of the solution.[1] Avoid adding a large excess of acid unless it is required for a downstream application.[1]
Visualizations
Caption: Troubleshooting flowchart for unexpected zinc acetate precipitation.
Caption: Chemical pathway of zinc acetate hydrolysis and its reversal.
References
Technical Support Center: Managing Side Effects of Zinc Acetate in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of zinc acetate (B1210297) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with zinc acetate in clinical trials?
A1: The most frequently reported side effects are gastrointestinal in nature.[1][2][3] These can include nausea, stomach upset, vomiting, and abdominal cramps.[1][2][3] Gastric irritation is a primary adverse event with a direct causal link to zinc, observed in 9-65% of patients in various studies.[1] In some instances, particularly with zinc acetate dihydrate tablets, endoscopic evaluation has revealed gastric mucosal alterations, including redness, erosions, and ulcers.[1][4] One study of 47 patients taking these tablets found gastric lesions in 61.7% of them.[1][4] Other less common side effects include a metallic taste, headaches, and rare allergic reactions.[1][3]
Q2: What is the primary cause of gastrointestinal discomfort with zinc acetate administration?
A2: The primary cause of gastrointestinal discomfort is the direct irritation of the gastric mucosa.[2] When zinc acetate is taken, especially on an empty stomach, it dissolves and releases free zinc ions (Zn²+).[2] High local concentrations of these ions can lead to gastric irritation, resulting in symptoms like nausea and vomiting.[2]
Q3: Is there a risk of long-term side effects with prolonged zinc acetate administration?
A3: Yes, long-term or high-dose administration of zinc acetate can lead to copper deficiency.[1][3] Zinc induces the synthesis of metallothionein (B12644479) in intestinal cells, a protein that binds to copper and prevents its absorption into the bloodstream.[1][5] This can lead to hematological effects such as anemia and leukopenia, as well as neurological issues.[1][3] Therefore, regular monitoring of copper levels is essential in long-term studies.[1][2]
Q4: What laboratory value changes, besides copper levels, should be monitored during a clinical trial with zinc acetate?
A4: Clinical studies have noted elevations in serum alkaline phosphatase, amylase, and lipase, which may suggest pancreatitis.[1][6] These levels often return to high-normal ranges within the first year or two of continued therapy.[1][6] It is also crucial to perform a complete blood count (CBC) to screen for signs of anemia or other blood disorders that can result from copper deficiency.[1]
Troubleshooting Guides
Issue: Participant Reports Gastrointestinal Discomfort (Nausea, Vomiting, Stomach Pain)
1. Initial Assessment:
-
Question: Inquire about the timing of the zinc acetate administration in relation to meals. Symptoms are most common when taken on an empty stomach.[2][3]
-
Action: Record the severity and frequency of the symptoms using a standardized questionnaire.
2. Mitigation Strategies:
-
Food Administration: Advise the participant to take zinc acetate between meals (e.g., between breakfast and lunch) rather than on a completely empty stomach.[1][7][8] Taking the supplement with a small meal or snack can also be effective.[2][9] Avoid foods high in phytates (like bran and whole-grain bread) as they can inhibit zinc absorption.[2]
-
Dose Titration: If symptoms persist, and the study protocol allows, consider a dose reduction and titration strategy.[2] A common approach is to reduce the dose by 50% for 3-5 days and, if tolerated, gradually increase it back to the target dose over 7-10 days.[2]
-
Alternative Formulations: If the participant cannot tolerate zinc acetate even with these strategies, and if the protocol permits, consider an alternative form of zinc, such as zinc glycinate, which may have better gastrointestinal tolerability.[2]
3. Escalation:
-
Persistent/Severe Symptoms: If symptoms are severe or persist, an esophagogastroduodenoscopy (EGD) may be recommended to visually assess the gastric mucosa for irritation, erosions, or ulcers.[1]
-
Reporting: All adverse events should be documented and reported to the sponsor, CRO, and relevant ethics committees or IRBs according to the study protocol and regulatory requirements.[10]
Issue: Participant Develops Symptoms of Copper Deficiency (Anemia, Fatigue, Neurological Symptoms)
1. Initial Assessment:
-
Symptom Review: Document any new or worsening symptoms such as fatigue, weakness, or numbness in the hands and legs.[11]
-
Laboratory Confirmation: Immediately assess serum copper and ceruloplasmin levels, as well as a complete blood count (CBC).[1]
2. Management Protocol:
-
Temporary Discontinuation: Depending on the severity of the deficiency, temporary discontinuation of zinc acetate may be necessary, as per the study protocol.
-
Copper Supplementation: If copper deficiency is confirmed, consider supplemental copper administration to restore normal levels.
-
Dose Adjustment: Once copper levels have stabilized, a re-evaluation of the zinc acetate dosage may be required.
3. Monitoring:
-
Regular Blood Work: Implement a regular monitoring schedule for serum copper, ceruloplasmin, and CBC (e.g., every 3-6 months) for all participants on long-term zinc acetate therapy.[1]
-
Urinary Copper and Zinc: For long-term studies, monitoring 24-hour urinary copper and zinc levels is also recommended to ensure copper levels are not overly depleted.[1]
Data Presentation
Table 1: Incidence of Common Side Effects of Zinc Acetate in Clinical Research
| Side Effect | Incidence Rate | Notes |
| Gastric Irritation | 9-65% | Dose-dependent; more common on an empty stomach. |
| Gastric Lesions | 61.7% (in one study) | Observed via endoscopy in patients taking zinc acetate dihydrate tablets.[1][4] |
| Nausea and Vomiting | Increased risk | A systematic review showed a significantly higher risk of vomiting with zinc supplementation compared to placebo.[12] |
| Metallic Taste | Reported | Generally harmless but can be bothersome.[3] |
| Headaches | Less Common | A noted potential side effect.[3] |
| Copper Deficiency | Risk with long-term use | Due to interference with copper absorption.[3] |
| Allergic Reactions | Rare | Symptoms include hives, itching, swelling, and difficulty breathing.[3][7] |
Experimental Protocols
Protocol for Monitoring Gastrointestinal Adverse Events
-
Objective: To systematically document and evaluate gastrointestinal adverse events in participants receiving zinc acetate.
-
Methodology:
-
Symptom Reporting: Utilize a standardized questionnaire, such as the Gastrointestinal Symptom Rating Scale (GSRS), at each study visit to record the incidence, frequency, and severity of GI symptoms (nausea, vomiting, abdominal pain, diarrhea).[2] A 5-point Likert scale (1=none, 5=very severe) can be used for severity grading.[1]
-
Clinical Examination: Perform a physical examination at baseline and at regular intervals, with a focus on the abdomen.[1]
-
Endoscopic Evaluation: For participants reporting persistent or severe upper GI symptoms, an esophagogastroduodenoscopy (EGD) is the recommended procedure to visually assess the gastric mucosa for signs of irritation, erosions, or ulceration.[1] Biopsies may be taken from affected areas for histological examination.[1]
-
Protocol for Monitoring Copper Status
-
Objective: To detect and prevent the onset of zinc-induced copper deficiency.
-
Methodology:
-
Sample Collection: Collect venous blood samples from participants in the morning to account for circadian rhythm variations in serum zinc levels.[1] Samples should be collected at baseline and then at regular intervals (e.g., every 3-6 months) throughout the trial.[1]
-
Biochemical Analysis:
-
Measure serum copper and ceruloplasmin levels.
-
Perform a complete blood count (CBC) to monitor for hematological abnormalities.[1]
-
-
Urinary Analysis (for long-term trials):
-
Collect a 24-hour urine sample.
-
Measure urinary copper and zinc levels to assess copper balance.[1]
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for managing GI discomfort.
Caption: Signaling pathway of zinc-induced copper deficiency.
Caption: Logical workflow for adverse event reporting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the side effects of Zinc Acetate? [synapse.patsnap.com]
- 4. Zinc Acetate Dihydrate Tablet-associated Gastric Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galzin (zinc acetate): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Zinc Acetate Side Effects: Common, Severe, Long Term [drugs.com]
- 7. drugs.com [drugs.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Zinc: 5 Tips to Alleviate Nausea After Consumption - CORR [corrheal.com]
- 10. ccrps.org [ccrps.org]
- 11. wbcil.com [wbcil.com]
- 12. Oral zinc-induced vomiting in children with acute gastroenteritis. Should we switch to low-dose zinc? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Zinc Acetate Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation of high-purity zinc acetate (B1210297). Our aim is to help you improve yield, ensure purity, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in zinc acetate synthesis?
A significant cause of reduced yield is the formation of basic zinc acetate as a byproduct during the main reaction.[1] This occurs when some zinc ions react to form basic zinc acetate ions, which do not readily convert to the desired zinc acetate product without intervention, thus lowering the overall yield.[1]
Q2: My zinc acetate solution is cloudy. What is the cause and how can I fix it?
A cloudy or milky appearance in your zinc acetate solution is typically due to the hydrolysis of zinc acetate, which forms insoluble zinc hydroxide (B78521) or basic zinc salts.[2] This can be resolved by adding a few drops of glacial acetic acid to lower the pH, which shifts the chemical equilibrium back towards the soluble zinc acetate form.[2]
Q3: What are the critical reaction parameters to control for optimal yield and purity?
The key parameters to optimize are reaction temperature, pH, and reaction time. For the reaction between zinc oxide and acetic acid, maintaining a temperature between 90°C and 100°C and a pH of approximately 5.0 to 5.5 is recommended to form the saturated solution.[1]
Q4: How can I remove heavy metal impurities from my zinc acetate product?
A common method for purification involves a cementation process. By immersing a zinc object (such as a plate, strip, or powder) into the hot, saturated zinc acetate solution, less electropositive heavy metal impurities like lead, cadmium, copper, and iron can be reduced to their metallic form and will deposit on the surface of the zinc object.[1] Another approach involves dissolving the crude product and using chemical precipitation with reagents like ammonium (B1175870) sulfide (B99878) after oxidizing low-valence metals.[3]
Q5: Is it possible to improve the yield after the initial reaction is complete?
Yes. If basic zinc acetate has formed, the yield can be improved by adding glacial acetic acid to the high-temperature saturated solution.[1] This post-reaction acidification step converts the basic zinc acetate ions into zinc acetate, thereby increasing the final product yield before the crystallization step.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the preparation of high-purity zinc acetate.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Formation of Basic Zinc Acetate: A portion of the zinc ions may have formed basic zinc acetate, which is less soluble and does not crystallize as the desired product.[1] 2. Incomplete Reaction: The reaction between the zinc source (e.g., zinc oxide) and acetic acid may not have gone to completion. | 1. Post-Reaction Acidification: Add glacial acetic acid to the hot saturated solution and stir. This will convert the basic zinc acetate to zinc acetate. Adjust the pH to between 3.5 and 4.5.[1] 2. Ensure Complete Dissolution: When reacting zinc oxide with acetic acid, ensure all the zinc oxide powder is completely dissolved to form the saturated solution.[1] The reaction is often exothermic; maintaining a temperature of 80-90°C can facilitate this process.[3] |
| Product is Contaminated (e.g., with heavy metals) | Impure Starting Materials: The zinc source (e.g., zinc oxide powder) may contain heavy metal impurities such as lead, cadmium, copper, and iron.[1] | Purification Step: Before crystallization, immerse a zinc object (plate, granules, or powder) into the hot saturated solution for 20-40 minutes. This will cause the heavy metal ions to be reduced and deposited onto the zinc object.[1] |
| Solution is Cloudy or Forms a Precipitate at the Wrong Time | Hydrolysis of Zinc Acetate: The pH of the solution may be too high, leading to the formation of insoluble zinc hydroxide or basic zinc salts.[2] | Adjust pH: Add a small amount of glacial acetic acid to the solution to lower the pH and redissolve the precipitate.[2] |
| Crystallization is Slow or Inefficient | 1. Insufficient Supersaturation: The solution may not be adequately supersaturated upon cooling. 2. Cooling Rate: The cooling rate might be too fast, leading to the formation of fine, difficult-to-filter crystals, or too slow, prolonging the process. | 1. Controlled Cooling: After the reaction and any yield improvement steps, ensure the solution is continuously stirred while being cooled to induce the formation of a supersaturated solution and promote crystal precipitation.[1] 2. Optimize Cooling Profile: Experiment with different cooling rates to achieve the desired crystal size and crystallization time. A crystallization time of over 20 hours may not significantly increase the yield.[4] |
Experimental Protocols
Protocol 1: High-Purity Zinc Acetate Preparation from Zinc Oxide
This protocol details a method to synthesize high-purity zinc acetate dihydrate with an integrated yield improvement step.
Materials:
-
Zinc Oxide (ZnO) powder
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Zinc Acetate mother liquor (optional, for recycling)
-
Zinc object (e.g., zinc plate, granules)
Procedure:
-
Reaction:
-
In a reaction vessel, combine the zinc acetate mother liquor (if available) and zinc oxide powder.
-
Slowly add glacial acetic acid while stirring until the zinc oxide powder is completely dissolved.[1][5]
-
Maintain the temperature of the solution between 90°C and 100°C. The pH at this stage should be approximately 5.0-5.5, resulting in a high-temperature saturated solution of basic zinc acetate.[1]
-
-
Purification:
-
Immerse a zinc object into the hot saturated solution.
-
Let it soak for 20-40 minutes. During this time, heavy metal impurities will be reduced and will coat the zinc object.[1]
-
Carefully remove the zinc object.
-
-
Separation:
-
Transfer the hot, purified saturated solution to a separate crystallization tank, leaving behind any precipitated impurities.[1]
-
-
Yield Improvement:
-
To the hot saturated solution, add glacial acetic acid while stirring. This step converts any basic zinc acetate to zinc acetate.
-
Adjust the pH to a value between 3.5 and 4.5 to maximize the conversion.[1]
-
-
Crystallization:
-
Continuously stir the solution while allowing it to cool. This will create a supersaturated solution, from which zinc acetate dihydrate crystals will precipitate.[1]
-
-
Dehydration and Recovery:
-
Separate the zinc acetate crystals from the cooled mother liquor using solid-liquid separation techniques like centrifugation or filtration.[1][3]
-
The resulting crystals are the high-purity zinc acetate dihydrate product.
-
The remaining zinc acetate solution (mother liquor) can be recycled for use in subsequent batches.[1][3]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the preparation of high-purity zinc acetate.
Caption: A flowchart of the key steps for preparing high-purity zinc acetate.
Caption: A decision tree to diagnose and resolve common causes of low yield.
Caption: The logical relationship between side reactions and yield improvement.
References
- 1. CN1696099A - The preparation method of high-purity zinc acetate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. RU2483056C2 - Method of producing zinc acetate dihydrate - Google Patents [patents.google.com]
- 5. Zinc acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: pH Adjustment for Stable Zinc Acetate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of zinc acetate (B1210297) solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of zinc acetate solutions.
Question 1: My zinc acetate solution has become cloudy or has a white precipitate. What is the cause?
A cloudy appearance or the formation of a white precipitate in a zinc acetate solution is most commonly due to the hydrolysis of zinc acetate.[1][2] In aqueous solutions, particularly those with a neutral or near-neutral pH, zinc acetate can react with water to form insoluble zinc hydroxide (B78521) (Zn(OH)₂) or basic zinc salts.[1][2][3] This is a common occurrence because zinc acetate is a salt of a weak acid (acetic acid) and a weak base (zinc hydroxide).[3]
Other potential causes include:
-
High pH: As the pH of the solution increases (becomes more alkaline), the formation of insoluble zinc hydroxide is favored.[1]
-
Concentration and Temperature: If a saturated solution is prepared at an elevated temperature and subsequently cools, precipitation can occur as the solubility of zinc acetate decreases.[1]
-
Aged Reagent: Older solid zinc acetate may have absorbed moisture, leading to hydrolysis.[1] Similarly, stock solutions can undergo slow hydrolysis over time.[1]
-
Contamination: The introduction of basic contaminants, such as sodium hydroxide or sodium carbonate, will cause the precipitation of zinc hydroxide or zinc carbonate, respectively.[1]
Question 2: How can I redissolve the precipitate and stabilize my zinc acetate solution?
The most effective method to redissolve the precipitate and stabilize the solution is to adjust the pH by adding a small amount of acetic acid.[1][3]
Experimental Protocol: Restabilization of a Precipitated Zinc Acetate Solution
-
Initial Observation: Observe the cloudy or precipitated zinc acetate solution.
-
pH Adjustment: While continuously stirring the solution, add glacial acetic acid dropwise.[3]
-
Monitoring: Monitor the solution's clarity and, if possible, the pH.
-
Endpoint: Continue adding acetic acid until the precipitate completely redissolves and the solution becomes clear.[3] A pH of approximately 5.0 to 5.5 is often sufficient to dissolve the basic zinc salts that may have formed.[3]
-
Caution: Add the acetic acid slowly and in small increments to avoid making the solution overly acidic, which might affect subsequent experiments.
Question 3: I added acetic acid, but my solution is still cloudy. What should I do?
If the addition of acetic acid does not resolve the cloudiness, consider the following:
-
Incomplete Dissolution: The original zinc acetate salt may not have fully dissolved during preparation. Gentle heating and continued stirring can aid dissolution.[4]
-
Particulate Contamination: The solution might be contaminated with insoluble impurities. Filtering the solution through a 0.22 µm or 0.45 µm filter can remove fine particulate matter.[4]
-
High Concentration: The concentration of your solution may be too high for the storage temperature, leading to precipitation.[4] In this case, preparing a fresh, less concentrated solution is recommended.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a stable zinc acetate solution?
Zinc acetate solutions are typically most stable in a slightly acidic to neutral pH range, approximately 5.0 to 8.0.[4] Within this range, a slightly acidic pH of around 5 to 6 is often preferred to effectively prevent hydrolysis and the subsequent precipitation of zinc hydroxide.[1]
Q2: At what pH does zinc hydroxide start to precipitate from a zinc acetate solution?
The precipitation of zinc hydroxide (Zn(OH)₂) is dependent on the concentration of the zinc solution. For a saturated zinc acetate solution, precipitation can begin at a pH of around 6.[5] In a 0.1 M zinc solution, precipitation may start at a pH of approximately 6.7.[1][5]
Q3: Can I use other acids besides acetic acid to adjust the pH?
While other acids can lower the pH, it is generally recommended to use acetic acid. The addition of a small amount of acetic acid will not introduce any new chemical species to the solution, which is crucial for maintaining the integrity of the experiment.[4]
Q4: How should I prepare a stable zinc acetate stock solution from the start?
To prepare a stable stock solution, consider using slightly acidified water (with acetic acid) as the solvent.[1] This will help to suppress hydrolysis from the outset.
Experimental Protocol: Preparation of a Stable 0.1 M Zinc Acetate Solution
-
Calculate Mass: For 100 mL of a 0.1 M solution, weigh out 2.195 g of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O).[4]
-
Dissolution: Transfer the weighed zinc acetate dihydrate into a 100 mL volumetric flask. Add approximately 70-80 mL of deionized water.
-
Stirring: Place a magnetic stir bar in the flask and stir the solution until the salt is completely dissolved. Gentle warming can be used to facilitate dissolution.[4]
-
Cooling: If the solution was warmed, allow it to cool to room temperature before the final dilution.[4]
-
pH Check and Adjustment (Optional but Recommended): Check the pH of the solution. If it is close to or above neutral, consider adding a few drops of dilute acetic acid to bring the pH into the slightly acidic range (e.g., pH 5.5-6.5).
-
Final Dilution: Add deionized water to bring the total volume to 100 mL.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, refrigeration (2-8°C) is advisable.[4]
Q5: What are the visual signs of degradation in a zinc acetate solution?
The primary signs of degradation are:
-
Precipitation or Cloudiness: The formation of a white precipitate is a clear indicator of instability.[4]
-
Color Change: A fresh zinc acetate solution should be colorless. Any unexpected color change could signal contamination or degradation.[4]
-
Odor: A faint smell of vinegar (acetic acid) is normal due to slight hydrolysis. However, a strong or unusual odor may suggest significant degradation or contamination.[4]
Data Presentation
Table 1: pH-Dependent Stability and Precipitation of Zinc Acetate Solutions
| pH Range | Observation in Zinc Acetate Solution | Predominant Zinc Species | Recommendation |
| < 5.0 | Solution is typically clear and stable. | Zn²⁺ | Optimal for preventing hydrolysis. |
| 5.0 - 6.0 | Generally stable, clear solution.[1] | Zn²⁺, some Zn(OH)⁺ | Recommended range for stock solutions.[1] |
| 6.0 - 7.0 | Risk of precipitation, especially in concentrated solutions.[1][5] | Zn²⁺, Zn(OH)⁺, potential for Zn(OH)₂ | Monitor for cloudiness; adjust pH if necessary.[1] |
| > 7.0 | Increased likelihood of white precipitate (zinc hydroxide).[4] | Zn(OH)₂, Zn(OH)⁺ | Adjust pH to the acidic range with acetic acid.[4] |
| > 10.0 | Precipitate may redissolve to form soluble zincate complexes.[1] | [Zn(OH)₄]²⁻ | Not a typical range for zinc acetate solution stability.[1] |
Visualizations
Caption: Troubleshooting workflow for an unstable zinc acetate solution.
Caption: Relationship between pH and zinc species in aqueous solution.
References
Technical Support Center: Effect of Temperature on Zinc Acetate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of temperature in zinc acetate-catalyzed reactions. Below, you will find troubleshooting guides for common temperature-related issues, frequently asked questions (FAQs) about reaction kinetics, detailed experimental protocols, and visualizations to assist in your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a zinc acetate-catalyzed reaction?
A1: Increasing the reaction temperature generally increases the reaction rate.[1] This is because higher temperatures provide the necessary thermal energy to overcome the activation energy barrier of the reaction.[1] The relationship between temperature and the rate constant is described by the Arrhenius equation. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[1]
Q2: What is the typical operating temperature range for zinc acetate (B1210297) as a catalyst?
A2: The optimal temperature is highly dependent on the specific reaction (e.g., esterification, polymerization, condensation).[2] Many reactions are run at elevated temperatures, for instance, the esterification of oleic acid has been studied at 220°C, while some polymerizations are investigated between 215°C and 265°C.[2][3] It is crucial to operate below the decomposition temperature of zinc acetate to maintain its catalytic activity.[1]
Q3: At what temperature does zinc acetate begin to decompose?
A3: Zinc acetate dihydrate begins to lose its water of hydration at around 100°C.[4] The anhydrous form is stable to higher temperatures, but thermal decomposition generally begins between 150°C and 300°C, releasing acetic acid, acetone, and carbon dioxide, ultimately forming zinc oxide.[5] Thermogravimetric analysis (TGA) is the best method to determine the precise decomposition temperature for your specific batch and experimental conditions.[1]
Q4: My zinc acetate solution is cloudy. Is this related to temperature?
A4: Cloudiness in a zinc acetate solution is typically due to the hydrolysis of zinc acetate to form insoluble zinc hydroxide (B78521) or basic zinc salts.[1] While primarily a pH-dependent issue, temperature can play a role. The solubility of zinc acetate is temperature-dependent, generally increasing with higher temperatures.[6] If a solution is prepared at a high temperature and then cools, precipitation can occur if the concentration exceeds the solubility limit at the lower temperature.[6] To resolve cloudiness, a few drops of acetic acid can be added to lower the pH and redissolve the precipitate.[1][6]
Q5: Can a deactivated zinc acetate catalyst be regenerated?
A5: In some cases, regeneration is possible. For catalysts deactivated by carbonaceous deposits (coking), a controlled oxidation by heating in a dilute stream of air can burn off the deposits. For catalysts that have thermally decomposed, treatment with acetic acid vapor can sometimes regenerate the active zinc acetate species.[1]
Troubleshooting Guides
Issue 1: Reaction is too slow or does not proceed.
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | The thermal energy is insufficient to overcome the activation energy barrier. Gradually increase the reaction temperature in 10-20°C increments while monitoring for side product formation.[1] |
| Inactive Catalyst | The zinc acetate may have degraded due to improper storage or exposure to moisture. Use a fresh, high-purity batch of zinc acetate dihydrate.[1] |
| Insufficient Catalyst Loading | The amount of catalyst is too low. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[1] |
| Presence of Inhibitors | Impurities in reactants or solvents (especially water for anhydrous reactions) can poison the catalyst. Ensure all materials are pure and dry.[1] |
Issue 2: Desired product is not formed; side products are observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | The selected temperature may favor competing side reactions. Screen a range of temperatures to find the optimal window for the desired product.[1] |
| Substrate or Product Decomposition | The starting materials or the desired product may be unstable at the reaction temperature. Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely using TLC or GC/LC-MS.[1] |
| Catalyst Decomposition | The reaction temperature is too high, causing zinc acetate to decompose into less selective zinc oxide or other species. Operate at the lowest effective temperature. Use TGA to determine the catalyst's thermal stability.[1] |
Issue 3: Gradual decrease in reaction rate over time.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | High operating temperatures are causing the zinc acetate to slowly decompose over the course of the reaction. Reduce the reaction temperature.[1] |
| Fouling | Byproducts or polymers are depositing on the catalyst surface, blocking active sites. For heterogeneous catalysts, filter and wash the catalyst with a suitable solvent.[1] |
| Leaching (for supported catalysts) | The active zinc species is dissolving into the reaction medium. Choose a more robust support or modify the catalyst preparation to enhance the interaction between zinc acetate and the support.[1] |
Data Presentation
Table 1: Activation Energies for Zinc Acetate Catalyzed Reactions
| Reaction Type | Substrates | Activation Energy (Ea) | Notes |
| Esterification | Oleic Acid + Methanol | 32.62 kJ/mol | Reaction studied in a batch-type autoclave under subcritical conditions.[3] |
| Polymerization | Hydroquinone Diacetate + Terephthalic Acid | Varies with catalyst concentration | Generally, the presence of a catalyst like zinc acetate increases the reaction activation energy, suggesting entropy factors are the main driver.[2] |
Table 2: Thermal Decomposition Stages of Zinc Acetate Dihydrate
| Temperature Range | Event | Mass Loss Products |
| ~<100-110°C | Dehydration (loss of water of crystallization) | H₂O |
| ~150-300°C | Decomposition of anhydrous zinc acetate | Acetic acid (CH₃COOH), acetone, CO₂ |
| >300°C | Formation of final residue | ZnO |
| Note: These temperature ranges are approximate and can vary based on heating rate and atmosphere. Data compiled from multiple sources.[5][7][8] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Kinetics
This protocol outlines a general methodology for studying the kinetics of a zinc acetate-catalyzed reaction at various temperatures.
1. Materials & Equipment:
-
Reactants and high-purity solvent
-
Zinc acetate dihydrate (or anhydrous, as required)
-
Reaction vessel with temperature control (e.g., jacketed reactor with a circulator, oil bath) and magnetic/mechanical stirring
-
Thermometer or temperature probe
-
Inert gas supply (e.g., Nitrogen, Argon), if required
-
Sampling apparatus (e.g., syringes)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)
-
Quenching solution (if necessary to stop the reaction in samples)
2. Procedure:
-
Reaction Setup:
-
Set up the reaction vessel and ensure the temperature control system is calibrated and stable at the first desired temperature (e.g., T1).
-
Charge the reactor with the solvent and reactants (excluding the catalyst).
-
Allow the mixture to reach thermal equilibrium at T1 under stirring.
-
-
Reaction Initiation:
-
At time t=0, add the pre-weighed zinc acetate catalyst to the reaction mixture.
-
Immediately take the first sample (t=0).
-
-
Sampling:
-
Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., every 15, 30, 60 minutes).
-
If necessary, quench the reaction in each sample immediately by adding it to a vial containing a quenching agent or by rapid cooling.
-
-
Analysis:
-
Analyze the samples using the chosen analytical method to determine the concentration of a reactant or product over time.
-
-
Repeat for Different Temperatures:
-
Thoroughly clean the reactor.
-
Repeat steps 1-4 for each of the desired temperatures (T2, T3, T4, etc.), ensuring all other parameters (reactant concentrations, catalyst loading, stirring speed) remain constant.
-
3. Data Analysis:
-
Determine Reaction Order: Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine if the reaction is zero, first, or second order with respect to the component being analyzed.
-
Calculate Rate Constants (k): From the linear plot identified in the previous step, calculate the rate constant (k) at each temperature (k1 at T1, k2 at T2, etc.).
-
Calculate Activation Energy (Ea):
-
Plot ln(k) versus 1/T (where T is in Kelvin).
-
The slope of this line will be equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).
-
Calculate the activation energy: Ea = - (slope) × R.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for a slow zinc acetate-catalyzed reaction.
Caption: Experimental workflow for kinetic analysis of temperature effects.
References
"troubleshooting guide for zinc acetate catalyzed reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc acetate (B1210297) catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Issue 1: Reaction is very slow or does not proceed.
Question: My reaction is running very slowly or not at all. What are the potential causes and how can I troubleshoot this?
Answer: A slow or stalled reaction can be attributed to several factors, primarily related to the catalyst's activity and the reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:
Troubleshooting Workflow:
Technical Support Center: Monitoring Copper Status During Long-Term Zinc Acetate Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring for and managing potential copper deficiency during long-term administration of zinc acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which zinc acetate induces copper deficiency?
A1: Zinc acetate administration leads to the induction of a protein called metallothionein (B12644479) in the intestinal cells.[1][2][3] Metallothionein has a high binding affinity for copper.[2][4] This binding sequesters dietary copper and endogenously secreted copper within the intestinal cells, preventing its absorption into the bloodstream.[1][2][5] When these intestinal cells are naturally sloughed off, the bound copper is excreted in the feces, leading to a negative copper balance.[2]
Q2: What are the clinical signs and symptoms of copper deficiency that I should monitor for in my study participants?
A2: Copper deficiency can manifest with a range of hematological and neurological symptoms. Hematological signs include anemia (often normocytic or macrocytic), leukopenia (specifically neutropenia), and thrombocytopenia.[6][7] Neurological manifestations can be severe and may include myeloneuropathy, peripheral neuropathy, unsteady gait, and paresthesia.[7][8] In some reported cases, neurological deficits have been irreversible.[8]
Q3: How frequently should I monitor participants for copper deficiency?
A3: Regular and consistent monitoring is crucial.[6] While specific timelines can vary based on the study protocol and individual patient factors, a general guideline is to measure serum levels of both zinc and copper every 3 to 4 months when zinc supplementation is initiated.[9] For long-term therapy, ongoing periodic monitoring with 24-hour urinary copper and zinc measurements is also recommended to prevent overtreatment and copper deficiency.[1][10]
Q4: What are the key biomarkers to assess copper status?
A4: The primary biomarkers for assessing copper status are serum copper and serum ceruloplasmin, the main copper-carrying protein in the blood.[6] Additionally, a complete blood count (CBC) is essential to screen for anemia and neutropenia.[6] In long-term studies, 24-hour urinary copper excretion is a valuable tool to assess overall copper balance.[1][11][12] Some research also mentions more sensitive, though less common, biomarkers like erythrocyte superoxide (B77818) dismutase 1 (SOD1) activity.[13]
Troubleshooting Guides
Issue 1: A participant's serum copper level is below the normal range.
-
Immediate Action:
-
Interrupt zinc acetate treatment.[12]
-
Confirm the low serum copper result with a repeat measurement.
-
Measure serum ceruloplasmin and zinc levels.
-
Perform a complete blood count (CBC) to check for anemia and neutropenia.[6]
-
Assess the patient for any clinical signs or symptoms of copper deficiency.[8]
-
-
Follow-up Actions:
Issue 2: A participant develops anemia and/or neutropenia.
-
Initial Investigation:
-
While continuing to investigate other potential causes of cytopenias, consider zinc-induced copper deficiency as a possible etiology, especially if the participant has been on long-term zinc acetate.[7]
-
Measure serum copper, ceruloplasmin, and zinc levels immediately.
-
-
Diagnostic Confirmation:
-
Bone marrow examination in cases of zinc-induced copper deficiency may show characteristic findings such as cytoplasmic vacuolization in erythroid and myeloid precursors and ringed sideroblasts, which can help confirm the diagnosis.[7]
-
-
Management:
Issue 3: A participant's 24-hour urinary copper excretion is consistently low.
-
Interpretation:
-
A 24-hour urinary copper excretion of less than 25 µg/24 hours may indicate overtreatment with zinc acetate.[15]
-
Adequate zinc therapy in the context of Wilson's Disease aims to eventually decrease urinary copper excretion to 125 µg per 24 hours or less. A significant downward trend below target ranges warrants attention.[12][15]
-
-
Recommended Action:
-
Review the participant's zinc acetate dosage.
-
Assess serum copper and ceruloplasmin levels to ensure the patient is not becoming copper deficient.
-
Consider a dose reduction of zinc acetate if other biomarkers also suggest a trend towards copper depletion and the therapeutic goals of zinc administration are being met.
-
Data Presentation
Table 1: Key Biomarkers for Monitoring Copper Status
| Biomarker | Sample Type | Normal Range (Typical) | Indication in Copper Deficiency |
| Serum Copper | Serum | 70-140 µg/dL | Decreased |
| Serum Ceruloplasmin | Serum | 20-50 mg/dL | Decreased |
| 24-hour Urinary Copper | Urine | < 40 µ g/24h | Decreased |
| Complete Blood Count | Whole Blood | Varies | Anemia, Neutropenia |
| Serum Zinc | Serum | 70-120 µg/dL | Normal to Elevated |
Note: Normal ranges can vary slightly between laboratories. Please refer to the reference ranges provided by your specific laboratory.
Table 2: Reported Hematological and Biochemical Findings in Zinc-Induced Copper Deficiency Case Studies
| Parameter | Case 1[7] | Case 2[14] | Case 3[8] |
| Anemia | Mild | Progressive | Severe |
| Neutropenia | Severe | Present | Severe (Pancytopenia) |
| Serum Copper | Decreased | Markedly Decreased (<4 µg/dL) | Decreased (<0.50 µg/mL) |
| Serum Ceruloplasmin | Not specified | Markedly Decreased (<2 mg/dL) | Not specified |
| Serum Zinc | Increased | Normal (125 µg/dL) | Not specified (history of supplementation) |
Experimental Protocols
Protocol 1: Measurement of Serum Copper and Zinc
-
Objective: To quantify the concentration of copper and zinc in serum.
-
Methodology:
-
Sample Collection: Collect whole blood in a trace element-free royal blue top tube.
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Analysis: Analyze the serum using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).[6] These methods provide high sensitivity and specificity for metal quantification.
-
Quality Control: Run standard reference materials with known copper and zinc concentrations in parallel with study samples to ensure accuracy and precision.
-
Protocol 2: Measurement of Serum Ceruloplasmin
-
Objective: To determine the concentration of ceruloplasmin in serum.
-
Methodology:
-
Principle: Immunoturbidimetric or nephelometric assays are commonly used. These methods measure the turbidity or light scattering caused by the antigen-antibody reaction between ceruloplasmin in the sample and a specific anti-ceruloplasmin antibody.
-
Procedure:
-
Prepare a series of calibrators with known ceruloplasmin concentrations.
-
Incubate patient serum samples and calibrators with the anti-ceruloplasmin antibody reagent.
-
Measure the change in turbidity or light scattering using a clinical chemistry analyzer.
-
Calculate the ceruloplasmin concentration in the patient samples by comparing their results to the calibration curve.
-
-
Protocol 3: 24-Hour Urinary Copper and Zinc Measurement
-
Objective: To assess the total amount of copper and zinc excreted in the urine over a 24-hour period.
-
Methodology:
-
Collection:
-
Provide the participant with an acid-washed, metal-free container.[11]
-
Instruct the participant to discard the first morning void on day 1, and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2.
-
-
Sample Preparation: Measure the total volume of the 24-hour urine collection. Take an aliquot for analysis.
-
Analysis: Analyze the urine aliquot for copper and zinc concentrations using AAS or ICP-MS.
-
Calculation: Multiply the measured copper/zinc concentration by the total 24-hour urine volume to determine the total excretion in µ g/24h .
-
Mandatory Visualizations
Caption: Mechanism of Zinc-Induced Copper Absorption Blockade.
Caption: Troubleshooting Workflow for Suspected Copper Deficiency.
References
- 1. Zinc acetate for the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc Acetate: Pharmacological Characteristics and Clinical Efficacy_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Zinc Acetate used for? [synapse.patsnap.com]
- 5. medicine.com [medicine.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Zinc-Induced Copper Deficiency as a Rare Cause of Neurological Deficit and Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper deficiency anemia due to zinc supplementation in a chronic hemodialysis patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Zinc supplementation does not alter sensitive biomarkers of copper status in healthy boys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper deficiency anemia due to zinc supplementation in a chronic hemodialysis patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zinc Maintenance Therapy for Wilson Disease: A Comparison Between Zinc Acetate and Alternative Zinc Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioavailability of Zinc Acetate vs. Zinc Gluconate: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of two commonly used zinc salts: zinc acetate (B1210297) and zinc gluconate. While both are recognized for their high water solubility and are recommended by the World Health Organization for use in syrups and tablets, direct head-to-head clinical studies detailing their comparative pharmacokinetic profiles are limited.[1][2][3] This document synthesizes the available scientific evidence to offer a comprehensive overview for research and development purposes.
Quantitative Bioavailability Data
Disclaimer: The data presented below are from two different studies with different methodologies and are therefore not directly comparable. They are provided to give a quantitative context to the bioavailability of each zinc salt based on available research.[1]
| Zinc Salt | Parameter | Value | Comparator | Study Population | Reference |
| Zinc Acetate | Area Under the Curve (AUC) | 524 µg·h/dL (at low intragastric pH) | Zinc Oxide | 10 healthy subjects (5 male, 5 female) | Henderson et al., 1995[1] |
| Zinc Gluconate | Median Fractional Absorption | 60.9% | Zinc Oxide | 15 healthy adults | Wegmuller et al., 2014[1][2] |
A meta-analysis of studies on the efficacy of zinc lozenges for the common cold found no statistically significant difference between zinc acetate and zinc gluconate in reducing the duration of cold symptoms, which may indirectly suggest comparable bioavailability in this specific application.[1]
Experimental Protocols
The methodologies employed in the key studies referenced provide a framework for understanding how the bioavailability of these zinc salts was assessed.
Henderson et al. (1995): Zinc Acetate vs. Zinc Oxide Absorption
-
Study Design: A 2-way, 4-phase crossover study.[1]
-
Subjects: 10 healthy volunteers (5 males and 5 females).[1]
-
Intervention: Subjects received a single oral dose of 50 mg of elemental zinc as either the acetate or the oxide salt under both high (≥5) and low (≤3) intragastric pH conditions.[1]
-
Methodology: Intragastric pH was continuously monitored using a Heidelberg capsule. High pH was induced by the administration of famotidine. Plasma zinc concentrations were measured over time to determine the area under the curve (AUC).[1]
-
Analysis: The mean plasma zinc AUC was calculated and compared for each zinc salt at both high and low intragastric pH.[1]
Wegmuller et al. (2014): Zinc Gluconate vs. Zinc Citrate and Zinc Oxide Absorption
-
Study Design: A randomized, double-masked, 3-way crossover study.[1]
-
Intervention: Subjects received supplements containing 10 mg of elemental zinc as either zinc citrate, zinc gluconate, or zinc oxide without food.[1][2]
-
Methodology: The study utilized the double-isotope tracer method with 67Zn and 70Zn to measure zinc absorption.[3]
-
Analysis: The fractional absorption of zinc was determined and compared between the three zinc compounds.[1][2]
Mechanism of Zinc Absorption
The absorption of zinc from the intestinal lumen into the enterocytes is a complex process mediated by a series of transport proteins. The primary transporters involved are the Zrt/Irt-like Proteins (ZIP) and the Zinc Transporters (ZnT).
Intestinal Zinc Absorption Pathway.
Dietary zinc is absorbed along the entire intestinal tract, with the major sites of absorption being the duodenum and jejunum.[2] Zinc is transported from the intestinal lumen into enterocytes primarily by the Zrt/Irt-like protein 4 (ZIP4).[2] Once inside the enterocyte, zinc can be utilized by the cell, stored, or transported into the bloodstream. The efflux of zinc from the enterocyte into the bloodstream is mediated by the Zinc Transporter 1 (ZnT1). The expression of these transporters is regulated by the body's zinc status, allowing for homeostatic control of zinc absorption.[2][4]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows of the two key studies cited in this guide.
Workflow for Zinc Acetate Bioavailability Study.
Workflow for Zinc Gluconate Bioavailability Study.
Conclusion
Both zinc acetate and zinc gluconate are considered to be highly bioavailable forms of zinc, particularly when compared to inorganic forms like zinc oxide.[1][2] However, the scientific literature lacks direct, head-to-head clinical trials with detailed pharmacokinetic data that would allow for a definitive comparison of their bioavailability. The available evidence from separate studies suggests that both are well-absorbed. For applications such as lozenges for the common cold, indirect evidence suggests comparable efficacy.[1] Future research, in the form of a well-designed, randomized, crossover clinical trial directly comparing the pharmacokinetic profiles of zinc acetate and zinc gluconate, is warranted to provide a more definitive answer for researchers and drug development professionals.
References
A Comparative Guide to Zinc Acetate and Zinc Nitrate for ZnO Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of zinc oxide (ZnO) nanoparticles, directly influencing their physicochemical properties and subsequent performance in various applications. This guide provides an objective comparison of two common precursors, zinc acetate (B1210297) and zinc nitrate (B79036), supported by experimental data and detailed protocols.
The selection between zinc acetate and zinc nitrate hinges on the desired nanoparticle characteristics, such as size, morphology, crystallinity, and optical properties. Each precursor, under different synthesis conditions, offers a unique pathway to tailor these attributes for specific applications, from photocatalysis to nanomedicine.
Comparative Analysis of Nanoparticle Properties
The choice of zinc precursor significantly impacts the final properties of the synthesized ZnO nanoparticles. The following table summarizes the key differences observed in experimental studies.
| Property | Zinc Acetate Dihydrate | Zinc Nitrate Hexahydrate | Key Findings & Citations |
| Crystallite Size | Often results in smaller crystallite sizes.[1][2] One study reported sizes of 18-22 nm.[3][4] Another study found a crystallite size of 31.3 nm.[5] | Tends to produce slightly larger crystallites.[3][4] One study reported sizes of 15-20 nm.[3][4] Another study found a crystallite size of 17.2 nm.[5] | Studies indicate that zinc acetate often leads to smaller and more crystalline nanoparticles, which can be advantageous for applications requiring high surface area.[1][2] |
| Morphology | Can produce spherical, bullet-shaped, or coral-sheet structures.[6][7] | Often leads to the formation of nanorods or flower-like structures.[6][7][8] | The morphology of the nanoparticles is highly dependent on the precursor used.[5] Zinc nitrate is often associated with the formation of 2D rod conformations.[8] |
| Stability | Nanoparticles synthesized with zinc acetate have shown higher stability, with a zeta potential of -21.3 mV.[3][4] | Nanoparticles from zinc nitrate have demonstrated moderate stability, with a zeta potential of -19.8 mV.[3][4] | Higher zeta potential indicates better colloidal stability and reduced aggregation of nanoparticles.[3][4] |
| Optical Properties (Band Gap) | Can result in a lower band gap energy (e.g., 3.05 eV).[5] | Can result in a higher band gap energy (e.g., 3.79 eV).[5] | The precursor type influences the band gap of the resulting ZnO nanoparticles.[5] |
| Photocatalytic Activity | Generally exhibits higher photocatalytic efficiency.[1][9] For example, 90.9% degradation of 2,4-D.[5] | Shows good photocatalytic activity, but often lower than that of nanoparticles from zinc acetate.[1][9] For example, 74.7% degradation of 2,4-D.[5] | The enhanced photocatalytic activity of ZnO nanoparticles from zinc acetate is attributed to their reduced crystalline size and increased surface area.[1][2] |
| Synthesis Efficiency | Can have a shorter reaction time in green synthesis methods.[3] | May require a longer reaction time in similar synthesis methods.[3] | Zinc acetate is suggested to be a more efficient precursor for eco-friendly ZnO nanoparticle synthesis.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis of ZnO nanoparticles. Below are representative protocols for the co-precipitation method using both zinc acetate and zinc nitrate.
Protocol 1: Co-precipitation Synthesis using Zinc Acetate Dihydrate
This method involves the precipitation of zinc hydroxide (B78521) from a zinc salt solution, followed by thermal decomposition to form zinc oxide.[10]
-
Precursor Solution Preparation: Dissolve zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water to a final concentration of 0.2 M with continuous stirring.[10]
-
Precipitation: Prepare a 0.4 M sodium hydroxide (NaOH) solution in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[10]
-
Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.[10]
-
Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Repeat the washing step three times.[10]
-
Drying: Dry the washed precipitate in an oven at 100°C for 2 hours to obtain a powder.[10]
-
Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.[10]
Protocol 2: Co-precipitation Synthesis using Zinc Nitrate Hexahydrate
This protocol describes a similar precipitation method, but with zinc nitrate as the precursor.
-
Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).[11]
-
Precipitation: Prepare a 0.4 M aqueous solution of sodium hydroxide (NaOH).[11] Slowly add the NaOH solution dropwise to the zinc nitrate solution under vigorous stirring at room temperature. A white precipitate will form immediately.[11]
-
Aging: Continue stirring the suspension for a period of 2 hours to allow for the aging of the precipitate.[11]
-
Washing: Collect the white precipitate by centrifugation at 5000 rpm for 20 minutes. Discard the supernatant and wash the precipitate with deionized water three times.[11]
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) overnight to obtain a fine white powder of zinc hydroxide.[11]
-
Calcination: Place the dried powder in a ceramic crucible and transfer it to a muffle furnace. Calcine at a higher temperature (e.g., 400-600°C) for 2-3 hours to convert the zinc hydroxide into crystalline ZnO nanoparticles.[12]
Visualizing the Synthesis and Logical Relationships
To better understand the synthesis process and the influence of the precursor, the following diagrams are provided.
Caption: General workflow for the synthesis of ZnO nanoparticles via the co-precipitation method.
Caption: Influence of zinc precursor on the final properties of ZnO nanoparticles.
References
- 1. ZnO Nanoparticles from Different Precursors and Their Photocatalytic Potential for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Optimized Precursor Concentration, Temperature, and Doping on Optical Properties of ZnO Nanoparticles Synthesized via a Green Route Using Bush Tea (Athrixia phylicoides DC.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Effect of ZnO Nanoparticles Salt Precursors on Structural, Morphological, Optical and MB Photocatalytic Properties Using Hydrothermal Synthesis | Scientific.Net [scientific.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Zinc Acetate vs. Zinc Gluconate for the Common Cold: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The use of zinc lozenges as a therapeutic agent for the common cold has been a subject of extensive research. This guide provides a detailed comparison of the efficacy of two common forms of zinc salts—zinc acetate (B1210297) and zinc gluconate—supported by data from clinical trials and meta-analyses. It also outlines the experimental protocols of key studies and illustrates the proposed mechanisms of action.
Quantitative Comparison of Efficacy
Multiple meta-analyses have demonstrated that both zinc acetate and zinc gluconate lozenges can significantly reduce the duration of the common cold, particularly when the daily dosage of elemental zinc exceeds 75 mg. While both forms are effective, some studies suggest a potential superiority of zinc acetate.
| Efficacy Metric | Zinc Acetate | Zinc Gluconate | Key Findings & Citations |
| Reduction in Cold Duration | 40% - 42% | 20% - 28% | A meta-analysis of seven trials showed that zinc acetate lozenges reduced cold duration by an average of 40%, while zinc gluconate lozenges reduced it by 28%. However, this difference was not statistically significant.[1][2][3] Another meta-analysis reported a 42% reduction with high-dose zinc acetate and a 20% reduction with high-dose zinc gluconate.[4] |
| Absolute Reduction in Days | ~2.7 - 3.0 days | ~4.4 days (from one study) | An individual patient data meta-analysis of three trials on zinc acetate lozenges found a reduction in cold duration of approximately 2.7 to 3 days.[5][6] A notable study on zinc gluconate reported a reduction in the median duration of cold symptoms from 7.6 days to 4.4 days.[7][8] |
| Effective Daily Dosage | > 75 mg elemental zinc | > 75 mg elemental zinc | Studies consistently show that the efficacy of zinc lozenges is dose-dependent, with daily elemental zinc doses above 75 mg demonstrating a significant effect.[2][4] |
Experimental Protocols of Key Clinical Trials
The methodologies of the clinical trials forming the basis of the efficacy data share several common features, aimed at ensuring the robustness of the findings.
Prasad et al. (Zinc Acetate Trials)
-
Study Design: Randomized, double-blind, placebo-controlled trials.[6][9]
-
Participant Selection: Ambulatory volunteers were recruited within 24 hours of the onset of common cold symptoms.[6][9] Participants typically had to exhibit at least two of a list of predefined symptoms (e.g., cough, nasal discharge, sore throat).
-
Intervention: Participants were instructed to dissolve one lozenge containing approximately 13 mg of elemental zinc (as zinc acetate) in their mouth every 2-3 waking hours.[9]
-
Control: A placebo lozenge matched for taste and appearance was used.[9]
-
Data Collection: Participants maintained a daily log to score the severity of a range of cold symptoms (e.g., cough, headache, muscle ache, sore throat) on a predefined scale.[9]
-
Primary Outcome: The primary endpoint was the number of days until complete resolution of all cold symptoms.
Mossad et al. (Zinc Gluconate Trial)
-
Study Design: Randomized, double-blind, placebo-controlled study.
-
Participant Selection: Employees of the Cleveland Clinic who had developed common cold symptoms within the preceding 24 hours were enrolled.
-
Intervention: The treatment group received lozenges containing 13.3 mg of zinc from zinc gluconate, to be taken every 2 hours while awake.
-
Control: The placebo group received lozenges identical in appearance and taste.
-
Data Collection: Daily subjective symptom scores for a list of ten symptoms, including cough, headache, and nasal congestion, were recorded by the participants.
-
Primary Outcome: The primary measure of efficacy was the time to complete resolution of all cold symptoms.
Visualizing the Science: Diagrams
To better understand the experimental process and the biological mechanisms at play, the following diagrams have been generated.
Mechanism of Action
The primary proposed mechanism by which zinc ions exert their antiviral effect on the common cold is through direct inhibition of the rhinovirus.[10] This is thought to occur via two main pathways:
-
Inhibition of Viral Attachment: Zinc ions are hypothesized to compete with the rhinovirus for binding to the Intercellular Adhesion Molecule-1 (ICAM-1) receptors on nasal epithelial cells.[10] By occupying these receptors, zinc can prevent the virus from docking and entering the host cells, thereby hindering the initiation of infection.[10]
-
Inhibition of Viral Replication: Evidence suggests that zinc can interfere with the replication process of the rhinovirus once it has entered the host cell. Specifically, zinc ions have been shown to inhibit the cleavage of viral polyproteins into their functional protein components.[11][12] This disruption of viral protein processing prevents the assembly of new virus particles, thus halting the spread of the infection.[11][12]
Conclusion
The available evidence strongly suggests that both zinc acetate and zinc gluconate lozenges are effective in reducing the duration of the common cold when administered at an adequate dosage (>75 mg of elemental zinc per day) and initiated soon after the onset of symptoms. While some meta-analyses indicate a potential advantage for zinc acetate, the difference is not consistently statistically significant. The choice between the two may, therefore, depend on factors such as palatability and patient tolerance, as adverse effects like taste distortion and nausea have been reported with both formulations. Future research should focus on optimizing lozenge formulations to maximize the bioavailability of zinc ions and improve taste, thereby enhancing patient compliance and therapeutic efficacy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Zinc for the treatment of the common cold: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Zinc inhibits rhinovirus replication | Virology Blog [virology.ws]
- 6. academic.oup.com [academic.oup.com]
- 7. ccjm.org [ccjm.org]
- 8. Zinc lozenges reduce the duration of common cold symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duration of symptoms and plasma cytokine levels in patients with the common cold treated with zinc acetate. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Zinc Against Common Cold Viruses: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by zinc of rhinovirus protein cleavage: interaction of zinc with capsid polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by zinc of rhinovirus protein cleavage: interaction of zinc with capsid polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc Acetate's Catalytic Activity Against Other Lewis Acids in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is a critical decision that significantly influences reaction efficiency, selectivity, and overall yield. Among the myriad of available Lewis acids, zinc acetate (B1210297) emerges as a compelling candidate due to its low cost, environmental friendliness, and moderate Lewis acidity. This guide provides an objective comparison of zinc acetate's catalytic performance against other commonly employed Lewis acids in key organic transformations, supported by experimental data to inform catalyst selection.
Zinc acetate's catalytic prowess stems from the ability of the zinc(II) ion to act as an electron pair acceptor, thereby activating substrates, typically by coordinating to carbonyl groups. This interaction increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[1] While it is considered a milder Lewis acid compared to counterparts like aluminum chloride or scandium triflate, this characteristic can be advantageous in promoting specific reactions while minimizing side product formation.[1]
Performance in Key Organic Reactions
To provide a clear and objective comparison, the following sections detail the catalytic activity of zinc acetate in several synthetically important reactions, benchmarked against other Lewis acids where comparative data is available.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent platform to evaluate Lewis acid catalysts. A direct comparison between zinc acetate and zinc chloride under solvent-free conditions for the reaction of benzaldehyde (B42025) with malononitrile (B47326) demonstrates the superior efficacy of zinc acetate.
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (min) | Yield (%) | Reference |
| Zn(OAc)₂·2H₂O | 0.1 | 15 | 98 | [1] |
| ZnCl₂ | 0.1 | 20 | 95 | [1] |
The data indicates that zinc acetate dihydrate provides a slightly higher yield in a shorter reaction time compared to zinc chloride under these specific conditions.[1] This suggests that the milder nature of zinc acetate may be beneficial in this transformation, potentially reducing the likelihood of side reactions.[1]
Esterification of Fatty Acids
The esterification of fatty acids is a crucial industrial process. A comparative study on the esterification of pelargonic acid with 2-ethylhexyl alcohol highlights the significantly higher catalytic activity of zinc acetate over zinc chloride.
| Catalyst (1 mol%) | Reaction Time (h) | Yield (%) | Reference |
| Zn(OAc)₂ | 4 | >94 | [1] |
| ZnCl₂ | 4 | ~85 | [1] |
In this reaction, zinc acetate's superior performance is attributed to the potential role of the acetate anion acting as a Brønsted base, which can facilitate the reaction.[1] A broader study on the esterification of fatty acids using various zinc(II) salts revealed that salts with poorly coordinating anions (like perchlorate (B79767) and triflate) or those containing basic Brønsted anions (oxide, acetate, and carbonate) are the most effective.[2]
Synthesis of Xanthene Derivatives
One study details a direct synthesis of substituted xanthenes from salicylaldehydes and cyclohexenones or tetralones catalyzed by scandium triflate, affording good to excellent yields.[3] Another study reports a green and efficient synthesis of xanthene derivatives using zinc acetate under ultrasound irradiation, also achieving good to excellent results.[4] Notably, when comparing zinc triflate with zinc acetate under similar reaction conditions for the synthesis of xanthene derivatives, zinc acetate was found to be more cost-effective and, as a heterogeneous catalyst, is more easily recovered by filtration compared to the homogeneous zinc triflate.[4]
| Catalyst | General Performance | Reference |
| Zn(OAc)₂ | Good to excellent yields, cost-effective, easily recoverable | [4] |
| Sc(OTf)₃ | Good to excellent yields | [3] |
Friedel-Crafts Acylation
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to facilitate reproducibility and further investigation.
Knoevenagel Condensation Catalyzed by Zinc Acetate
A mixture of the aromatic aldehyde (1 mmol), the active methylene (B1212753) compound (1.1 mmol), and zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 0.1 mmol) is stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography.[1] Upon completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[1]
Esterification of Fatty Acids Catalyzed by Zinc Acetate
A mixture of the fatty acid (e.g., pelargonic acid, 1.0 equivalent), the alcohol (e.g., 2-ethylhexyl alcohol, 1.2 equivalents), and zinc acetate (1 mol%) is heated at 170 °C.[1] The reaction is conducted in a manner that allows for the removal of water as it is formed.[1] The progress of the reaction is monitored by techniques such as ¹H NMR spectroscopy.[1]
Synthesis of Xanthene Derivatives Catalyzed by Zinc Acetate
In a suitable reaction vessel, combine the aldehyde (1 mmol), 1,3-dicarbonyl compound (2 mmol), zinc acetate (10 mol%), and ethanol (B145695) (5 mL). Subject the mixture to ultrasound irradiation (40 kHz) at room temperature. Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture to recover the solid product. Wash the product with cold ethanol and recrystallize from a suitable solvent system.[5]
Mechanistic Insights & Workflows
The catalytic activity of Lewis acids like zinc acetate is predicated on their ability to activate substrates, typically through coordination with a lone pair of electrons on a heteroatom. This activation enhances the electrophilicity of the substrate, facilitating subsequent reactions.
Caption: Generalized workflow for Lewis acid catalysis.
The initial step involves the coordination of the Lewis acid to the substrate, forming an activated complex. This complex then reacts with a nucleophile. Finally, the product is released, and the Lewis acid catalyst is regenerated, allowing it to participate in another catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Zinc acetate-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Zinc Acetate
This guide provides a detailed comparison of two common analytical methods for the quantification of zinc in zinc acetate (B1210297): Complexometric Titration and UV-Visible Spectrophotometry. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of zinc-containing compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of Complexometric Titration and UV-Visible Spectrophotometry for the quantification of zinc.
| Parameter | Complexometric Titration with EDTA | UV-Visible Spectrophotometry |
| Principle | Titration of zinc ions with a standard solution of a chelating agent, ethylenediaminetetraacetic acid (EDTA), using a metallochromic indicator to detect the endpoint.[1] | Formation of a colored complex between zinc ions and a chromogenic reagent, followed by the measurement of absorbance at a specific wavelength.[2][3] |
| Linearity Range | Dependent on the concentration of the EDTA titrant. For a 0.01 M titrant, the sample should contain 23-29 mg of zinc.[4] | 0.5–1.5 µg/mL (using Xylenol Orange method).[2] |
| Accuracy (% Recovery) | High accuracy when standardized properly. | 98.29–100.55% (using Xylenol Orange method).[2] |
| Precision (RSD %) | Typically low RSD, indicating high precision. | Repeatability: 1.57%, Reproducibility: 1.77% (using Xylenol Orange method).[2] |
| Limit of Detection (LOD) | Higher than instrumental methods. | Not explicitly stated for Xylenol Orange method, but generally lower than titration. |
| Limit of Quantification (LOQ) | Higher than instrumental methods. | Not explicitly stated for Xylenol Orange method, but generally lower than titration. |
| Instrumentation | Standard laboratory glassware (burette, flask). | UV-Visible Spectrophotometer. |
| Throughput | Lower throughput, suitable for individual sample analysis. | Higher throughput, suitable for analyzing multiple samples. |
| Interferences | Other metal ions that can be chelated by EDTA can interfere. Masking agents may be required.[4] | Other metal ions forming colored complexes with the reagent can interfere. |
Experimental Protocols
Complexometric Titration using EDTA
This protocol is a widely accepted method for the assay of zinc content.[1]
Principle: Zinc ions (Zn²⁺) react with ethylenediaminetetraacetic acid (EDTA) in a 1:1 stoichiometric ratio to form a stable, colorless complex.[1][4] The endpoint of the titration is detected using a metallochromic indicator, such as Eriochrome Black T, which changes color when all the zinc ions have been complexed by EDTA.[1][4]
Reagents and Equipment:
-
0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS)
-
Ammonia-Ammonium Chloride Buffer TS
-
Eriochrome Black T indicator mixture[4]
-
Deionized water
-
Standard laboratory glassware (burette, conical flask, pipette)
Procedure:
-
Sample Preparation: Accurately weigh a quantity of zinc acetate sample and dissolve it in 100 mL of deionized water.[5]
-
Buffering: Add 5 mL of ammonia-ammonium chloride buffer TS to the sample solution. This will adjust the pH to approximately 10.[4]
-
Indicator Addition: Add a small amount (approximately 50-100 mg) of the Eriochrome Black T indicator mixture. The solution should turn a wine-red color.[1]
-
Titration: Titrate the solution with standardized 0.05 M EDTA VS. The endpoint is reached when the color of the solution changes from wine-red to a deep blue.[4][5]
-
Calculation: The concentration of zinc acetate in the sample can be calculated based on the volume of EDTA solution used and the stoichiometry of the reaction. Each mL of 0.05 M EDTA is equivalent to 10.98 mg of zinc acetate dihydrate (C₄H₆O₄Zn·2H₂O).[5][6]
UV-Visible Spectrophotometry using Xylenol Orange
This spectrophotometric method offers a sensitive alternative for the quantification of zinc.[2]
Principle: Zinc ions form a ternary complex with Xylenol Orange and cetylpyridinium (B1207926) chloride in an acetate buffer at a pH of 5.5. This complex exhibits a maximum absorbance at a wavelength of 560 nm.[2] The concentration of zinc is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard zinc solutions.
Reagents and Equipment:
-
Zinc standard stock solution
-
Xylenol Orange solution
-
Cetylpyridinium chloride solution
-
Acetate buffer (0.5 M, pH 5.5)[2]
-
Hydrochloric acid (0.1 M)
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of zinc with concentrations ranging from 0.5 to 1.5 µg/mL.[2]
-
Preparation of Sample Solution:
-
Accurately weigh the zinc acetate sample and transfer it to a 250 mL volumetric flask.
-
Add 100 mL of 0.1 M hydrochloric acid and sonicate for 15 minutes at 30°C.
-
Dilute to the mark with the same solvent and filter the solution.[2]
-
-
Complex Formation:
-
In separate 50 mL volumetric flasks for standards and samples, add an aliquot of the respective solution.
-
Add 4 mL of the Xylenol Orange stock solution and 2 mL of the cetylpyridinium chloride stock solution.
-
Dilute to the mark with the acetate buffer (pH 5.5).[2]
-
-
Measurement: Measure the absorbance of the standard and sample solutions at 560 nm against a reagent blank.[2]
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of zinc in the sample solution from the calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring the reliability of quantitative data.
Caption: General workflow for analytical method validation.
References
A Comparative Analysis of Zinc Acetate and Zinc Sulfate in Animal Nutrition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zinc acetate (B1210297) and zinc sulfate (B86663) as sources of zinc in animal feed. The following sections detail their relative performance based on experimental data, outline the methodologies used in these studies, and illustrate key biological pathways influenced by zinc supplementation.
Executive Summary
Zinc is an essential trace mineral critical for numerous physiological functions in animals, including growth, immune response, and reproduction. The selection of the zinc source in feed formulations can significantly impact its bioavailability and, consequently, animal health and performance. While zinc sulfate is a commonly used and cost-effective inorganic zinc source, zinc acetate, another inorganic salt, is often cited for its high bioavailability. This guide synthesizes available research to compare these two sources directly.
Data Presentation: Performance and Bioavailability
The efficacy of a zinc supplement is primarily determined by its bioavailability and its impact on key performance indicators. The following tables summarize quantitative data from various studies comparing zinc acetate and zinc sulfate in different animal species.
Table 1: Comparative Effects of Zinc Acetate and Zinc Sulfate on Broiler Performance
| Parameter | Zinc Acetate | Zinc Sulfate | Species | Key Findings | Reference |
| Bioavailability | Generally considered to have high bioavailability.[1] | Good bioavailability, but potentially lower than zinc acetate.[1] | Broilers | Zinc acetate contains a higher percentage of elemental zinc (30%) compared to zinc sulfate (23%), which may contribute to higher absorption.[1] | [1] |
| Body Weight Gain | Increased body weight gain with supplementation of 30 mg/kg.[2] | - | Broilers | Supplementation with 30 and 60 mg/kg of zinc (from zinc acetate) decreased the feed conversion ratio.[2] | [2] |
| Feed Conversion Ratio (FCR) | Declined FCR with 30 mg/kg supplementation.[2] | - | Broilers | Zinc acetate supplementation improved feed efficiency.[2] | [2] |
| Thigh Meat Crude Protein | Increased crude protein content with 30 mg/kg supplementation along with 600 mg/kg Mg.[3] | - | Broilers | Zinc acetate can positively influence meat quality under heat stress conditions.[3] | [3] |
Note: Direct comparative studies between zinc acetate and zinc sulfate in broilers are limited in the reviewed literature. Much of the available data compares inorganic sources to organic sources.
Table 2: Comparative Effects of Zinc Acetate and Zinc Sulfate on Laying Hen Performance
| Parameter | Zinc Acetate | Zinc Sulfate | Species | Key Findings | Reference |
| Egg Production | At high concentrations (1-5 g/kg), significantly reduced egg production.[4] | At high concentrations (1-5 g/kg), significantly reduced egg production, but the effect was less detrimental than zinc acetate at equivalent inclusion rates.[4] | Laying Hens | High levels of both zinc sources negatively impact performance, with zinc acetate showing a greater adverse effect.[4] | [4] |
| Tissue Zinc Concentration | Higher zinc concentrations in liver, pancreas, and gizzard compared to zinc oxide at equivalent high doses.[4] | - | Laying Hens | Zinc from acetate appears to be more readily accumulated in tissues at high supplementation levels.[4] | [4] |
Note: The available direct comparison in laying hens was conducted at pharmacological doses, which may not be representative of typical nutritional supplementation levels.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. The following sections detail typical experimental designs and analytical methods used to compare zinc sources in animal nutrition studies.
General Experimental Workflow for Bioavailability Studies
A common approach to assess the bioavailability of different zinc sources involves a dose-response study.
Caption: A typical experimental workflow for comparing the bioavailability of zinc sources.
Key Methodologies
-
Animal Model: Studies are often conducted in commercially relevant species such as broiler chickens, weanling pigs, or lambs.
-
Basal Diet: A zinc-deficient basal diet is formulated to meet all other nutrient requirements. This allows for a measurable response to zinc supplementation.
-
Treatment Groups: Multiple treatment groups are established, with each group receiving the basal diet supplemented with graded levels of the zinc sources being compared (e.g., zinc acetate and zinc sulfate). A control group receiving only the basal diet is also included.
-
Performance Metrics: Key performance indicators such as body weight gain (BWG), feed intake, and feed conversion ratio (FCR) are recorded throughout the experimental period.
-
Tissue Mineral Analysis: At the end of the trial, tissue samples (e.g., tibia, liver, pancreas) are collected to determine zinc concentration. Bone zinc content is a particularly reliable indicator of zinc bioavailability.
-
Blood Parameters: Blood samples may be analyzed for plasma or serum zinc concentrations and the activity of zinc-dependent enzymes like alkaline phosphatase.
-
Relative Bioavailability (RBV) Calculation: The bioavailability of a test zinc source relative to a standard source (often zinc sulfate) is calculated using the slope-ratio assay. This involves regressing a response criterion (e.g., bone zinc concentration) against the intake of supplemental zinc from each source.
Signaling Pathways
Zinc plays a crucial role as a signaling molecule in various cellular processes. The bioavailability of the zinc source can influence the efficiency of these pathways.
Zinc-Mediated Signaling Pathways
Zinc is known to modulate key signaling pathways that regulate cell growth, differentiation, and immune responses.[5][6]
Caption: Simplified diagram of zinc-mediated intracellular signaling pathways.
-
Zinc Uptake: Zinc ions are transported into the cell via ZIP (Zrt- and Irt-like Protein) transporters. The higher solubility and elemental zinc content of zinc acetate may lead to a greater influx of zinc into the cells compared to zinc sulfate.[1][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and survival. Zinc can modulate this pathway, and a deficiency can reduce its activation.[5]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is crucial for regulating the expression of genes involved in the immune response. Zinc can influence several steps in this pathway.[5][6]
The greater bioavailability of a zinc source like zinc acetate could theoretically lead to a more robust activation of these zinc-dependent signaling pathways, potentially explaining observed improvements in growth and immune function.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of different sources and levels of zinc on egg quality and laying hen performance. (2007) | M M Tabatabaie | 70 Citations [scispace.com]
- 6. Zinc and animal health: an in-depth exploration of its role in physiological functions and regulatory molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animine.eu [animine.eu]
A Comparative Guide to Assessing the Purity of Synthesized Zinc Acetate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the validation of experimental results and the development of safe and effective pharmaceuticals. Zinc acetate (B1210297) (Zn(CH₃COO)₂), a compound widely utilized as a catalyst, a dietary supplement, and a component in pharmaceutical formulations, is no exception. Its efficacy and safety are directly linked to its purity profile.
This guide provides a comprehensive comparison of analytical methods used to assess the purity of synthesized zinc acetate. It offers detailed experimental protocols and supporting data to aid in the selection of the most appropriate techniques for specific research and quality control needs.
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method for purity assessment depends on the specific information required, such as the quantification of the zinc acetate content (assay), the identification and quantification of trace metal impurities, or the confirmation of its crystalline structure. The following table compares common analytical techniques used for these purposes.
| Analytical Technique | Primary Application | Principle | Detection Limit | Advantages | Disadvantages |
| Complexometric Titration (EDTA) | Assay (Quantification of Zinc) | Zinc ions form a stable, colored complex with an indicator. EDTA, a chelating agent, is titrated, displacing the indicator at the endpoint to produce a color change.[1] | ~0.05 M concentration | Cost-effective, simple, accurate for macro-quantification. | Not suitable for trace analysis; susceptible to interference from other metal ions. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace & Ultra-Trace Elemental Impurity Analysis | A high-temperature plasma ionizes the sample. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.[2][3] | Parts per billion (ppb) to parts per trillion (ppt).[3] | High sensitivity, multi-element detection, isotopic analysis capability.[3] | High instrument cost, requires complex sample preparation (digestion).[3] |
| Atomic Absorption Spectroscopy (AAS) | Trace Elemental Impurity Analysis | Atoms in a sample absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the element.[2][4] | Parts per million (ppm) to parts per billion (ppb). | Good sensitivity for specific elements, lower cost than ICP-MS.[5] | Generally analyzes one element at a time, potential for chemical interferences. |
| X-Ray Diffraction (XRD) | Phase Identification & Crystalline Purity | X-rays are diffracted by the crystalline lattice of a solid. The resulting diffraction pattern is unique to a specific crystalline structure (e.g., zinc acetate dihydrate).[6][7] | ~1-5% by weight for impurity phases | Non-destructive, provides information on crystal structure and phase purity, can distinguish between anhydrous and dihydrate forms.[7] | Not suitable for amorphous materials or trace crystalline impurities. |
| Thermogravimetric Analysis (TGA) | Thermal Stability & Composition | The mass of a sample is measured over time as the temperature changes. This can detect the loss of water of hydration or decomposition of the acetate moiety.[8] | ~0.1% weight change | Provides quantitative information about composition (e.g., water content) and thermal decomposition profile.[8] | Does not identify the specific elements or compounds being lost. |
| High-Performance Liquid Chromatography (HPLC) | Detection of Organic Impurities | A liquid mobile phase carries a sample through a column packed with a stationary phase. Components separate based on their differential partitioning between the two phases.[2] | Varies by detector (ppm to ppb) | Excellent for separating and quantifying non-volatile organic impurities. | May not be suitable for detecting inorganic salts or metal impurities without specialized columns or detectors. |
Key Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable purity data. Below are methodologies for the most critical assessments.
Assay of Zinc Acetate by EDTA Titration
This method determines the percentage purity of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O).
Principle: Zinc is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 10. Eriochrome Black T is used as an indicator, which is red in the presence of zinc ions and turns blue when all zinc has been complexed by EDTA.[1]
Reagents:
-
Standard EDTA Solution (0.05 M)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 400 mg of the synthesized zinc acetate and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.[1]
-
Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH.[1]
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.[1]
-
Titrate with the standard 0.05 M EDTA solution. The endpoint is reached when the color changes sharply from red to a deep blue.[1][9]
-
Record the volume of EDTA solution used.
Calculation: The percentage purity of zinc acetate dihydrate is calculated as follows:[1] Purity (%) = [(V × M × 219.51) / W] × 100
-
V: Volume of EDTA solution used (mL)
-
M: Molarity of the EDTA solution
-
219.51: Molar mass of zinc acetate dihydrate ( g/mol )
-
W: Weight of the zinc acetate sample (mg)
Determination of Heavy Metal Impurities by ICP-MS
This protocol outlines the general steps for analyzing trace metal contaminants like lead, cadmium, iron, and copper.
Principle: The solid zinc acetate sample is first dissolved and digested in high-purity acid to break down the matrix and ensure all metals are in a solution. The solution is then introduced into the ICP-MS system for quantification.[2][3]
Reagents:
-
High-purity nitric acid (HNO₃)
-
Deionized water (Type I)
-
Multi-element calibration standards
Procedure:
-
Sample Digestion: Accurately weigh a portion of the synthesized zinc acetate into a clean digestion vessel. Add a measured volume of high-purity nitric acid.
-
Heat the vessel using a microwave digestion system or a hot plate in a fume hood until the sample is completely dissolved and the solution is clear.
-
Cool the solution and dilute it to a precise final volume with Type I deionized water.
-
Instrumental Analysis: Aspirate the prepared sample solution into the ICP-MS.
-
The instrument will measure the ion intensity for each mass-to-charge ratio corresponding to the target impurity elements.
-
Quantification: The concentration of each impurity is determined by comparing its signal intensity to a calibration curve generated from the multi-element standards.
Visualizing Workflows and Logic
Diagrams are invaluable for illustrating complex experimental processes and decision-making logic.
Caption: Experimental workflow for comprehensive purity assessment of synthesized zinc acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. Ascensus [ascensusspecialties.com]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Gourmet Table Salts: The Mineral Composition Showdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water-based synthesis and cleaning methods for high purity ZnO nanoparticles – comparing acetate, chloride, sulphate and nitrate zinc salt precursors ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06651K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Zinc Acetate [drugfuture.com]
A Comparative Guide to the Cross-Validation of Experimental Results Using Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental outcomes using zinc acetate (B1210297), cross-validated against alternative zinc salts and other compounds. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to support advanced research and drug development by clarifying the roles and efficacy of zinc acetate in various scientific applications.
Introduction: The Role of Zinc Acetate in Research
Zinc acetate (Zn(CH₃COO)₂) is a salt that serves as a readily bioavailable source of zinc ions (Zn²⁺).[1] These ions are fundamental to a vast array of biological processes, acting as catalytic cofactors for over 300 enzymes, structural components of proteins, and regulatory signaling molecules.[2][3] In research, zinc acetate is utilized in applications ranging from antiviral studies and nutritional analysis to organic synthesis and materials science.[4][5] The choice of the acetate salt over other forms like gluconate, sulfate, or oxide can influence experimental outcomes such as bioavailability, efficacy, and cytotoxicity. Therefore, cross-validation of results against these alternatives is crucial for robust and reliable findings.
Comparative Efficacy in Biological Systems
The biological effect of zinc salts is primarily driven by the dissociated zinc ion. However, the counter-ion (e.g., acetate, gluconate) can affect solubility, bioavailability, and even cellular response. This section compares experimental data from studies that cross-validate zinc acetate against other zinc salts.
Antiviral Activity: Common Cold Treatment
Zinc lozenges are a common application where different zinc salts are compared. Meta-analyses of clinical trials have evaluated the relative efficacy of zinc acetate and zinc gluconate in reducing the duration of the common cold. While both show efficacy at doses over 75 mg/day, the results offer a platform for comparing the two salts.[6]
Table 1: Comparison of Zinc Acetate vs. Zinc Gluconate for Common Cold Duration
| Zinc Salt | Average Reduction in Cold Duration | Zinc Dosage (mg/day) | Statistical Significance of Difference | Reference |
|---|---|---|---|---|
| Zinc Acetate | ~40% | 80-92 | Not significant between salts | [6][[“]] |
| Zinc Gluconate | ~28% | 80-92 | Not significant between salts |[6][[“]] |
Note: The 12 percentage point difference between the two salts was not found to be statistically significant.[6]
Experimental Protocol: Plaque Reduction Assay
The Plaque Reduction Assay is a standard method to quantify the antiviral activity of a compound in vitro.[8][9]
-
Cell Preparation: Host cells (e.g., HEp-2 for RSV) are seeded in 6-well plates and incubated until a confluent monolayer is formed.[8]
-
Virus & Compound Preparation: A virus stock is diluted to a concentration that yields a countable number of plaques (e.g., 50-100 Plaque-Forming Units/well). Serial dilutions of zinc acetate are prepared in a serum-free cell culture medium.[8]
-
Treatment and Infection: In separate tubes, the diluted virus is mixed with each zinc acetate dilution and a control (medium alone). These mixtures are incubated at 37°C for one hour.[8]
-
Inoculation: The medium is aspirated from the cell monolayers, which are then washed with Phosphate-Buffered Saline (PBS). The virus-zinc acetate mixtures are added to the respective wells for viral adsorption (1-2 hours at 37°C).[8]
-
Overlay: The inoculum is carefully removed, and a semi-solid overlay medium (e.g., containing agar (B569324) or methylcellulose) is added to each well. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[8]
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).[8]
-
Visualization and Counting: The cells are fixed with 10% formalin and stained with crystal violet. The plaques appear as clear zones against a background of stained cells. The number of plaques in each well is counted.[8]
-
Data Analysis: The percentage of plaque reduction is calculated for each zinc acetate concentration relative to the virus control. The IC₅₀ value (the concentration that inhibits 50% of plaque formation) is then determined.[8]
In Vitro Cytotoxicity of Zinc Salts
Cross-validation studies have shown that different zinc salts exhibit varying levels of cytotoxicity, which is a critical parameter in drug development. A comparative study on differentiated PC12 neuronal cells categorized zinc salts based on their toxic effects.
Table 2: Comparative Cytotoxicity of Zinc Salts on Neuronal PC12 Cells
| Cytotoxicity Category | Zinc Salt(s) | Key Finding | Reference |
|---|---|---|---|
| High | Zinc Citrate, Zinc Sulfate | Most toxic, especially at lower concentrations (0.05 mM for citrate). | [10] |
| Moderate | Zinc Acetate , Zinc Orotate, Zinc Chloride, Zinc Gluconate | Showed significant decrease in GSH and ATP levels preceding cell death at 0.1-0.3 mM. | [10] |
| Low | Zinc Histidinate | Did not induce significant cell death at the tested concentrations. |[10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][11]
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of zinc acetate in the culture medium. Aspirate the old medium from the cells and add 100 µL of the different zinc acetate concentrations. Include negative (medium only) and positive (known cytotoxic agent) controls.[8]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours).[8]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. MTT is a yellow tetrazolium salt that is reduced to purple formazan (B1609692) crystals by metabolically active cells.[8]
-
Formazan Solubilization: Incubate for 2-4 hours to allow formazan crystals to form. Then, add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. The CC₅₀ (the concentration that causes 50% cytotoxicity) can be calculated.
Role of Zinc Ions in Cellular Signaling
Zinc acetate readily dissociates in solution to provide bioavailable Zn²⁺ ions.[2] These ions are now recognized as important intracellular signaling molecules, or "second messengers," similar to calcium ions.[2][12] Cellular zinc homeostasis is tightly controlled by two main families of zinc transporters:
-
ZIP Transporters (SLC39A): Increase cytosolic zinc levels by importing it from the extracellular space or releasing it from intracellular organelles.[2]
-
ZnT Transporters (SLC30): Decrease cytosolic zinc by transporting it out of the cytoplasm into organelles or the extracellular space.[12]
Transient changes in the concentration of free zinc in the cytoplasm can modulate the activity of various signaling pathways, impacting processes like cell proliferation and apoptosis.[2][12]
Application in Analytical Chemistry
Beyond its biological roles, zinc acetate is a key reagent in analytical chemistry. A primary application is the determination of sulfides, where it acts as a trapping agent by precipitating sulfide (B99878) ions as insoluble zinc sulfide (ZnS) for subsequent quantification.[13] Validating the purity and concentration of the zinc acetate reagent itself is a critical first step in any experiment. Complexometric titration with EDTA is a standard method for this purpose.
Experimental Protocol: Assay of Zinc Acetate via EDTA Titration
This protocol determines the purity of a zinc acetate sample.[13][14]
-
Reagent Preparation:
-
Standard EDTA Solution (0.05 M): Dissolve a precisely weighed amount of disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate in deionized water.
-
Buffer (pH 10): Prepare an ammonia-ammonium chloride buffer.
-
Indicator: Prepare an Eriochrome Black T indicator solution.[13]
-
-
Sample Preparation: Accurately weigh approximately 400 mg of zinc acetate dihydrate and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.[14]
-
Buffering and Indication: Add 5 mL of the pH 10 buffer solution to the flask, followed by a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.[13]
-
Titration: Titrate the solution with the standard 0.05 M EDTA solution. The EDTA will chelate the Zn²⁺ ions.
-
Endpoint Determination: The endpoint is reached when the solution color changes sharply from wine-red to a deep blue.[14]
-
Calculation: The concentration of zinc acetate in the sample is calculated based on the volume of EDTA titrant used, its molarity, and the initial weight of the zinc acetate sample. Each mL of 0.05 M EDTA is equivalent to 10.98 mg of C₄H₆O₄Zn·2H₂O.[14]
References
- 1. What is the mechanism of Zinc Acetate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. wbcil.com [wbcil.com]
- 4. Zinc Acetate | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Zinc lozenges and the common cold: a meta-analysis comparing zinc acetate and zinc gluconate, and the role of zinc dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Zinc Acetate [drugfuture.com]
Zinc Acetate vs. Zinc Chloride: A Comprehensive Guide to Their Roles in Chemical Synthesis
For researchers, scientists, and drug development professionals, the choice between zinc acetate (B1210297) and zinc chloride as a catalyst in chemical synthesis can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
In the realm of chemical synthesis, Lewis acids play a pivotal role in a vast array of transformations. Among the plethora of available options, zinc-based catalysts have emerged as attractive choices due to their relatively low cost, moderate Lewis acidity, and more environmentally benign nature compared to some other metal catalysts.[1] This guide focuses on a head-to-head comparison of two of the most common zinc salts: zinc acetate (Zn(OAc)₂) and zinc chloride (ZnCl₂).
At a Glance: Key Physicochemical and Catalytic Differences
Before delving into specific applications, it is crucial to understand the fundamental differences in the properties of zinc acetate and zinc chloride, which underpin their distinct catalytic behaviors.
| Feature | Zinc Acetate (Zn(OAc)₂) | Zinc Chloride (ZnCl₂) |
| Lewis Acidity | Milder Lewis acid | Stronger Lewis acid[1] |
| Hygroscopicity | Less hygroscopic | Highly hygroscopic, requires careful handling[1] |
| Solubility | Soluble in water and alcohols[1] | Soluble in water, alcohols, ethers, and acetone[1] |
| Counterion Nature | Acetate anion can act as a Brønsted base[1] | Chloride anion is a weaker Brønsted base[1] |
These intrinsic properties often dictate the suitability of each catalyst for a particular reaction. The stronger Lewis acidity of zinc chloride can be advantageous in reactions requiring potent activation of substrates. Conversely, the milder nature of zinc acetate, coupled with the potential basicity of the acetate anion, can offer superior performance and selectivity in other transformations.
Performance in Key Chemical Syntheses: A Data-Driven Comparison
To provide a clear and quantitative comparison, this section summarizes experimental data from studies where both zinc acetate and zinc chloride were evaluated as catalysts under identical or highly similar conditions.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for comparing the catalytic efficacy of these two zinc salts.
Table 1: Comparison in the Knoevenagel Condensation of Benzaldehyde with Malononitrile [1]
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (min) | Yield (%) |
| Zn(OAc)₂·2H₂O | 0.1 | 15 | 98 |
| ZnCl₂ | 0.1 | 20 | 95 |
Data sourced from Jiang, H., et al. (2007). Inorganic Zinc Salts Catalyzed Knoevenagel Condensation at Room Temperature without Solvent.[1]
In this solvent-free, room temperature reaction, zinc acetate dihydrate demonstrates slightly superior performance, affording a higher yield in a shorter reaction time compared to zinc chloride.[1] This suggests that the milder nature of zinc acetate may be advantageous in this specific transformation, potentially minimizing side reactions.[1]
Esterification of Fatty Acids
The esterification of fatty acids is a crucial process in the production of biofuels and other industrially relevant esters. A comparative study highlights a significant difference in the catalytic activity of zinc acetate and zinc chloride in this reaction.
Table 2: Comparison in the Esterification of Pelargonic Acid with 2-Ethylhexyl Alcohol [1]
| Catalyst (1 mol%) | Reaction Time (h) | Yield (%) |
| Zn(OAc)₂ | 4 | >94 |
| ZnCl₂ | 4 | ~85 |
Data sourced from Bressi, C., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification.[1]
In this esterification, zinc acetate exhibits markedly higher catalytic activity, leading to a significantly greater yield than zinc chloride under the same conditions.[1] The authors of the study suggest that the acetate anion may function as a Brønsted base, actively participating in the reaction mechanism and facilitating the esterification process.[1]
Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones, α,β-unsaturated ketones, are important intermediates in the synthesis of various biologically active compounds. While both zinc acetate and zinc chloride can be employed in their synthesis via the Claisen-Schmidt condensation, direct quantitative comparisons in the literature are scarce. Generally, the reaction is base-catalyzed, but Lewis acids can also promote the reaction. The choice between zinc acetate and zinc chloride would likely depend on the specific substrates and the desired reaction conditions, with the stronger Lewis acidity of zinc chloride potentially offering faster reaction times but with a risk of reduced selectivity.
Friedel-Crafts Acylation
Acetylation of Amines
The protection of amino groups via acetylation is a common transformation in organic synthesis. While both zinc acetate and zinc chloride can catalyze this reaction, there is a lack of head-to-head quantitative comparisons in the literature. Some studies suggest that zinc acetate, in combination with acetic acid under microwave irradiation, can be an effective and chemoselective catalyst for the N-acetylation of amines. The milder conditions offered by zinc acetate may be advantageous in preventing side reactions with sensitive functional groups.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.
Knoevenagel Condensation using Zinc Acetate Dihydrate
Materials:
-
Aromatic aldehyde (1 mmol)
-
Active methylene (B1212753) compound (e.g., malononitrile, 1.1 mmol)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 0.1 mmol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, active methylene compound, and zinc acetate dihydrate.
-
Stir the mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the product to obtain the pure arylidene compound.[1]
Esterification of a Fatty Acid using Zinc Acetate
Materials:
-
Fatty acid (e.g., pelargonic acid, 1.0 equiv)
-
Alcohol (e.g., 2-ethylhexyl alcohol, 1.2 equiv)
-
Zinc acetate (Zn(OAc)₂, 1 mol%)
Procedure:
-
Combine the fatty acid, alcohol, and zinc acetate in a reaction vessel equipped with a distillation apparatus to remove water.
-
Heat the mixture to 170 °C with stirring.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to observe the formation of the ester.
-
Upon completion, the product can be purified by standard methods.[1]
Mechanistic Insights and Visualizations
The catalytic activity of both zinc salts stems from the ability of the Zn(II) ion to act as a Lewis acid, coordinating to and activating a carbonyl group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.[1] However, the nature of the counterion—acetate versus chloride—can lead to different mechanistic pathways and efficiencies.
The acetate ion, being the conjugate base of a weak acid, can act as a Brønsted base.[1] This dual functionality can be particularly advantageous in reactions like esterification, where the acetate can assist in proton transfer steps, thereby accelerating the reaction rate.
In the case of esterification catalyzed by zinc acetate, a more detailed workflow can be proposed where the acetate anion plays a direct role.
Conclusion
Both zinc acetate and zinc chloride are valuable and versatile Lewis acid catalysts in chemical synthesis. The choice between them should be guided by the specific requirements of the reaction.
-
Zinc chloride , as the stronger Lewis acid, is often preferred for reactions that require robust activation of the substrate, such as certain Friedel-Crafts acylations. However, its highly hygroscopic nature necessitates careful handling.
-
Zinc acetate , being a milder and less hygroscopic Lewis acid, often provides better yields and selectivity in reactions like the Knoevenagel condensation and esterification of fatty acids. The ability of its acetate counterion to act as a Brønsted base can be a significant advantage in certain mechanistic pathways.
For researchers and professionals in drug development, where high yields and selectivity are paramount, a careful evaluation of both catalysts for a specific transformation is recommended. The experimental data presented in this guide serves as a starting point for this evaluation, highlighting the nuanced yet significant impact the choice of the zinc salt can have on the outcome of a chemical synthesis.
References
A Comparative Analysis of the Antimicrobial Efficacy of Zinc Acetate and Other Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. Zinc, an essential trace element, has long been recognized for its antimicrobial properties. Various zinc salts are being investigated for their potential applications in pharmaceuticals, healthcare, and food preservation. This guide provides a comprehensive comparison of the antimicrobial efficacy of zinc acetate (B1210297) against other common zinc salts, supported by experimental data, detailed protocols, and mechanistic insights to aid in research and development.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of different zinc salts is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition (ZOI). The following tables summarize the available data from various studies, providing a comparative overview of the performance of zinc acetate and other zinc salts against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Zinc Salts
| Zinc Salt | Microorganism | MIC (µg/mL) | MIC (mM) | Reference |
| Zinc Acetate | Streptococcus mutans | 31.25 | 0.17 | [1] |
| Zinc Sulfate (B86663) | Streptococcus mutans | 37.19 | 0.13 | [1] |
| Zinc Chloride | Staphylococcus aureus | - | 1.2 | [2] |
| Zinc Chloride | Pseudomonas aeruginosa | - | 4.0 | [2] |
| Zinc Chloride | Enterobacter aerogenes | - | 2.0 | [2] |
| Zinc Sulfate | Pseudomonas aeruginosa | 1000 | 3.48 | [3] |
| Zinc Sulfate | Acinetobacter baumannii | 500 | 1.74 | [3] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Zone of Inhibition (ZOI) Diameters for Various Zinc Salts
| Zinc Salt | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| Zinc Acetate | Streptococcus mutans | 50 µg/mL | 10.33 ± 10.1 | [1] |
| Zinc Acetate | Streptococcus sobrinus | Not Specified | 18 ± 5 | [4] |
| Zinc Sulfate | Streptococcus mutans | 50 µg/mL | 15.33 ± 1.52 | [1] |
| Zinc Sulfate | Streptococcus sobrinus | Not Specified | 16 ± 3 | [4] |
| Zinc Chloride | Streptococcus mutans | Not Specified | 13 ± 3.5 | [4] |
| Zinc Chloride | Streptococcus sobrinus | Not Specified | 20 ± 5.5 | [4] |
| Zinc Citrate (B86180) | Streptococcus mutans | Not Specified | No Inhibition | [4] |
| Zinc Citrate | Streptococcus sobrinus | Not Specified | No Inhibition | [4] |
Note: The variability in experimental parameters such as the concentration of the zinc salt and the specific methodology used can influence the zone of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial efficacy of zinc salts.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.[5]
Materials:
-
Zinc salt solutions of known concentrations
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
Procedure:
-
Prepare serial twofold dilutions of the zinc salt solutions in the broth medium directly in the microtiter plate wells.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at the optimal temperature for the test microorganism (typically 35-37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the zinc salt that completely inhibits visible bacterial growth.
Agar (B569324) Disk Diffusion Method for ZOI Determination
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.[5][6]
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
Solutions of zinc salts at desired concentrations
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)
-
Standardized bacterial inoculum (spread evenly on the agar surface)
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
Procedure:
-
Impregnate the sterile filter paper disks with the zinc salt solutions.
-
Place the impregnated disks onto the surface of the agar plates that have been previously inoculated with the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Mechanism of Antimicrobial Action
The antimicrobial activity of zinc salts is primarily attributed to the release of zinc ions (Zn²⁺) in the aqueous environment. While the exact mechanisms can vary depending on the bacterial species and the specific zinc salt, several key pathways have been proposed, largely based on studies of zinc oxide nanoparticles which also release zinc ions.[7][8][9]
Key Antimicrobial Mechanisms of Zinc Ions:
-
Disruption of Cell Membrane Integrity: Zinc ions can interact with the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[8][10]
-
Generation of Reactive Oxygen Species (ROS): Excess intracellular zinc ions can induce the production of ROS, such as hydrogen peroxide and hydroxyl radicals.[8][9] These highly reactive molecules can damage cellular components like DNA, proteins, and lipids, leading to oxidative stress and cell death.
-
Inhibition of Essential Enzymes: Zinc ions can bind to the active sites of essential bacterial enzymes, particularly those containing sulfhydryl groups, thereby inactivating them and disrupting critical metabolic pathways.[9]
-
Interference with Nutrient Uptake: Zinc ions can compete with other essential metal ions for transport into the bacterial cell, leading to nutrient imbalances and inhibition of growth.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating and eliciting the antimicrobial effects of zinc salts, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating antimicrobial efficacy.
Caption: Proposed antimicrobial mechanism of zinc salts.
Conclusion
The available data indicates that various zinc salts, including zinc acetate, exhibit significant antimicrobial activity against a range of bacteria. Zinc chloride and zinc sulfate have also demonstrated potent inhibitory effects.[1][4] Notably, zinc citrate was found to be ineffective against the tested oral bacteria in one study.[4] The efficacy of a particular zinc salt can be influenced by factors such as its solubility, the specific microorganism, and the experimental conditions.
The primary mechanism of action is believed to be mediated by the release of zinc ions, which can disrupt bacterial cell membranes, generate oxidative stress, and inhibit crucial enzymatic functions.[8][9] For researchers and drug development professionals, the choice of a zinc salt for a specific application should be guided by a thorough evaluation of its efficacy against the target microorganisms, its physicochemical properties, and its safety profile. Further standardized comparative studies are warranted to establish a more definitive ranking of the antimicrobial potency of different zinc salts.
References
- 1. Experimental Evaluation of the Effect of Zinc Salt on Inhibition of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of Zinc Sulfate on Clinical Isolates of Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial effectiveness of different zinc salts on Streptococcus mutans and Streptococcus sobrinus: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Mechanism and Application Progress of Zinc Oxide Nanoparticles [journal11.magtechjournal.com]
- 8. Frontiers | Mechanism of Anti-bacterial Activity of Zinc Oxide Nanoparticle Against Carbapenem-Resistant Acinetobacter baumannii [frontiersin.org]
- 9. Nanomaterial-Based Zinc Ion Interference Therapy to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for Zinc Acetate: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of zinc acetate (B1210297), a compound recognized for its potential environmental toxicity. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle zinc acetate with the appropriate safety measures. Always refer to the substance's Safety Data Sheet (SDS) for comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2]
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[2]
Handling and Storage:
-
Handle zinc acetate in a well-ventilated area to prevent the accumulation of dust.[1][2]
-
Store the chemical in a cool, dry, and well-ventilated location within a tightly sealed container.[1][2]
-
Keep zinc acetate away from incompatible materials, including strong bases and oxidizing agents.[1][3]
Step-by-Step Disposal Protocol
The primary concern for zinc acetate disposal is its high toxicity to aquatic life, which necessitates its management as hazardous waste.[1][4]
-
Waste Identification and Collection:
-
All zinc acetate waste, including contaminated materials like gloves, weigh boats, and absorbent pads, must be collected.[1]
-
Place all waste into a designated, sealable container that is compatible with the chemical.[2]
-
Do not mix zinc acetate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Zinc Acetate."
-
Include the accumulation start date and any other information required by your institution or local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and away from general laboratory traffic.
-
-
Regulatory Consultation:
-
Arrange for Professional Disposal:
Spill Management Procedures
In the event of a zinc acetate spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate: Immediately clear all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Contain:
-
Clean: After collecting the spilled material, clean the contaminated surface with water.[1] Dispose of all cleaning materials as hazardous waste.[1]
Quantitative Data for Regulatory Compliance
The following table summarizes key quantitative data relevant to the disposal and management of zinc acetate.
| Parameter | Value | Regulation/Source |
| Reportable Quantity (RQ) | 1000 lbs | CERCLA (Comprehensive Environmental Response, Compensation, and Liability Act)[6] |
Note: The Reportable Quantity is the amount of a hazardous substance that, if released into the environment, must be reported to the appropriate regulatory authorities.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite experimental protocols.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of zinc acetate waste.
References
Essential Safety and Operational Guide for Handling Zinc Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling zinc acetate (B1210297), offering procedural, step-by-step guidance for its operational use and disposal. Adherence to these protocols is crucial for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE) and Safety Measures
When working with zinc acetate, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE and other critical safety measures.
| Safety Measure | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1] | Protects against dust particles and splashes that can cause serious eye damage or irritation.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, which can cause mild irritation.[1][4] |
| Body Protection | Lab coat or other protective clothing.[1][5] | Avoids skin contact with zinc acetate.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required when dust is generated or in areas with inadequate ventilation.[1][2][3] | Minimizes inhalation of dust which can irritate the nose and throat.[5] |
| Engineering Controls | Work in a well-ventilated area.[1][2] Emergency eyewash fountains and safety showers should be readily available.[1][5] | Minimizes inhalation exposure and provides immediate means for decontamination.[1] |
| Hygiene Practices | Do not eat, drink, or smoke in handling areas.[1][4] Wash hands thoroughly after handling.[1][3][4] | Prevents accidental ingestion.[1] |
Procedural Guidance for Handling and Disposal
Follow these step-by-step instructions for the safe handling, storage, and disposal of zinc acetate.
Handling and Storage Protocol:
-
Preparation: Before beginning work, ensure all required PPE is correctly worn.[1] Confirm that the work area is well-ventilated and that emergency equipment is easily accessible.[1]
-
Handling: Avoid the formation of dust when handling zinc acetate.[1][3] Prevent contact with skin, eyes, and clothing.[1]
-
Storage: Store zinc acetate in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
Disposal Plan:
-
Waste Collection: Collect waste zinc acetate and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1][2] Do not mix with other waste streams.[2]
-
Regulatory Compliance: Dispose of the waste in strict accordance with all local, regional, national, and international regulations.[1][2] Zinc acetate is very toxic to aquatic life with long-lasting effects and must not be released into the environment.[1][6]
-
Professional Disposal: Arrange for the disposal of zinc acetate waste through a licensed chemical waste disposal company.[2]
-
Empty Containers: Empty containers should be handled as hazardous waste unless properly cleaned and recycled.[1]
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician for guidance.[4]
Zinc Acetate Hazard and Toxicity Data
The following table summarizes key hazard and toxicity information for zinc acetate.
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, oral (Category 4), Serious eye damage (Category 1), Hazardous to the aquatic environment, chronic (Category 2) | [3] |
| Oral LD50 (rat) | 2170 - 2510 mg/kg | [8] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. LC50 (fish): 0.1 - 1.54 mg/L | [6][8][9] |
Below is a logical workflow for the safe handling and disposal of zinc acetate.
Caption: Workflow for the safe handling and disposal of zinc acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
